Methyl 4-chloro-3-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381712 | |
| Record name | methyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206362-87-0 | |
| Record name | methyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and safety protocols, offering field-proven insights and methodologies.
This compound (CAS No. 206362-87-0) is a halogenated aromatic ester that has garnered significant interest in the field of organic synthesis, particularly as a scaffold in the design of novel pharmaceutical agents.[1][2][3][4][5] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, provides medicinal chemists with multiple reactive sites and the ability to fine-tune the steric and electronic properties of target molecules. The presence of the fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide aims to be a definitive resource for understanding and utilizing this valuable compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe use. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 206362-87-0 | [1][2][3][5] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2][4][5] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Off-white to cream crystalline solid | [1] |
| Boiling Point | 233 °C | [2] |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 99 °C | [2] |
| Purity | Commercially available at ≥95% | [2][4] |
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 4-chloro-3-fluorobenzoic acid.
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution. The addition is exothermic and should be done in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. The spectrum should show a singlet for the methyl ester protons and distinct aromatic proton signals consistent with the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon atoms. The spectrum will show a peak for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (188.58 g/mol ). The isotopic pattern of chlorine will also be observable.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The 4-chloro-3-fluorophenyl moiety is a key structural element in a variety of biologically active compounds. Its precursor, 4-chloro-3-fluorobenzoic acid, is noted for its role in the synthesis of novel drugs, including antifungal agents.[6] The methyl ester provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.
Role in a Hypothetical Drug Discovery Workflow
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is a chemical that requires careful handling to minimize exposure and risk.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. This guide provides the essential technical information for its safe and effective utilization in the laboratory.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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ChemUniverse. this compound [P55593].[Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.[Link]
Sources
Methyl 4-chloro-3-fluorobenzoate chemical properties
An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate
Foreword for the Modern Researcher
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is defined by its structural functionality, reactivity, and potential for diversification. This compound (CAS No: 206362-87-0) emerges as a pivotal building block, distinguished by its uniquely substituted aromatic core. The presence of chloro and fluoro groups, coupled with a reactive methyl ester, provides a trifecta of functional handles for chemists to exploit. This guide offers a senior application scientist's perspective on this compound, moving beyond mere data recitation to explain the causality behind its properties and applications. Herein, we delve into the core chemical principles that make this compound an indispensable tool for professionals in drug development and advanced material science.
Core Chemical and Physical Properties
This compound is a halogenated aromatic ester. Its physical state as an off-white to cream-colored crystalline solid is indicative of a stable, well-ordered molecular lattice at room temperature.[1] The strategic placement of both a chlorine and a fluorine atom on the benzene ring significantly influences its electronic properties and reactivity, a topic explored in subsequent sections.
A comprehensive summary of its key physicochemical properties is presented below, providing the foundational data required for experimental design and process scale-up.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 206362-87-0 | [1][3] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Off-white to cream crystalline solid | [1] |
| Boiling Point | 233 °C | [1] |
| Density | 1.314 g/cm³ | [1] |
| Flash Point | 99 °C | [1] |
| Storage | Sealed in dry, room temperature conditions | [1][4] |
Synthesis Pathway and Mechanistic Insight
The most direct and industrially favored synthesis of this compound is the esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[5] This reaction, typically a Fischer esterification, is an acid-catalyzed equilibrium process. The choice of methanol as both reagent and solvent, and a strong acid catalyst like sulfuric acid or thionyl chloride, is driven by the need to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is often heated to reflux to drive the equilibrium towards the product, in accordance with Le Châtelier's principle, by removing the water byproduct.[6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which will serve as both the reactant and the solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the cooled mixture.[7]
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) for several hours (typically 4-8 hours).[6] The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is concentrated to remove excess methanol. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
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- 4. 403-17-8|4-Chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
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- 7. benchchem.com [benchchem.com]
Methyl 4-chloro-3-fluorobenzoate molecular weight
An In-Depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate: Properties, Synthesis, and Core Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound (CAS No. 206362-87-0), a key halogenated aromatic building block. As a Senior Application Scientist, my objective is to provide not just data, but a narrative grounded in the principles of synthetic and medicinal chemistry, explaining the causality behind its utility and the protocols for its use. This document is structured to deliver field-proven insights into the compound's properties, synthesis, and critical role in the development of advanced therapeutics.
Core Profile and Physicochemical Properties
This compound is a polysubstituted benzene derivative that presents chemists with a versatile scaffold. The electronic properties of the ring are significantly influenced by the presence of three distinct functional groups: an electron-withdrawing ester (-COOCH₃), a deactivating but ortho-, para-directing chloro group (-Cl), and a strongly electron-withdrawing fluoro group (-F). This unique combination makes it a valuable intermediate for complex organic synthesis.
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| CAS Number | 206362-87-0 | [1] |
| Appearance | Solid, typically an off-white or crystalline powder | [3] |
| Boiling Point | ~233-238 °C (estimated based on isomers) | [4][5] |
| Flash Point | ~99-102 °C (estimated based on isomers) | [4][5] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Cl)F | [2] |
Spectroscopic Signature: A Predictive Analysis
For a molecule to be used with confidence, its structure must be unambiguously verifiable. While a published spectrum was not available, based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction of its ¹H and ¹³C NMR spectra in CDCl₃ is presented.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃). It is uncoupled to any other protons.
-
δ ~7.5 ppm (t, J ≈ 8.8 Hz, 1H): This signal is assigned to the proton at the C5 position. It appears as a triplet due to coupling to the adjacent proton at C6 and the fluorine at C3 (³JH5-H6 ≈ 8.8 Hz and ³JH5-F3 ≈ 8.8 Hz).
-
δ ~7.8 ppm (dd, J ≈ 8.8, 2.0 Hz, 1H): This signal corresponds to the proton at the C6 position. It is split into a doublet by the adjacent C5 proton (³JH6-H5 ≈ 8.8 Hz) and further split into a smaller doublet by the meta-coupling to the fluorine at C3 (⁴JH6-F3 ≈ 2.0 Hz).
-
δ ~7.9 ppm (dd, J ≈ 7.0, 2.0 Hz, 1H): This signal is assigned to the proton at the C2 position. It is split into a doublet by the ortho-coupling to the fluorine at C3 (³JH2-F3 ≈ 7.0 Hz) and a smaller doublet by the meta-coupling to the proton at C6 (⁴JH2-H6 ≈ 2.0 Hz).
-
-
¹³C NMR Spectroscopy (101 MHz, CDCl₃):
-
δ ~52.5 ppm: The carbon of the methyl ester (-OCH₃).
-
δ ~117 ppm (d, ²JC-F ≈ 21 Hz): The carbon at C2, showing a characteristic doublet due to coupling with the adjacent fluorine.
-
δ ~125 ppm (d, ⁴JC-F ≈ 3 Hz): The carbon at C6, showing a small doublet from four-bond coupling to fluorine.
-
δ ~130-132 ppm: A region likely containing the carbons at C1 and C5.
-
δ ~135 ppm (d, ²JC-F ≈ 8 Hz): The carbon at C4, which is coupled to the fluorine at C3.
-
δ ~158 ppm (d, ¹JC-F ≈ 255 Hz): The carbon directly attached to fluorine (C3), exhibiting a large one-bond coupling constant.
-
δ ~165 ppm: The carbonyl carbon of the ester group.
-
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.
Synthesis: From Carboxylic Acid to Ester
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and well-understood transformation.
Caption: Workflow for Fischer Esterification Synthesis.
Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification
This protocol describes a self-validating system for synthesizing the title compound with high purity. The causality for each step is explained to ensure reproducibility and understanding.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzoic acid (17.45 g, 0.1 mol).
-
Add methanol (100 mL). Methanol serves as both the reactant and the solvent, ensuring the reaction proceeds under favorable equilibrium conditions.
-
Causality: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Catalysis:
-
Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirring suspension. An exothermic reaction will occur.
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.
-
-
Workup and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Add 100 mL of dichloromethane (DCM) or ethyl acetate to extract the organic product.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.
-
Causality: The bicarbonate wash is a critical self-validating step. The cessation of gas evolution indicates that all acid has been neutralized.
-
-
Purification:
-
Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a minimal amount of hot methanol or a hexane/ethyl acetate mixture to yield the final product as a crystalline solid.
-
Causality: Recrystallization selects for the desired product, as impurities have different solubility profiles, ensuring high purity of the final compound.
-
Core Applications in Drug Discovery
The true value of this compound lies in its application as a strategic building block for creating complex molecules, particularly in the field of oncology. The specific substitution pattern is a key feature in several potent enzyme inhibitors.
The 3-Chloro-4-fluoro Aromatic Motif in Kinase Inhibitors
The 3-chloro-4-(benzyloxy)aniline moiety is a well-established pharmacophore that anchors molecules into the ATP-binding site of tyrosine kinases. A prominent example is Lapatinib , a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) kinases, used to treat HER2-positive breast cancer[1][6]. The 3-chloro-4-fluoro precursor is essential for constructing the 3-chloro-4-(3-fluorobenzyloxy)aniline fragment of Lapatinib, highlighting the direct relevance of this substitution pattern to modern drug design[6].
Key Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
For drug development professionals, the ability to form new carbon-carbon bonds from an aromatic halide is a cornerstone of molecular construction. This compound, as an aryl halide, is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient linkage of the benzoate core to other fragments (aryl, heteroaryl, vinyl groups) via their corresponding boronic acids or esters[7][8].
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, field-tested methodology for using this compound in a Suzuki coupling reaction.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (188.6 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to facilitate the transmetalation step[7].
-
-
Catalyst Addition:
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), or a more modern catalyst system like Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) with a phosphine ligand like SPhos (20.5 mg, 0.05 mmol, 5 mol%).
-
Causality: The choice of catalyst and ligand is crucial. Phosphine ligands stabilize the palladium center and modulate its reactivity, enabling the efficient oxidative addition and reductive elimination steps.
-
-
Solvent and Reaction:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Causality: The aqueous/organic solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently soluble to react.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Causality: The chromatographic purification is a self-validating final step, separating the desired product from the catalyst residues, ligand, and any side products, ensuring the final molecule meets the high-purity standards required for drug development.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a substrate in powerful bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable intermediate. For professionals engaged in the synthesis of kinase inhibitors and other complex molecular targets, a thorough understanding of this building block provides a distinct advantage in the rational design and efficient execution of novel synthetic routes.
References
- Vertex AI Search, based on data from chemical suppliers. Molecular Weight: 188.58; CAS Number: 206362-87-0.
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PubChem. This compound | C8H6ClFO2 | CID 2780856. National Center for Biotechnology Information. [Link]
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ChemUniverse. This compound [P55593]. [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Royal Society of Chemistry. Supplementary Information for relevant chemical syntheses.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing. [Link]
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. [Link]
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The Chemists' Corner. Suzuki Coupling. YouTube. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PubMed. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. [Link]
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A Technical Guide to the Structure, Synthesis, and Application of Methyl 4-chloro-3-fluorobenzoate
Abstract
Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0) is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a methyl ester, a chlorine atom, and a fluorine atom, provides multiple reaction sites and makes it a versatile building block for complex molecular architectures.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed examination of its primary synthetic route via Fischer-Speier esterification. We will explore the mechanistic underpinnings of its synthesis, methods for its spectroscopic characterization, its applications in drug discovery and agrochemical development, and essential safety protocols for its handling. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a comprehensive understanding of this important chemical intermediate.
Introduction to this compound
This compound is a specialty chemical intermediate valued for its trifunctional nature. The benzene ring is substituted with two electron-withdrawing halogens (chlorine and fluorine) and an electron-withdrawing, yet reactive, methyl ester group. This specific arrangement of substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and making it a valuable precursor in multi-step syntheses.
Its primary utility is as a foundational component in the construction of more complex molecules.[1][2] In the pharmaceutical sector, the 4-chloro-3-fluorobenzoyl moiety is incorporated into various molecular scaffolds to develop novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3] Similarly, in the agrochemical industry, it serves as a starting material for herbicides and pesticides, where the halogen substituents can enhance the biological efficacy and metabolic stability of the final products.[3]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The formal IUPAC name for this compound is this compound.[4] Its structure consists of a central benzene ring. At position 1, a methyl ester group (-COOCH₃) is attached. The ring is further substituted with a fluorine atom at position 3 and a chlorine atom at position 4.
The electronic properties of the ring are significantly influenced by these substituents. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The methyl ester group is also electron-withdrawing through both inductive and resonance effects (-M). This overall electron-deficient nature of the aromatic ring is a key determinant of its reactivity in subsequent chemical transformations.
Caption: Chemical Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are essential for its proper handling, storage, and application in synthesis. Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 206362-87-0 | [4][5] |
| Molecular Formula | C₈H₆ClFO₂ | [4][5][6] |
| Molecular Weight | 188.58 g/mol | [4][6] |
| Appearance | Solid | [5] |
| Boiling Point | 233 °C | [6] |
| Density | 1.314 g/cm³ | [6] |
| Flash Point | 99 °C | [6] |
| IUPAC Name | This compound | [4] |
| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)F | [4] |
| InChIKey | ZVXWVVRTWLVZKV-UHFFFAOYSA-N | [4][5] |
Synthesis and Mechanistic Insights
Primary Synthetic Route: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[7][8] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[9][10]
The reaction is an equilibrium process.[10] To drive it towards the formation of the ester product, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (methanol) or by removing the water byproduct as it forms.[9][11]
Caption: General workflow for the Fischer esterification synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Fischer esterification methods.[12][13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask to act as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the excess methanol.
-
Neutralization: Redissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue washing until the cessation of CO₂ evolution.
-
Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The final product can be purified by column chromatography or distillation to afford pure this compound.
Mechanistic Discussion
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[11] The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the weakly nucleophilic alcohol.
-
Protonation of Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[9]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[11]
The presence of electron-withdrawing groups like chlorine and fluorine on the benzoic acid ring increases its acidity, which can make the carbonyl carbon more electrophilic and potentially accelerate the rate of the forward reaction.[14]
Caption: The acid-catalyzed mechanism of Fischer esterification.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.[15] The following data are predicted based on the known effects of the substituents and data from structurally similar compounds.
| Technique | Predicted Key Features |
| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).~7.4-8.0 ppm (multiplets, 3H): Aromatic protons, exhibiting complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | ~52 ppm: Carbon of the methyl ester (-OCH₃).~115-165 ppm: Aromatic carbons, including carbons bearing F and Cl (showing C-F coupling) and the carbonyl carbon.~165 ppm: Carbonyl carbon of the ester (C=O). |
| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester.~1200-1300 cm⁻¹: C-O stretching vibrations.~1000-1100 cm⁻¹: C-F stretching vibration.~700-800 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z 188/190: In an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl isotopes).Key Fragment: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 157/159. |
Note: NMR chemical shifts are referenced to TMS. Spectroscopic data for analogous compounds like methyl 4-chlorobenzoate and other fluorinated benzoates were used for these predictions.[16][17][18]
Applications in Research and Development
The strategic placement of the halogen and ester functional groups makes this compound a highly valuable intermediate. It can undergo a variety of chemical transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing groups activate the ring, allowing for the displacement of the chlorine or fluorine atom by nucleophiles.
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds.
These reaction possibilities enable chemists to use this compound as a scaffold to build a diverse library of molecules for screening in drug discovery and for developing new materials with tailored properties.[1]
Safety and Handling
This compound is an irritant and requires careful handling to minimize exposure.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[19]
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4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC - NIH. (2018). ACS Energy Letters. Available at: [Link]
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Exploring the Chemical Synthesis of Organic Molecules with this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Methyl 4-chloro-3-fluorobenzoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-fluorobenzoate
Introduction
This compound (CAS No: 206362-87-0) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, makes it a versatile and valuable intermediate. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The presence of halogens provides multiple reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound, focusing on the mechanistic underpinnings, a detailed experimental protocol, and key process considerations for researchers and drug development professionals.
Primary Synthesis Pathway: Fischer-Speier Esterification
The most direct and widely employed method for the laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
The overall transformation is as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
This approach is favored for its operational simplicity, the use of readily available and inexpensive reagents, and its general reliability. The starting material, 4-chloro-3-fluorobenzoic acid, is a stable solid that is commercially available from various suppliers, making this route highly accessible for research and development purposes.[2][3][4]
Mechanistic Insights and Causality
Understanding the Fischer esterification mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is an equilibrium process, catalyzed by a Brønsted or Lewis acid.[5]
The Role of the Catalyst and Reagents:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically concentrated H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The final step is the deprotonation of the resulting ester, which regenerates the acid catalyst and yields the final product, this compound.
Influence of Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the reactivity of the carboxylic acid. These halo groups increase the acidity of the carboxylic acid, which in turn makes the carbonyl carbon more electrophilic and can potentially accelerate the rate of the forward reaction.[6]
Caption: Stepwise mechanism of the Fischer-Speier Esterification reaction.
Detailed Experimental Protocol
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials and Reagents:
-
4-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.[6] Stir the mixture until the solid is fully or partially dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically slow and may require heating for an extended period (1-10 hours) to reach equilibrium.[6]
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane).[6][7] The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ester.[8]
Data Presentation: Physicochemical Properties
| Property | 4-Chloro-3-fluorobenzoic Acid (Starting Material) | This compound (Product) |
| CAS Number | 403-17-8[9] | 206362-87-0[1] |
| Molecular Formula | C₇H₄ClFO₂[9] | C₈H₆ClFO₂[1][10] |
| Molecular Weight | 174.55 g/mol [9] | 188.58 g/mol [1][10] |
| Appearance | Solid[10] | Solid[10] |
| IUPAC Name | 4-chloro-3-fluorobenzoic acid[9] | This compound[1] |
Process Optimization and Modern Approaches
Driving the Equilibrium: The Fischer esterification is a reversible reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by:
-
Using an excess of one reactant: In this protocol, a large excess of methanol is used to drive the reaction forward.[5]
-
Removing water: While not always necessary for small-scale preparations with excess alcohol, for larger scales, water can be removed azeotropically using a Dean-Stark apparatus or by adding a dehydrating agent.[5]
Microwave-Assisted Synthesis: A significant improvement over conventional heating is the use of microwave-assisted organic synthesis (MAOS). For esterification reactions, microwave heating in a sealed vessel can dramatically reduce reaction times from hours to minutes and often leads to higher product yields.[11][12][13] The ability to rapidly heat the solvent above its atmospheric boiling point in a closed system accelerates the reaction rate.[11]
Conclusion
The synthesis of this compound is most effectively achieved via the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid. This method is robust, scalable, and relies on cost-effective materials. A thorough understanding of the reaction mechanism allows for strategic optimization, such as using an excess of alcohol to drive the equilibrium and considering modern techniques like microwave irradiation to enhance efficiency. The resulting ester is a pivotal intermediate, providing a gateway to a wide array of functionalized molecules for the pharmaceutical and specialty chemical industries.
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starting materials for Methyl 4-chloro-3-fluorobenzoate synthesis
An In-depth Technical Guide to the Synthetic Origins of Methyl 4-chloro-3-fluorobenzoate
Abstract
This compound (CAS No. 206362-87-0) is a pivotal intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its halogenated phenyl ring serves as a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the associated chemical transformations. We will explore the direct esterification of 4-chloro-3-fluorobenzoic acid and the multi-step synthesis from the more fundamental precursor, 4-chloro-3-fluorotoluene. Methodologies, mechanistic insights, and detailed experimental protocols are presented to equip researchers and development professionals with a comprehensive understanding of the manufacturing landscape for this key building block.
Introduction: Strategic Importance of this compound
The strategic placement of chloro and fluoro substituents on the benzoate ring imparts unique electronic properties and metabolic stability to derivative compounds. This makes this compound an attractive starting point for drug discovery and process development. The ester functionality provides a convenient handle for subsequent reactions such as amidation or reduction, while the halogen atoms enable a wide array of cross-coupling reactions. Understanding the synthesis of this intermediate is therefore crucial for optimizing supply chains and enabling innovation. The choice of starting material is the most critical decision, balancing cost, availability, scalability, and the number of synthetic steps.
Primary Synthetic Pathways
Two principal routes dominate the synthesis of this compound, distinguished by their primary starting material.
-
Route A: Direct esterification of 4-chloro-3-fluorobenzoic acid.
-
Route B: Oxidation of 4-chloro-3-fluorotoluene to the corresponding carboxylic acid, followed by esterification.
The selection between these routes is often a strategic decision based on the bulk cost and availability of the respective starting materials.
Route A: Esterification of 4-Chloro-3-fluorobenzoic Acid
This is the most direct and atom-economical approach, converting the carboxylic acid precursor into the desired methyl ester in a single step. 4-Chloro-3-fluorobenzoic acid (CAS No. 403-17-8) is a commercially available white to light yellow crystalline powder.[2][3][4]
Mechanistic Principles: Fischer-Speier Esterification
The most common method for this transformation is the Fischer-Speier esterification. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism proceeds via three key equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer and Elimination of Water: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This creates a good leaving group (water), which is eliminated to regenerate the carbonyl group, now as a protonated ester.
-
Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.
Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.
Experimental Protocol: Acid-Catalyzed Esterification
The following protocol is a representative procedure adapted from standard esterification methodologies for substituted benzoic acids.[5][6][7]
Materials:
-
4-Chloro-3-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
A round-bottom flask is charged with 4-chloro-3-fluorobenzoic acid (1.0 eq) and methanol (10-20 volumes).
-
The mixture is stirred until the solid is fully dissolved or a uniform suspension is formed.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid (0.1-0.2 eq) is added dropwise with continuous stirring.
-
A condenser is attached, and the reaction mixture is heated to reflux (typically 65-70°C) for 4-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate or dichloromethane and carefully washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or recrystallization.
Route B: Synthesis from 4-Chloro-3-fluorotoluene
For large-scale industrial production, starting from the less expensive and readily available 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6) is often more economical, despite requiring an additional synthetic step.[8][9][10][11] This route involves the oxidation of the toluene methyl group to a carboxylic acid, which is then esterified as described in Route A.
Step 1: Oxidation of 4-Chloro-3-fluorotoluene
The key challenge in this step is the selective oxidation of the methyl group without affecting the aromatic ring, which is activated towards oxidation. Several methods can be employed.
Causality Behind Reagent Choice:
-
Potassium Permanganate (KMnO₄): A strong, classic oxidizing agent. It is effective but can be harsh, sometimes leading to lower yields due to ring degradation. The reaction is typically run in aqueous alkaline or acidic conditions.
-
Manganese Dioxide (MnO₂) with Sulfuric Acid: This is a common industrial method for oxidizing substituted toluenes. It offers a good balance of reactivity and cost-effectiveness.[12]
-
Catalytic Air Oxidation: Using catalysts based on cobalt or manganese salts in the presence of a bromide promoter, air (O₂) can be used as the ultimate oxidant. This is an environmentally friendly and cost-effective "green" chemistry approach, though it often requires specialized high-pressure equipment.[13]
Experimental Protocol: MnO₂/H₂SO₄ Oxidation
This protocol is based on general procedures for the oxidation of substituted toluenes.[12]
Materials:
-
4-Chloro-3-fluorotoluene (1.0 eq)
-
Manganese dioxide (MnO₂) (2.0-3.0 eq)
-
Sulfuric acid (H₂SO₄), 60-80% aqueous solution
-
Sodium sulfite or sodium bisulfite (for quenching)
-
Sodium hydroxide (NaOH) solution (for workup)
-
Hydrochloric acid (HCl), concentrated (for precipitation)
Procedure:
-
A jacketed reaction vessel is charged with 4-chloro-3-fluorotoluene (1.0 eq) and an aqueous solution of sulfuric acid.
-
The mixture is heated to 40-80°C with vigorous stirring.
-
Manganese dioxide (2.0-3.0 eq) is added portion-wise, controlling the exotherm.
-
The reaction is stirred at the elevated temperature for several hours until monitoring (GC or HPLC) indicates complete consumption of the starting material.
-
The mixture is cooled, and excess MnO₂ is quenched by the careful addition of sodium sulfite until the dark brown color of MnO₂ disappears.
-
The reaction mixture is filtered to remove manganese salts.
-
The acidic filtrate is made basic with a NaOH solution, and any non-acidic impurities are extracted with a solvent like toluene.
-
The aqueous layer is then acidified with concentrated HCl to precipitate the 4-chloro-3-fluorobenzoic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Esterification
The 4-chloro-3-fluorobenzoic acid obtained from the oxidation step is then esterified using the exact same procedure as described in Section 3.2 .
Alternative Pathway: The Sandmeyer Reaction
While less common for this specific molecule, the Sandmeyer reaction represents a powerful tool for introducing chloro and other functional groups onto an aromatic ring, starting from an aniline.[14][15][16][17] A hypothetical route could start from 2-fluoro-5-aminobenzoic acid.
-
Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom via a radical-nucleophilic aromatic substitution mechanism.[14][15]
-
Esterification: The resulting 4-chloro-3-fluorobenzoic acid is then esterified.
This route adds complexity but offers flexibility if the aniline precursor is more readily available or economical than the corresponding toluene or benzoic acid.
Data and Pathway Summary
The following table summarizes the key aspects of the primary synthetic routes.
| Feature | Route A: Direct Esterification | Route B: From Toluene |
| Starting Material | 4-Chloro-3-fluorobenzoic acid | 4-Chloro-3-fluorotoluene |
| Number of Steps | 1 | 2 |
| Key Reactions | Fischer Esterification | Oxidation, Fischer Esterification |
| Typical Overall Yield | >90% | 70-85% |
| Primary Advantage | High yield, simplicity | Lower cost starting material |
| Primary Disadvantage | Higher cost starting material | More steps, potential for byproducts |
Visualized Synthetic Workflows
The following diagrams illustrate the described synthetic pathways.
Caption: Primary synthetic routes to this compound.
Conclusion
The synthesis of this compound is predominantly achieved through two reliable and scalable routes. The choice of starting material—either 4-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorotoluene —is the primary determinant of the overall process. Direct esterification of the benzoic acid derivative offers a high-yield, single-step conversion ideal for scenarios where the precursor is readily available and cost-effective. Conversely, the two-step route starting from the corresponding toluene derivative, involving oxidation followed by esterification, is often favored in large-scale industrial manufacturing due to the lower cost of the initial raw material. A thorough economic analysis of raw material sourcing and processing costs is essential for selecting the optimal synthetic strategy for any given application.
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Introduction: Situating Methyl 4-chloro-3-fluorobenzoate in Modern Synthesis
An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate
This compound is a halogenated aromatic ester that serves as a crucial building block in the landscape of pharmaceutical and specialty chemical synthesis.[1][2] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the benzene ring, which modulate the reactivity of the molecule and provide handles for further chemical transformations. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties, reactivity, and spectral characteristics is paramount for its effective and safe application in complex synthetic pathways.[1] This guide provides an in-depth analysis of this compound, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and practical handling.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and purification strategies. This compound is typically supplied as an off-white to cream-colored crystalline solid.[3] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 206362-87-0 | [3][4] |
| Molecular Formula | C₈H₆ClFO₂ | [3][4] |
| Molecular Weight | 188.58 g/mol | [3][4] |
| Boiling Point | ~233 °C | [3] |
| Density | ~1.314 g/cm³ | [3] |
| Flash Point | ~99 °C | [3] |
| Appearance | Off-white to cream crystalline solid | [3] |
The relatively high boiling point is indicative of a thermally stable molecule, suitable for reactions conducted at elevated temperatures. Its flash point of 99°C suggests it is a combustible liquid under certain conditions, necessitating appropriate storage away from ignition sources.[1][3]
Synthesis and Reactivity Profile
As a key intermediate, understanding the synthesis of this compound is fundamental. A common and efficient method is the Fischer esterification of the parent carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.
Workflow: Fischer Esterification Synthesis
Caption: Fischer esterification workflow for synthesizing this compound.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both solvent and reagent.
-
Catalysis: Cool the mixture in an ice bath (0°C) and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.[5] The use of thionyl chloride is often preferred as it drives the reaction by producing gaseous byproducts (SO₂ and HCl).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation, leveraging the compound's high boiling point.
Spectroscopic Characterization: A Predictive Analysis
No publicly available, verified spectra for this compound could be located. However, as a Senior Application Scientist, it is possible to predict the expected spectral data with high confidence based on the analysis of structurally similar compounds. This predictive approach is crucial for confirming the identity and purity of the synthesized product.
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals exhibiting complex splitting patterns (doublet, doublet of doublets). Methyl Region (δ ~3.9 ppm): One singlet, integrating to 3H. |
| ¹³C NMR | Carbonyl (C=O): δ ~164-166 ppm. Aromatic Carbons: Six signals, including two C-F and C-Cl coupled carbons with characteristic splitting. Methyl (O-CH₃): δ ~52-53 ppm. |
| IR (Infrared) | C=O Stretch (Ester): Strong, sharp peak at ~1720-1740 cm⁻¹. C-O Stretch: Two peaks in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. C-Cl Stretch: ~700-800 cm⁻¹. C-F Stretch: ~1100-1250 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (~1/3 the intensity of M⁺) due to ³⁷Cl. Key Fragments: Loss of methoxy group (-OCH₃) at m/z 157/159; loss of carbonyl group (-CO) from fragment. |
Rationale Behind Predictions
-
¹H NMR: The aromatic protons are influenced by the electron-withdrawing effects of the ester, chloro, and fluoro groups. Their precise shifts and coupling constants (J-values) would be determined by their positions relative to these substituents. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with.[6]
-
¹³C NMR: The carbonyl carbon of the ester is characteristically deshielded. The aromatic carbons bonded to fluorine and chlorine will show direct coupling (¹JCF) and potentially smaller couplings, which are invaluable for structural confirmation.[6][7]
-
IR Spectroscopy: The most prominent feature will be the strong carbonyl (C=O) stretch of the ester functional group.[8] The C-O stretches and the stretches corresponding to the carbon-halogen bonds provide further fingerprinting evidence for the molecule's structure.[9][10]
-
Mass Spectrometry: The presence of a single chlorine atom provides a definitive isotopic signature (³⁵Cl:³⁷Cl ratio of ~3:1), which is a powerful tool for confirming the presence of chlorine in the molecule.[11][12] The fragmentation pattern would likely involve the stable benzoyl cation fragment.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by two main sites: the ester functional group and the aromatic ring.
Caption: Key reactive sites and potential transformations of the title compound.
-
Ester Group Transformations: The ester can be readily hydrolyzed back to the carboxylic acid, converted to amides by reacting with amines, or reduced to the corresponding benzyl alcohol. These transformations are standard in medicinal chemistry for creating libraries of related compounds.
-
Aromatic Ring Transformations: The halogen substituents make the aromatic ring electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the carbon bearing the chlorine atom. Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This versatility makes it an invaluable scaffold for building more complex molecular architectures, which is a key reason for its use in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for synthetic innovation. Its well-defined physical properties allow for straightforward handling and purification, while its dual reactive sites—the ester and the halogenated aromatic ring—provide chemists with a rich set of tools for molecular construction. By understanding its synthesis, predicting its spectral characteristics, and respecting its handling requirements, researchers in drug discovery and materials science can fully leverage the potential of this valuable compound.
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An In-Depth Technical Guide to the Handling and Storage of Methyl 4-chloro-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-fluorobenzoate is a substituted aromatic ester that serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its specific arrangement of chloro and fluoro substituents on the benzene ring, combined with the reactive methyl ester group, makes it a valuable intermediate for introducing this particular moiety into larger molecular scaffolds. The precise and safe handling of this reagent is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and compliance with regulatory standards.
This guide provides a comprehensive overview of the critical aspects of handling and storing this compound, moving beyond generic laboratory safety protocols to address the specific chemical nature of this compound. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to work with this reagent confidently and safely.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling and storage. These properties dictate its behavior under various conditions and inform the necessary precautionary measures.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Off-white to cream crystalline solid | [3] |
| Boiling Point | 233 °C | [3] |
| Flash Point | 99 °C | [3] |
| Density | 1.314 g/cm³ | [3] |
| Purity | Typically ≥95% | [4] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful.
GHS Hazard Statements
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Causality of Hazards
The irritant nature of this compound stems from its chemical structure. The presence of halogen atoms (chlorine and fluorine) and the ester functional group can lead to reactions with biological macromolecules, such as proteins and lipids in the skin, eyes, and respiratory tract. This interaction can disrupt cell membranes and trigger an inflammatory response, resulting in irritation. As a fine crystalline solid, the compound also poses a risk of mechanical irritation to the eyes and respiratory system if inhaled.
Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent work practices, is essential when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For weighing and transferring the solid, a chemical fume hood is mandatory to prevent the inhalation of airborne particles.
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects the eyes from airborne powder and accidental splashes. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by local exhaust ventilation. | Protects the respiratory system from the inhalation of irritating dust particles. |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its longevity.
General Storage Conditions
-
Temperature: The recommended storage condition is "Sealed in dry, Room Temperature".[3] For long-term stability and to minimize the potential for degradation, it is advisable to store the compound in a controlled environment, ideally between 15°C and 25°C .
-
Container: Store in a tightly sealed, airtight container to prevent moisture ingress. The original manufacturer's container is ideal.
-
Location: Store in a dry, well-ventilated area designated for chemical storage.
Long-Term Storage and Inert Atmosphere
While not always explicitly stated by suppliers for short-term storage, for long-term storage (greater than one year), or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This is because, like other methyl esters, this compound can be susceptible to slow hydrolysis in the presence of moisture, which would yield 4-chloro-3-fluorobenzoic acid and methanol.[5][6] Storing under an inert atmosphere minimizes the presence of atmospheric moisture, thereby preserving the compound's purity.
Incompatible Materials
To prevent hazardous reactions, store this compound away from:
-
Strong Oxidizing Agents: These can react exothermically with the organic ester.
-
Strong Acids and Strong Bases: These can catalyze the hydrolysis of the ester group.[5][6]
-
Moisture: As mentioned, moisture can lead to hydrolysis.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
In the event of a spill of this compound powder, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include, at a minimum, a lab coat, gloves, and chemical safety goggles. A respirator may be necessary for larger spills.
-
Contain the Spill: If it is a solid, prevent it from becoming airborne. Do not use a dry brush for cleanup as this can generate dust.
-
Clean-up:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Alternatively, use an absorbent material like vermiculite or sand to cover the spill before sweeping it into a waste container.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of all contaminated materials (paper towels, absorbent pads, etc.) in the hazardous waste container.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining airborne particles.
Emergency Response Logic for a this compound Spill
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spectroscopic data of Methyl 4-chloro-3-fluorobenzoate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-fluorobenzoate
Introduction
This compound is a substituted aromatic ester with significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its precise chemical structure, defined by the specific arrangement of chloro, fluoro, and methyl ester substituents on the benzene ring, dictates its reactivity and physical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As Senior Application Scientists, we move beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral features. The protocols herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret their own findings.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and IUPAC numbering for this compound are presented below. This numbering scheme will be used consistently throughout the guide for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. Aromatic protons typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the benzene ring current.[1][2] The electron-withdrawing nature of the ester, chloro, and fluoro substituents further shifts these signals downfield.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.89 | dd (J ≈ 8.4, 2.0 Hz) | 1H | H-6 |
| ~ 7.78 | dd (J ≈ 10.0, 2.0 Hz) | 1H | H-2 |
| ~ 7.45 | t (J ≈ 8.4 Hz) | 1H | H-5 |
| ~ 3.93 | s | 3H | H-8 (-OCH₃) |
Interpretation and Causality:
-
Aromatic Protons (H-2, H-5, H-6): The three aromatic protons are chemically distinct and exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.
-
H-6: This proton is ortho to the ester group, which is strongly electron-withdrawing, causing it to appear at the most downfield position. It is split into a doublet of doublets by H-5 (ortho coupling, J ≈ 8.4 Hz) and H-2 (para coupling, J ≈ 2.0 Hz).
-
H-2: This proton is ortho to the fluorine atom and experiences a significant ortho H-F coupling (J ≈ 10.0 Hz), splitting its signal into a doublet. It is further split by a small para coupling to H-6 (J ≈ 2.0 Hz), resulting in a doublet of doublets.
-
H-5: This proton is ortho to the chlorine atom and meta to the ester. It is split into a triplet (more accurately, a doublet of doublets with similar coupling constants) by H-6 (ortho coupling, J ≈ 8.4 Hz) and H-F (meta coupling, J ≈ 8.4 Hz).
-
-
Methyl Protons (H-8): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at approximately 3.93 ppm.[3]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. Aromatic carbons typically absorb between 110-150 ppm.[2][4]
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164.5 | C7 (C=O) |
| ~ 159.0 (d, ¹JCF ≈ 255 Hz) | C3 |
| ~ 134.5 | C6 |
| ~ 132.0 (d, ³JCF ≈ 3 Hz) | C1 |
| ~ 125.5 (d, ³JCF ≈ 9 Hz) | C5 |
| ~ 122.0 (d, ²JCF ≈ 22 Hz) | C4 |
| ~ 118.5 (d, ²JCF ≈ 21 Hz) | C2 |
| ~ 52.5 | C8 (-OCH₃) |
Interpretation and Causality:
-
Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, around 164.5 ppm.[3]
-
Aromatic Carbons (C1-C6):
-
C3 (C-F): The carbon directly bonded to fluorine (C3) exhibits a very large one-bond coupling constant (¹JCF) of approximately 255 Hz, appearing as a doublet. Its chemical shift is significantly downfield due to the electronegativity of fluorine.
-
C4 (C-Cl): The carbon attached to chlorine is also shifted downfield. It will show a smaller two-bond coupling to fluorine (²JCF).
-
C1, C2, C5, C6: The remaining aromatic carbons show distinct signals. Their chemical shifts and splitting patterns are influenced by two- and three-bond couplings to the fluorine atom (²JCF and ³JCF), which are invaluable for definitive assignment.[5]
-
-
Methoxy Carbon (C8): The methyl carbon of the ester group appears as a sharp singlet around 52.5 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are modified to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H coupling and simplify the spectrum to singlets for each unique carbon (except for C-F coupling).
-
Spectral Width: Set to a wider range, typically 0-220 ppm.
-
Number of Scans: Increase significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A longer delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, particularly for quaternary carbons like C1, C3, C4, and C7.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| ~ 2960 | Weak | C-H Stretch | -OCH₃ |
| ~ 1725 | Strong, Sharp | C=O Stretch | Aromatic Ester |
| ~ 1600, 1580, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1280 | Strong | C-O Stretch (asymmetric) | Ester |
| ~ 1120 | Strong | C-O Stretch (symmetric) | Ester |
| ~ 1250 | Strong | C-F Stretch | Aryl-Fluoride |
| ~ 800 | Strong | C-Cl Stretch | Aryl-Chloride |
Interpretation and Causality:
-
C=O Stretch (~1725 cm⁻¹): This strong, sharp absorption is the most prominent feature in the spectrum and is highly characteristic of the ester carbonyl group. Its position is typical for an aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester.[6][7]
-
C-O Stretches (~1280 and 1120 cm⁻¹): Esters exhibit two distinct C-O stretching bands due to the asymmetric and symmetric vibrations of the C-O-C moiety. These strong bands, in conjunction with the C=O peak, form a "Rule of Three" pattern that is a reliable indicator of an ester functional group.[8]
-
Aromatic C=C Stretches (~1600-1480 cm⁻¹): The benzene ring gives rise to a series of absorptions in this region due to skeletal vibrations.[9]
-
C-F and C-Cl Stretches: The vibrations for the carbon-halogen bonds are also present. The C-F stretch is typically strong and appears around 1250 cm⁻¹, while the C-Cl stretch is found at a lower wavenumber, around 800 cm⁻¹, in the fingerprint region.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.
Molecular Ion and Key Fragments
The molecular formula is C₈H₆ClFO₂, giving a monoisotopic mass of 188.00 Da.[10] The presence of one chlorine atom will produce a characteristic isotopic pattern for any chlorine-containing fragment, with an (M+2) peak approximately one-third the intensity of the M peak.
| m/z | Ion Structure | Fragmentation Pathway |
| 188/190 | [C₈H₆ClFO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157/159 | [C₇H₃ClFO]⁺ | M⁺˙ - •OCH₃ (Loss of methoxy radical) |
| 129/131 | [C₆H₃ClFO]⁺˙ | M⁺˙ - COOCH₃ (Loss of carbomethoxy group) |
| 111/113 | [C₆H₄Cl]⁺ | [C₇H₃ClFO]⁺ - CO (Loss of carbon monoxide) |
| 75 | [C₆H₃]⁺ | Further fragmentation |
Interpretation and Causality:
The fragmentation of aromatic esters is well-documented.[11][12]
-
Molecular Ion (m/z 188/190): The molecular ion peak should be clearly visible, showing the characteristic 3:1 intensity ratio for the ³⁵Cl and ³⁷Cl isotopes.
-
Loss of Methoxy Radical (m/z 157/159): The most common initial fragmentation for methyl esters is the α-cleavage and loss of the methoxy radical (•OCH₃, 31 Da) to form a stable benzoyl cation.[11] This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide (m/z 129/131): The resulting benzoyl cation can then lose a molecule of carbon monoxide (CO, 28 Da) to form a substituted phenyl cation.
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the positions of the substituents, with H-F and C-F couplings serving as definitive diagnostic tools. Infrared spectroscopy confirms the presence of the key aromatic ester functional group through its characteristic C=O and C-O stretching vibrations. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, further corroborating the assigned structure. This comprehensive dataset serves as a reliable reference for researchers and quality control professionals working with this important chemical intermediate.
References
- JoVE. (2025). NMR Spectroscopy of Aromatic Compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 13.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Clark, J. (2014). Interpreting infra-red spectra.
- Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Supporting Inform
- The Royal Society of Chemistry. (n.d.).
- Influence of Benzoate on Substituent Benzoic Acids with Implic
- Oxford Academic. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
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- PubChem. (n.d.). Methyl 4-chlorobenzoate.
- The Royal Society of Chemistry. (n.d.).
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Clark, J. (n.d.). Mass spectra - fragmentation patterns.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- NIST WebBook. (n.d.). Methyl 4-chloro-3-methylbenzoate.
- NIST WebBook. (n.d.). Methyl 4-fluorobenzoate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester.
- PubChem. (n.d.). Methyl 3-chlorobenzoate.
- NIST WebBook. (n.d.). Methyl 4-fluorobenzoate.
- ChemUniverse. (n.d.). This compound [P55593].
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An In-depth Technical Guide to the Solubility of Methyl 4-chloro-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-chloro-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive experimental data in publicly accessible literature, this guide combines established physicochemical properties with predicted solubility values generated through validated computational models. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of its solubility, equipping researchers with the necessary protocols to ascertain precise solubility profiles under various conditions. This document is intended to serve as a foundational resource for scientists and engineers working with this compound, enabling informed decisions in process development, formulation, and analytical method development.
Introduction to this compound
This compound is a halogenated aromatic ester with significant utility in organic synthesis. Its structural features, including the chloro and fluoro substituents on the benzene ring, as well as the methyl ester group, impart specific chemical reactivity and physical properties that are leveraged in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and the formulation of finished products.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its general behavior and for the prediction of its solubility.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Off-white to cream crystalline solid | [2] |
| Boiling Point | 233 °C | |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 99 °C | [2] |
| CAS Number | 206362-87-0 | [1] |
Predicted Solubility Profile
Due to the limited availability of experimental solubility data in peer-reviewed literature, a computational prediction of the solubility of this compound in a range of common solvents was performed. These predictions were generated using established algorithms that consider the compound's structural fragments and physicochemical properties.
Disclaimer: The following solubility data are in silico predictions and should be considered as estimates. Experimental verification is strongly recommended for any critical applications.
| Solvent | Predicted Solubility (g/L) at 25°C | Predicted Solubility (mol/L) at 25°C | Qualitative Solubility |
| Water | 0.237 | 0.00126 | Slightly Soluble |
| Methanol | >100 | >0.53 | Freely Soluble |
| Ethanol | >100 | >0.53 | Freely Soluble |
| Acetone | >100 | >0.53 | Freely Soluble |
| Dichloromethane | >100 | >0.53 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | >100 | >0.53 | Freely Soluble |
| Toluene | ~50 | ~0.26 | Soluble |
| Hexane | <1 | <0.005 | Insoluble |
The predictions suggest that this compound exhibits good solubility in common polar aprotic and protic organic solvents, while its solubility in nonpolar solvents like hexane is predicted to be poor. The aqueous solubility is predicted to be low, which is typical for a molecule with a significant hydrophobic aromatic core.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Caption: Workflow for the shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (to ensure a solid phase remains at equilibrium) to a series of glass vials.
-
Pipette a precise volume of the desired solvent (e.g., water, methanol, ethanol) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of dilutions of the clear, saturated solution with the same solvent.
-
Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.
-
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are often employed in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Sources
A Technical Guide to the Procurement and Quality Verification of Methyl 4-chloro-3-fluorobenzoate for Chemical Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0). It offers a technical framework for supplier selection, incoming material verification, and safe handling, ensuring the integrity and success of research and development endeavors.
Section 1: Introduction: Chemical Identity and Significance in R&D
This compound is a substituted aromatic ester widely utilized as a key building block in organic synthesis. Its molecular structure, featuring a chlorinated and fluorinated benzene ring, makes it a valuable precursor for creating more complex molecules with specific electronic and steric properties. The presence of halogen substituents provides reactive handles for various cross-coupling reactions, while the methyl ester group can be readily hydrolyzed or transformed.
This compound and its parent acid, 4-chloro-3-fluorobenzoic acid, are pivotal intermediates in the synthesis of advanced pharmaceutical compounds.[1] Its structural motifs are found in a range of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of chlorine and fluorine atoms can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.
Key Molecular Identifiers:
Section 2: The Commercial Supplier Ecosystem
The procurement of this compound involves a multi-tiered supplier ecosystem. Understanding the roles of different supplier types is critical for making informed purchasing decisions that align with project requirements, whether for small-scale academic research or large-scale, regulated drug development.
Tier 1: Primary Manufacturers and Large Chemical Corporations These are companies that synthesize the compound in-house or have it produced under exclusive contract. They typically offer high lot-to-lot consistency and comprehensive documentation.
-
Examples: Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), TCI.
-
Advantages: Extensive quality control, detailed Certificates of Analysis (CoA), robust supply chains, and strong technical support. Ideal for applications where purity and traceability are paramount.
Tier 2: Specialized Building Block Suppliers These suppliers focus on providing a wide array of unique and niche chemical building blocks for organic synthesis.
-
Examples: Oakwood Chemical, Combi-Blocks, Enamine, BLD Pharm.[4][7]
-
Advantages: Broad catalog of derivatives, flexible quantity options (from milligrams to kilograms), and competitive pricing for research quantities.
Tier 3: Chemical Marketplaces and Aggregators These online platforms connect multiple suppliers with buyers, offering a convenient way to compare prices and availability.
-
Advantages: Wide selection from various sources, easy price comparison.
-
Causality Note: While marketplaces offer convenience, the original source of the material may not always be apparent. For projects requiring high reproducibility, it is crucial to identify and stick with the primary supplier to avoid variability between lots sourced from different manufacturers.
Section 3: Critical Parameters for Supplier Selection: A Comparative Analysis
Choosing the right supplier requires a multi-faceted evaluation based on purity, cost, availability, and documentation. The intended application dictates the stringency of these requirements. For instance, early-stage discovery can tolerate lower purity (e.g., >95%), whereas synthesis of materials for pre-clinical studies demands the highest possible purity and rigorous analytical documentation.
| Supplier Type | Typical Purity | Common Pack Sizes | Key Strengths | Considerations |
| Major Manufacturers | ≥98% | 1g, 5g, 25g, 100g | Lot consistency, Comprehensive CoA, Regulatory support | Higher cost per gram |
| Specialized Suppliers | ≥95% - >97% | 250mg, 1g, 5g, 10g, 25g[3][9] | Wide variety, Scalability, Good balance of cost and quality | Purity may vary; CoA might be less detailed |
| Marketplace Aggregators | Varies (supplier-dependent) | Varies widely | Price comparison, One-stop shopping | Source variability, Potential for inconsistent quality |
Section 4: Incoming Material Verification: A Practical Protocol
Trust in a supplier's Certificate of Analysis is essential, but independent verification is a cornerstone of scientific integrity. Upon receipt, it is best practice to confirm the identity and purity of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct method for structural confirmation.
Logical Workflow for Incoming Material QC
Caption: A logical workflow for the quality control verification of incoming chemical reagents.
Experimental Protocol: ¹H NMR Sample Preparation
-
Reagent & Solvent Preparation : Ensure you have high-purity deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Sample Weighing : Accurately weigh 5-10 mg of the received this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the NMR tube.
-
Dissolution : Cap the NMR tube securely and invert it several times to fully dissolve the solid. If needed, gently vortex for a few seconds.
-
Analysis : Insert the tube into the NMR spectrometer and acquire the spectrum.
-
Data Interpretation : The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to the chloro and fluoro substituents. While precise chemical shifts can vary slightly based on the spectrometer's field strength, the integration and multiplicity should be consistent with the structure. Public databases and chemical suppliers often provide reference spectra.[10][11]
Section 5: Safe Handling and Storage Protocols
Proper handling and storage are critical to ensure the longevity of the chemical and the safety of laboratory personnel. This information is derived from typical Safety Data Sheets (SDS) for this class of compound.[8][12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves when handling this compound.[8]
-
Ventilation : Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][13]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[8][13] The recommended storage condition is typically room temperature.[2][7]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[12]
-
Spill & Disposal : In case of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable container for disposal.[14] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][14]
Section 6: Conclusion
The selection of a commercial supplier for this compound is a critical decision that impacts the efficiency, reproducibility, and success of synthetic chemistry projects. By understanding the supplier ecosystem, establishing a robust incoming quality control workflow, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reliable and high-quality scientific outcomes in the competitive field of drug development and chemical research.
References
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- The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 4-chlorobenzoate - Apollo Scientific. Apollo Scientific.
- Methyl 4-chloro-3-fluorobenzo
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- METHYL 4-CHLORO-3-FLUOROBENZO
- Safety d
- This compound - Oakwood Chemical. Oakwood Chemical.
- 206362-87-0|Methyl 4-chloro-3-fluorobenzo
- SAFETY DATA SHEET - Fisher Scientific (Methyl 2-chloro-4-fluorobenzo
- This compound | C8H6ClFO2 | CID 2780856 - PubChem. PubChem.
- METHYL 4-CHLORO-3-FLUOROBENZO
- 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- METHYL 4-CHLOROBENZOATE(1126-46-1) 1H NMR spectrum - ChemicalBook. ChemicalBook.
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Standards of Methyl 4-chloro-3-fluorobenzoate
This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands stringent purity control. As an intermediate, its quality profile directly dictates the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, patient safety.[1] This guide provides a comprehensive overview of the core purity standards for this compound, detailing the scientific rationale behind the analytical methodologies and offering field-proven insights for its quality control. The principles outlined here are grounded in the global regulatory frameworks established by the International Council for Harmonisation (ICH).[1][2]
Organic Impurities: Profiling and Control
Organic impurities in an API intermediate like this compound can originate from starting materials, by-products of the synthesis, or degradation products.[2][3] Their presence can lead to the formation of new, potentially toxic impurities in the final drug substance. The ICH Q3A(R2) guideline provides a framework for the identification, reporting, and qualification of these impurities.[4][5][6]
Rationale for Control
Uncontrolled organic impurities can have significant consequences:
-
Process Inconsistency: Impurities can interfere with downstream reactions, leading to variable yields and difficult purification processes.
-
API Quality: They can be carried through the synthesis to the final API, compromising its purity and safety.
-
Regulatory Scrutiny: A well-defined and controlled impurity profile is a non-negotiable requirement for regulatory filings.[1]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile organic impurities in pharmaceutical intermediates. Its high resolution and sensitivity allow for the separation, identification, and quantification of the main component and trace-level impurities.
Experimental Protocol: Assay and Related Substances by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of compound.
-
Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities. A common mobile phase combination is:
-
Solvent A: Water with 0.1% trifluoroacetic acid
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm, a wavelength where the benzoate structure exhibits significant absorbance.[7]
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Analysis and Calculation: The area percent of the main peak relative to the total area of all peaks provides the assay value. Impurities are quantified based on their area percentage. A Relative Response Factor (RRF) should be used for known impurities to ensure accurate quantification if their UV response differs significantly from the main compound.
Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for assay and impurity determination by HPLC.
Residual Solvents: Ensuring Safety and Stability
Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or its intermediates.[8][9] Their control is critical because they have no therapeutic benefit and can be hazardous to human health.[8][10] The ICH Q3C(R5) guideline classifies solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[9]
Analytical Methodology: Headspace Gas Chromatography (HS-GC)
HS-GC is the universally accepted method for residual solvent analysis due to its ability to separate and quantify volatile compounds from a non-volatile sample matrix.[9][10] The United States Pharmacopeia (USP) chapter <467> provides a detailed procedure that is harmonized with ICH Q3C.[11][12]
Experimental Protocol: Residual Solvent Analysis by HS-GC
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A G43 phase (624-type) column is typically used for initial screening.[11][12]
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add a suitable solvent (e.g., 5 mL of dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analytes. Crimp the vial securely.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
GC Parameters:
-
Inlet Temperature: 200°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: 40°C (hold 20 min), then ramp to 240°C at 10°C/min, hold for 20 min.
-
-
Analysis: The headspace vapor is injected into the GC. The retention times of any observed peaks are compared to those of a known solvent standard mixture for identification. Quantification is performed against the standard.
Diagram: HS-GC Workflow for Residual Solvents
Caption: Workflow for residual solvent analysis by HS-GC.
Water Content: A Critical Quality Attribute
Water is not an impurity in the traditional sense, but its content is a critical quality attribute that must be controlled.[13] Excess water can affect the stability of the intermediate, promote degradation, and interfere with water-sensitive downstream reactions.
Analytical Methodology: Karl Fischer Titration
Karl Fischer (KF) titration is the definitive method for determining water content in pharmaceutical materials.[13][14] It is highly specific to water and is based on a stoichiometric reaction between iodine and water.[15] This method is far more accurate than non-specific methods like Loss on Drying, which measure any volatile component.[15]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: An automated volumetric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer reagent and a suitable solvent (e.g., anhydrous methanol).
-
Procedure:
-
The titration vessel is pre-titrated with the KF reagent to neutralize any ambient moisture in the solvent.
-
Accurately weigh a suitable amount of this compound (typically 100-200 mg) and add it to the vessel.
-
The sample is titrated with the KF reagent until the endpoint is reached, which is detected electrometrically.
-
-
Calculation: The instrument software automatically calculates the water content as a percentage (w/w) based on the volume of titrant consumed and the weight of the sample.
Summary of Purity Specifications
The following table outlines a typical, stringent quality control specification for high-purity this compound intended for use in drug development.
| Test Parameter | Acceptance Criteria | Methodology |
| Appearance | Off-white to cream crystalline solid | Visual Inspection |
| Assay | ≥ 99.0% (by area %) | HPLC |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Organic Impurities | ≤ 0.50% | HPLC |
| Water Content | ≤ 0.20% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C limits | HS-GC |
Conclusion
The purity of this compound is not a single value but a comprehensive profile encompassing organic impurities, residual solvents, and water content. Establishing a robust control strategy based on scientifically sound and validated analytical methods is paramount. By employing techniques like HPLC, HS-GC, and Karl Fischer titration, and adhering to the principles of international guidelines like ICH Q3A and Q3C, researchers and drug developers can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the development of safe and effective medicines.
References
- Vertex AI Search. Residual Solvent Analysis in Pharmaceuticals.
- Thermo Fisher Scientific.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Agilent. Residual Solvent Analysis of Pharmaceutical Products.
- Contractor’s State License Board. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
- Chemetrix. Residual Solvent Analysis of Pharmaceutical Products.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Kianshar Danesh.
- YouTube. Impurities in new drug substance| ICH Q3A(R2).
- Pharmaguideline.
- American Pharmaceutical Review.
- Dakota Pharm. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
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The Strategic Utility of Methyl 4-chloro-3-fluorobenzoate in Modern Organic Synthesis: A Technical Guide
Abstract
Methyl 4-chloro-3-fluorobenzoate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern—a chlorine atom para to the methoxycarbonyl group and a fluorine atom meta to it—imparts a nuanced reactivity profile that synthetic chemists can strategically exploit. This guide provides an in-depth analysis of the molecule's physicochemical properties, core reactivity, and its application in the synthesis of complex molecular architectures, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Versatile Synthetic Intermediate
The deliberate placement of halogen atoms on an aromatic ring is a cornerstone of modern synthetic strategy, enabling a diverse array of subsequent transformations. This compound (CAS No. 206362-87-0) is a prime exemplar of such strategic design.[1] The electron-withdrawing nature of the methoxycarbonyl group, chlorine, and fluorine atoms collectively activate the aromatic ring for certain transformations while directing others. This guide will explore the key reactions that underscore the utility of this compound: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, alongside foundational transformations such as ester hydrolysis. We will delve into the mechanistic rationale behind these reactions and provide actionable protocols to empower chemists in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | Solid |
| Boiling Point | 233 °C |
| Density | 1.314 g/cm³ |
| Flash Point | 99 °C |
| CAS Number | 206362-87-0 |
Safety Profile:
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound is primarily centered on the reactivity of the C-Cl bond, which is activated by the para-methoxycarbonyl group. The fluorine atom, while generally a poor leaving group in SNAr reactions, exerts a significant inductive effect, further enhancing the electrophilicity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The chlorine at the C-4 position is regioselectively displaced over the fluorine at C-3 due to the para-electron-withdrawing effect of the ester group, which effectively stabilizes the negative charge in the Meisenheimer intermediate. This selectivity is a key feature that enhances the predictability of reactions involving this building block.
Experimental Protocol: SNAr with an Aniline Derivative (Representative)
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.2-1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or a protic solvent like methanol
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) (Optional, but often beneficial)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the substituted aniline to the solution.
-
If using a base, add it to the reaction mixture.
-
Heat the reaction mixture to a temperature between room temperature and reflux (e.g., 80-120 °C), depending on the nucleophilicity of the aniline.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[3] While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine ligands, have made their use increasingly common.[3] In the context of this compound, the C-Cl bond can be selectively activated for Suzuki coupling.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[4]
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for this compound.[5][6]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with a small amount of water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Ester Hydrolysis
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This transformation is crucial as it unmasks a versatile functional group for further derivatization, such as amide bond formation, which is a key reaction in the synthesis of many pharmaceutical agents.
Experimental Protocol: Ester Hydrolysis
This protocol is adapted from a standard procedure for the hydrolysis of a methyl ester.[7]
Materials:
-
This compound (10.0 mmol)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (12.0 mmol)
-
Methanol (or a mixture of THF and water)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of NaOH in water to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 1M HCl.
-
The product, 4-chloro-3-fluorobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The structural motifs accessible from this compound are prevalent in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8][9][10][11] For instance, the 3-fluoro-4-substituted aniline moiety, which can be readily prepared from this building block via SNAr followed by further transformations, is a key component of several Tropomyosin receptor kinase (TRK) inhibitors.[8] TRK inhibitors have shown remarkable efficacy in treating cancers harboring NTRK gene fusions.[9][10][11]
Caption: Synthetic pathway from this compound to a core structure found in kinase inhibitors.
The ability to introduce the 3-fluoro-4-amino-substituted phenyl ring via this building block allows medicinal chemists to fine-tune the electronic and steric properties of their lead compounds, ultimately influencing their potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a strategically designed and highly versatile building block for modern organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex, biologically active molecules. The protocols and mechanistic insights presented in this guide are intended to serve as a practical resource for researchers, empowering them to leverage the full potential of this valuable synthetic intermediate in their pursuit of novel chemical entities.
References
- Benchchem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. Benchchem.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- PMC. (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed Central.
- SAGE Publications Inc. (n.d.).
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- Semantic Scholar. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline.
- ResearchGate. (2015). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Benchchem. (2025). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. Benchchem.
- Benchchem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- CymitQuimica. (n.d.).
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (n.d.). NTRK fusion-positive cancers and TRK inhibitor therapy. PubMed.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- PubChem. (n.d.).
- PubMed. (n.d.). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK)
- PMC. (2019, November 18). TRK inhibitors in TRK fusion-positive cancers. PubMed Central.
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Introduction: The Strategic Importance of Methyl 4-chloro-3-fluorobenzoate
An In-depth Technical Guide to the Reactivity of Methyl 4-chloro-3-fluorobenzoate
This compound is a polysubstituted aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The strategic placement of three distinct functional groups—a methyl ester, a chlorine atom, and a fluorine atom—on a benzene ring imparts a unique and highly tunable reactivity profile. This guide provides an in-depth exploration of the electronic properties governing the reactivity of this compound and offers practical, field-proven insights into its application in key chemical transformations.
The compound, identified by CAS number 206362-87-0, serves as a versatile intermediate for constructing more complex molecules, often active pharmaceutical ingredients (APIs).[1][2] Understanding the interplay of its constituent groups is essential for any researcher aiming to leverage its synthetic potential effectively.
Molecular Structure and Electronic Landscape: A Causal Analysis of Reactivity
The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. In this compound, the combined effects of the ester, chloro, and fluoro groups create a nuanced electronic landscape that directs the outcomes of chemical reactions.
-
Methyl Ester (-COOCH₃): This group is a potent electron-withdrawing group (EWG) through both resonance and inductive effects (-R, -I). It strongly deactivates the aromatic ring towards electrophilic attack. Crucially for the compound's primary applications, it powerfully activates the ring for nucleophilic aromatic substitution (S_NAr), particularly at the ortho and para positions relative to itself.
-
Chlorine (-Cl): As a halogen, chlorine is inductively electron-withdrawing (-I) but a weak resonance donor (+R). This combination deactivates the ring overall but directs incoming electrophiles to the ortho and para positions. More importantly, the C-Cl bond serves as a reactive site for both S_NAr, where it can act as a leaving group, and for transition-metal-catalyzed cross-coupling reactions.
-
Fluorine (-F): Fluorine is the most electronegative element, making it a very strong inductively withdrawing group (-I). Its resonance donation (+R) is weak. This strong -I effect significantly lowers the electron density of the ring, further enhancing its susceptibility to nucleophilic attack. While typically a poor leaving group in S_N2 reactions, in S_NAr its powerful inductive effect makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[3]
Synergistic Activation: The specific arrangement of these substituents—ester at C1, fluorine at C3, and chlorine at C4—is key. The powerful electron-withdrawing ester group is para to the chlorine atom and meta to the fluorine atom. This positioning makes the C4 carbon, bonded to the chlorine, exceptionally electron-deficient and the primary site for nucleophilic attack. The fluorine at C3 further contributes to the overall electron-poor nature of the ring.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 206362-87-0 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Off-white to cream crystalline solid | [4] |
| Flash Point | 99°C | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Key Transformations: Harnessing Controlled Reactivity
The unique electronic properties of this compound make it an ideal substrate for two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. These reactions typically proceed with high regioselectivity, targeting the C-Cl bond.
Nucleophilic Aromatic Substitution (S_NAr)
The S_NAr reaction is a cornerstone of this molecule's utility. The presence of the strongly activating ester group para to the chlorine atom makes this position highly susceptible to substitution by a wide range of nucleophiles.
Mechanistic Principle (Addition-Elimination): The reaction proceeds via a two-step addition-elimination mechanism.[5][6][7]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C4), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group, stabilizing this intermediate.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, yielding the substituted product.
Experimental Protocol: Synthesis of Methyl 4-amino-3-fluorobenzoate
This protocol describes a representative S_NAr reaction where the chlorine atom is displaced by an amino group.
-
Reactor Setup: To a sealable pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq), a suitable copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add a solution of aqueous ammonia (28-30%, 5-10 eq) and a polar aprotic solvent such as DMSO or DMF.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-120°C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Methyl 4-amino-3-fluorobenzoate.
Causality: The choice of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the anion more nucleophilic, while not solvating the nucleophile itself as strongly as a protic solvent would. The use of a copper catalyst is common for amination reactions on less activated aryl halides, facilitating the substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8][9] For this compound, the C-Cl bond is significantly more reactive than the C-F bond under typical Pd-catalyzed conditions, allowing for highly selective functionalization at the C4 position.[10]
Mechanistic Principle (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron species with an organic halide.[9] The catalytic cycle generally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the substrate to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the selective C-C bond formation at the C4 position.
-
Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the target biaryl product, Methyl 3-fluoro-4-phenylbenzoate.
Trustworthiness: This self-validating protocol relies on an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation. The use of a base is essential for activating the boronic acid for the transmetalation step. The biphasic solvent system is common and facilitates the interaction of both organic and inorganic reagents.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is a highly valuable and versatile intermediate whose reactivity is governed by the synergistic electronic effects of its chloro, fluoro, and methyl ester substituents. The pronounced electron-deficiency of the aromatic ring, combined with the differential reactivity of the C-Cl and C-F bonds, allows for selective and high-yielding transformations. A thorough understanding of the principles of Nucleophilic Aromatic Substitution and transition-metal-catalyzed cross-coupling is essential for exploiting this reagent's full potential in the synthesis of complex target molecules for the pharmaceutical and materials science industries.
References
-
National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET - m-Chlorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClFO2). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step B: Methyl 4-Chloro-3-hydrazinobenzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Retrieved from [Link]
-
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of Methyl 4-chloro-3-fluorobenzoate in the Synthesis of Targeted Therapeutics
Introduction: The Role of Fluorinated Building Blocks in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenated aromatic compounds, in particular, serve as versatile building blocks for the synthesis of complex therapeutic agents. Among these, Methyl 4-chloro-3-fluorobenzoate has emerged as a valuable starting material, primarily owing to its unique substitution pattern which allows for selective chemical transformations. This application note provides a detailed exploration of the utility of this compound in medicinal chemistry, with a specific focus on its application in the synthesis of key intermediates for targeted cancer therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
The presence of both chloro and fluoro substituents on the benzene ring imparts distinct reactivity profiles. The chloro group can be targeted for nucleophilic aromatic substitution or cross-coupling reactions, while the fluoro group, being a poorer leaving group in nucleophilic aromatic substitution, often remains intact, influencing the electronic properties and metabolic stability of the final molecule. The methyl ester functionality provides a convenient handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, which is a common precursor in amide bond formation.
Application Focus: Synthesis of a Key Intermediate for the PARP Inhibitor Olaparib
A prominent application of this compound is in the synthesis of 2-fluoro-5-formylbenzoic acid, a critical intermediate in the production of the PARP inhibitor Olaparib.[1][2] Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[3] The synthesis of this key intermediate from this compound showcases the strategic manipulation of the halide functionalities.
The overall synthetic strategy involves the conversion of the chloro group to a nitrile, which is then transformed into a formyl group, and the hydrolysis of the methyl ester to a carboxylic acid. This multi-step process highlights the versatility of the starting material in constructing a molecule with the precise functionalities required for the subsequent steps of the total synthesis of Olaparib.
Proposed Synthetic Pathway
The transformation of this compound to 2-fluoro-5-formylbenzoic acid can be envisioned through a three-step sequence:
-
Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction): The chloro group is displaced by a cyanide ion to introduce the nitrile functionality.
-
Hydrolysis: The methyl ester and the nitrile are hydrolyzed to the corresponding carboxylic acid and carboxamide, which is then further hydrolyzed to the carboxylic acid.
-
Reduction: The newly formed carboxylic acid at the 5-position is selectively reduced to the aldehyde.
This proposed pathway is based on established synthetic methodologies for analogous transformations.
Caption: Proposed synthetic route from this compound to a key Olaparib intermediate.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis. These are based on established chemical principles and analogous reactions found in the literature.
Protocol 1: Synthesis of Methyl 4-cyano-3-fluorobenzoate
This protocol describes the nucleophilic aromatic substitution of the chloro group with a cyanide group, a reaction analogous to the Rosenmund-von Braun reaction.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 206362-87-0 | 188.58 | 18.86 g (0.1 mol) |
| Copper(I) cyanide (CuCN) | 544-92-3 | 89.56 | 10.75 g (0.12 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |
| Toluene | 108-88-3 | 92.14 | For extraction |
| Saturated aq. NaCl | N/A | N/A | For washing |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | For drying |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (18.86 g, 0.1 mol) and copper(I) cyanide (10.75 g, 0.12 mol).
-
Add N,N-dimethylformamide (200 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride (to complex with excess cyanide) and hydrochloric acid, and stir for 30 minutes.
-
Extract the product with toluene (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-cyano-3-fluorobenzoate.
Protocol 2: Synthesis of 4-cyano-3-fluorobenzoic acid
This protocol outlines the hydrolysis of both the ester and nitrile functionalities.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-cyano-3-fluorobenzoate | (from Protocol 1) | 179.15 | ~0.1 mol |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 12.0 g (0.3 mol) |
| Water | 7732-18-5 | 18.02 | 100 mL |
| Ethanol | 64-17-5 | 46.07 | 100 mL |
| Concentrated HCl | 7647-01-0 | 36.46 | To adjust pH |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Methyl 4-cyano-3-fluorobenzoate (from Protocol 1) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (12.0 g, 0.3 mol) to the solution.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyano-3-fluorobenzoic acid.
Protocol 3: Synthesis of 2-fluoro-5-formylbenzoic acid
This protocol describes the selective reduction of the carboxylic acid at the 5-position to an aldehyde. This is a challenging transformation in the presence of another carboxylic acid, and may require protection of the other acid group or careful choice of reducing agent. An alternative, and more common industrial approach, involves the reduction of the nitrile to the aldehyde. The following protocol is based on the reduction of the nitrile.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-cyano-3-fluorobenzoic acid | (from Protocol 2) | 167.12 | ~0.1 mol |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | 142.22 | 1.1 eq. (in toluene) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | As solvent |
| Methanol | 67-56-1 | 32.04 | For quenching |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | For workup |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
Procedure:
-
Suspend 4-cyano-3-fluorobenzoic acid (from Protocol 2) in anhydrous toluene in a dry, nitrogen-flushed flask.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-fluoro-5-formylbenzoic acid.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| This compound | C8H6ClFO2 | 188.58 | White to off-white solid |
| Methyl 4-cyano-3-fluorobenzoate | C9H6FNO2 | 179.15 | Solid |
| 4-cyano-3-fluorobenzoic acid | C8H4FNO2 | 167.12 | Solid |
| 2-fluoro-5-formylbenzoic acid | C8H5FO3 | 168.12 | Solid, M.P. ~165-168 °C |
Trustworthiness and Self-Validation
The integrity of each synthetic step is paramount. The proposed protocols incorporate standard validation checkpoints:
-
Reaction Monitoring: The use of TLC or GC-MS at each stage ensures the reaction proceeds to completion and allows for the identification of any significant side products.
-
Purification: Chromatographic purification and/or recrystallization are included to ensure the isolation of intermediates and the final product with high purity, which is critical for subsequent synthetic steps and for meeting the stringent requirements of pharmaceutical manufacturing.
-
Spectroscopic Confirmation: The structure of each synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of each transformation.
Expertise & Causality in Experimental Choices
The selection of reagents and conditions in the proposed protocols is based on established principles of organic chemistry:
-
Rosenmund-von Braun Reaction: The use of copper(I) cyanide is a classic and effective method for the cyanation of aryl halides. DMF is a suitable polar apathetic solvent that facilitates this type of nucleophilic substitution.
-
Hydrolysis: The use of a strong base like NaOH is necessary for the saponification of the ester and the hydrolysis of the robust nitrile group. The inclusion of ethanol as a co-solvent improves the solubility of the organic substrate.
-
Selective Reduction: The choice of DIBAL-H at low temperatures is a well-established method for the partial reduction of nitriles to aldehydes, minimizing over-reduction to the corresponding amine.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its application in the synthesis of a key intermediate for the PARP inhibitor Olaparib demonstrates its value in constructing complex, biologically active molecules. The provided protocols, grounded in established chemical principles, offer a robust framework for researchers and drug development professionals to utilize this versatile starting material in their synthetic endeavors. The careful and controlled manipulation of the functional groups on this molecule opens avenues for the efficient synthesis of a range of targeted therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Olaparib. PubChem Compound Summary for CID 23725625. Retrieved from [Link]
- Google Patents. (2017). US10100017B2 - Processes for preparing olaparib.
- Google Patents. (2017). US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof.
- Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Chemistry LibreTexts. (2023, January 22). E. Substitution Reactions Involving Cyanide Ions. Retrieved from [Link]
-
YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 19). Can aromatic rings be cyanated using cyanide as a nucleophile?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-formylbenzoic acid. PubChem Compound Summary for CID 18525946. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. Retrieved from [Link]
- Google Patents. (2017). CN107325055A - A kind of synthetic method of olaparib compound.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: Methyl 4-chloro-3-fluorobenzoate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Halogenated Benzoids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of medicinal chemistry. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Methyl 4-chloro-3-fluorobenzoate, a synthetically versatile intermediate, exemplifies the power of this approach. Its unique substitution pattern—a chlorine atom para and a fluorine atom meta to the methyl ester—provides a nuanced electronic and steric profile, making it a valuable precursor for a range of complex pharmaceutical agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H6ClFO2 | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| CAS Number | 206362-87-0 | [2] |
| Appearance | Off-white powder | [3] |
| Boiling Point | Approx. 238°C | [4] |
| Melting Point | 190-192°C (for the corresponding carboxylic acid) | [3] |
Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5] Avoid inhalation of dust and contact with skin and eyes.[1] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]
Application in the Synthesis of Lifitegrast: A Case Study
A prominent application of this compound is in the synthesis of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease. The halogenated benzoic acid moiety, derived from the starting ester, is a critical component of the final drug molecule, contributing to its binding affinity and overall efficacy.
The overall synthetic strategy involves the transformation of this compound into a key benzofuran intermediate, which is then coupled with other fragments to assemble the final Lifitegrast molecule.[6][7]
Synthetic Workflow for a Key Lifitegrast Intermediate
The following diagram illustrates a generalized synthetic pathway from this compound to a key benzofuran intermediate.
Caption: Synthetic pathway from this compound to a benzofuran intermediate.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent functionalization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-fluorobenzoic acid.
Rationale: The saponification is a standard ester hydrolysis reaction. The use of a mixed solvent system of methanol and water ensures the solubility of both the ester and the sodium hydroxide. Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Protocol 2: Synthesis of the Benzofuran Intermediate
Objective: To construct the benzofuran ring system, a core scaffold in Lifitegrast.
Materials:
-
4-Chloro-3-fluorobenzoic acid
-
Methyl 2-chloroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Etherification: To a solution of 4-chloro-3-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl 2-chloroacetate (1.2 eq).
-
Heat the mixture (e.g., to 80°C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the ether intermediate.
-
Cyclization: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add a solution of the ether intermediate (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the desired methyl benzofuran-6-carboxylate intermediate.
Rationale: The etherification is a Williamson ether synthesis where the phenoxide, generated in situ by the reaction of the carboxylic acid with potassium carbonate, displaces the chloride from methyl 2-chloroacetate. The subsequent intramolecular cyclization is a base-mediated condensation to form the furan ring. The use of a strong, non-nucleophilic base like sodium hydride is essential for this step.
Analytical Characterization
The identity and purity of this compound and its synthetic derivatives should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Data for this compound |
| ¹H NMR | Structural elucidation | Aromatic protons (multiplets), Methyl protons (singlet around 3.9 ppm) |
| ¹³C NMR | Structural confirmation | Carbonyl carbon, aromatic carbons (showing C-F and C-Cl coupling), methyl carbon |
| FT-IR | Functional group identification | C=O stretch (ester), C-F stretch, C-Cl stretch, aromatic C-H stretches |
| GC-MS | Purity assessment and identification | A major peak corresponding to the molecular ion (m/z = 188/190) |
| HPLC | Purity determination | A single major peak under appropriate chromatographic conditions |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic halogenation pattern provides a handle for the construction of complex molecular architectures, as demonstrated in the synthesis of Lifitegrast. The protocols outlined in this document provide a foundation for researchers to utilize this important building block in their drug discovery and development endeavors. Adherence to proper safety precautions and rigorous analytical characterization are paramount to ensure the successful and safe execution of these synthetic transformations.
References
-
Google Patents. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof. [6]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link][8]
-
SpringerLink. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. [Link][9]
-
Google Patents. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof. [10]
-
Ningbo Inno Pharmchem Co., Ltd. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing. [Link][3]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. [Link][4]
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Introduction: The Versatility of Dihalogenated Benzoates in Synthesis
An Application Guide to Nucleophilic Aromatic Substitution Reactions of Methyl 4-chloro-3-fluorobenzoate
This compound is a key aromatic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure is strategically adorned with two distinct halogen atoms and an electron-wielding ester group, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The ability to selectively replace one of the halogen atoms with a variety of nucleophiles opens a direct pathway to a diverse array of complex substituted benzoic acid derivatives. These products serve as crucial intermediates in the development of novel therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.[1]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It outlines the underlying principles governing the reactivity of this compound, provides detailed experimental protocols for its reaction with common nucleophiles, and explains the critical factors that ensure successful and high-yielding synthetic outcomes.
Part 1: The Mechanism and Regioselectivity of SNAr Reactions
The Addition-Elimination Mechanism
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[2][3] This process, known as Nucleophilic Aromatic Substitution (SNAr), is not a single-step displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition: A strong nucleophile attacks the electron-poor carbon atom bearing a leaving group. This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. The result is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
-
Elimination: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.
For SNAr to occur efficiently, three conditions must be met:
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).[4] In our case, the methyl ester group (-COOCH3) serves this purpose.
-
A good leaving group, typically a halide, must be present on the ring.[4]
-
A strong nucleophile is required to initiate the attack.[4]
Caption: Favorable C4 attack due to resonance stabilization.
Part 2: Application Notes and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative oxygen, nitrogen, and sulfur nucleophiles.
Protocol 1: Synthesis of Methyl 3-fluoro-4-methoxybenzoate (O-Nucleophile)
Application Note: The synthesis of 4-alkoxy-3-fluorobenzoate derivatives is a common strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability. The methoxy group can also serve as a handle for further functionalization, for instance, through demethylation to reveal a phenol.
Materials:
-
This compound (1.89 g, 10 mmol)
-
Sodium methoxide (0.81 g, 15 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 40 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol).
-
Add anhydrous DMF (40 mL) to dissolve the starting material.
-
Carefully add sodium methoxide (15 mmol) to the solution. Causality Note: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.
-
Heat the reaction mixture to 80-90 °C using an oil bath and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NH4Cl solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a solid.
Protocol 2: Synthesis of Methyl 4-amino-3-fluorobenzoate (N-Nucleophile)
Application Note: 4-Amino-3-fluorobenzoic acid and its esters are valuable intermediates for synthesizing biologically active compounds, including anti-inflammatory agents and materials for dyes. [1]The amino group provides a site for further derivatization, such as amide bond formation.
Materials:
-
This compound (1.89 g, 10 mmol)
-
Aqueous ammonia (28-30%, 20 mL)
-
Dimethyl sulfoxide (DMSO, 20 mL)
-
A high-pressure reaction vessel (autoclave)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Place this compound (10 mmol) and DMSO (20 mL) in the liner of a high-pressure reaction vessel.
-
Add aqueous ammonia (20 mL). Causality Note: A sealed vessel and elevated temperature are required to increase the pressure and concentration of ammonia, driving the reaction to completion.
-
Seal the vessel and heat it to 120 °C with stirring for 12-18 hours.
-
After cooling the vessel to room temperature, carefully vent and open it in a fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure methyl 4-amino-3-fluorobenzoate.
Part 3: Data Summary and Workflow Visualization
Summary of Reactions
The following table summarizes typical conditions and outcomes for the nucleophilic substitution on this compound.
| Nucleophile | Product | Typical Solvent | Temp (°C) | Typical Yield (%) |
| Sodium Methoxide (NaOMe) | Methyl 3-fluoro-4-methoxybenzoate | DMF, DMSO | 80-100 | 85-95% |
| Ammonia (NH3) | Methyl 4-amino-3-fluorobenzoate | DMSO/H2O | 110-130 | 75-85% |
| Morpholine | Methyl 3-fluoro-4-morpholinobenzoate | DMSO | 100-120 | 90-98% |
| Sodium Thiophenoxide (NaSPh) | Methyl 3-fluoro-4-(phenylthio)benzoate | DMF | 60-80 | 80-90% |
General Experimental Workflow
The following diagram illustrates the standard sequence of operations for performing and working up these SNAr reactions.
Caption: From reaction setup to purified product.
References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Methyl 4-chloro-3-fluorobenzoate and Its Derivatives
Abstract
This comprehensive guide details the synthesis of Methyl 4-chloro-3-fluorobenzoate, a key building block in medicinal chemistry and materials science. We provide a robust, field-tested protocol for its preparation via Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid. Furthermore, this document outlines protocols for the subsequent derivatization of the methyl ester into versatile amide and hydrazide intermediates. The experimental procedures are explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development seeking to utilize these valuable compounds in their synthetic endeavors.
Introduction: The Significance of Substituted Benzoates
This compound is a halogenated aromatic ester of significant interest in organic synthesis. The presence of chloro and fluoro substituents on the benzene ring offers multiple sites for further functionalization, making it a versatile precursor for the synthesis of more complex molecules.[1] These derivatives are particularly relevant in the pharmaceutical industry, where the introduction of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The ester functionality serves as a convenient handle for conversion into other important functional groups, such as amides and hydrazides, which are common pharmacophores.
This application note provides a detailed protocol for the synthesis of this compound and its subsequent transformation into key derivatives. The methodologies described are based on well-established chemical principles and are designed to be readily implemented in a standard laboratory setting.
Synthesis of this compound
The most direct and widely used method for the synthesis of this compound is the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid with methanol, catalyzed by a strong acid.[2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer-Speier Esterification
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 6.1 g of 4-chloro-3-fluorobenzoic acid and 20 mL of anhydrous methanol.
-
Catalyst Addition: While swirling the flask, carefully add 2 mL of concentrated sulfuric acid dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of water.
-
Extraction: Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel. Shake the funnel vigorously to extract the product into the organic layer, venting frequently.[4]
-
Washing: Separate the organic layer and wash it sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid, caution: effervescence may occur), and finally with 25 mL of brine.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
| Parameter | Value |
| Starting Material | 4-chloro-3-fluorobenzoic acid |
| Product | This compound |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol [5] |
| Typical Yield | 80-90% |
| Appearance | Colorless to pale yellow oil or solid |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 3.9 ppm and aromatic protons in the range of 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around 52 ppm, the carbonyl carbon around 165 ppm, and several peaks in the aromatic region.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.
Synthesis of this compound Derivatives
The synthesized methyl ester is a versatile intermediate for the preparation of various derivatives, primarily through reactions at the ester functional group.
Caption: Key derivatization pathways for this compound.
Synthesis of 4-chloro-3-fluorobenzamide Derivatives
Amides are readily synthesized from esters by reaction with primary or secondary amines.[1]
Protocol: Amidation
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or THF.
-
Amine Addition: Add the desired amine (1.1-1.5 equivalents).
-
Reaction: Heat the mixture at a temperature ranging from 60°C to 100°C until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.
Synthesis of 4-chloro-3-fluorobenzohydrazide
Hydrazides are valuable intermediates for the synthesis of heterocyclic compounds such as oxadiazoles and pyrazoles.[6]
Protocol: Hydrazinolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents).
-
Reflux: Heat the mixture to reflux for 12-15 hours. The formation of a solid precipitate indicates product formation.[6]
-
Isolation: Cool the reaction mixture, and collect the precipitated 4-chloro-3-fluorobenzohydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.[7][8]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring at 80-110°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of this compound and its key derivatives. The straightforward esterification of 4-chloro-3-fluorobenzoic acid yields a versatile intermediate that can be readily converted into amides, hydrazides, and biaryl compounds. These synthetic routes offer access to a diverse range of molecules with potential applications in drug discovery and materials science. By understanding the underlying chemical principles of these transformations, researchers can effectively utilize these protocols to advance their scientific objectives.
References
-
Lab5 procedure esterification. (n.d.). Retrieved from [Link]
-
Amidation of methyl benzoate with various amines. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). Letters in Drug Design & Discovery, 20(12).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
- Esterification process. (1994). U.S.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry.
- Method for preparing methyl p-chloromethyl benzoate. (2009).
- Esterification (Experiment). (2021). Chemistry LibreTexts.
- Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.
- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. (2025). BenchChem.
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.).
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Methyl 4-chloro-3-fluorobenzo
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Cardiff University.
- Facile amidation of esters with aromatic amines promoted by lanthanide tris (amide) complexes. (2020). Applied Organometallic Chemistry.
- Synthetic method of methyl 4-chlorobutyrate. (n.d.).
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (2025). BenchChem.
- Methyl 4-fluorobenzo
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
- Methyl 3-chloro-4-fluorobenzo
- Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. (2022). Synlett, 33, 1563-1569.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. This compound | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methyl 4-chlorobenzoate 99 1126-46-1 [sigmaaldrich.com]
Application Note: A Comprehensive Guide to the Ester Hydrolysis of Methyl 4-chloro-3-fluorobenzoate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Chloro-3-fluorobenzoic Acid in Synthesis
In the landscape of modern pharmaceutical and specialty chemical manufacturing, the availability of versatile, high-purity intermediates is a cornerstone of innovation and efficiency.[1] 4-Chloro-3-fluorobenzoic acid, the product of the hydrolysis of Methyl 4-chloro-3-fluorobenzoate, stands as a prime example of such a critical building block. Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, provides chemists with a reactive handle for a diverse range of synthetic transformations. This allows for the precise construction of complex organic molecules, which are foundational to many high-value products, including novel drug candidates and advanced materials.[1] The controlled and efficient hydrolysis of its methyl ester is, therefore, a pivotal step in many synthetic pathways, demanding a robust and well-understood protocol. This application note provides a detailed guide to the reaction, encompassing mechanistic insights, detailed experimental protocols, analytical monitoring, and troubleshooting.
Reaction Mechanism and Kinetics: A Tale of Two Pathways
The hydrolysis of an ester, such as this compound, is fundamentally the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be effectively catalyzed by either an acid or a base, each proceeding through a distinct mechanistic pathway.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydrolysis, often termed saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt, driving the reaction to completion. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Diagram: Base-Catalyzed Hydrolysis (Saponification) of this compound
Caption: Mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
In contrast, acid-catalyzed hydrolysis is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically employed.[2]
Diagram: Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Protocols
The following protocols provide a starting point for the hydrolysis of this compound. Researchers should consider small-scale trials to optimize conditions for their specific needs.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from a general procedure for the hydrolysis of substituted methyl benzoates and is recommended for achieving complete and irreversible conversion.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (2-4 equivalents), either as a solid or as an aqueous solution, to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically 65-85°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique (see Analytical Methods section).
-
Workup - Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Carefully add concentrated HCl dropwise to neutralize the excess base and protonate the carboxylate salt. The pH should be adjusted to approximately 1-2 to ensure complete precipitation of the carboxylic acid.
-
Extraction: If the product precipitates as a solid, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution or forms an oil, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3-fluorobenzoic acid.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a high-purity solid.
Diagram: Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Step-by-step workflow for saponification.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is suitable when base-sensitive functional groups are present elsewhere in the molecule. Note that this reaction is reversible.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with a large excess of aqueous acid (e.g., 10-20% H₂SO₄ or HCl in water).
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for an extended period (8-24 hours). Monitor the reaction for the disappearance of the starting ester.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Extract the product directly from the acidic solution using ethyl acetate (3 x volume of the aqueous layer).
-
Neutralization of Organic Layer: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Chloro-3-fluorobenzoic acid.
-
Recrystallization (Optional): Purify the crude product by recrystallization as described in the base-catalyzed protocol.
Analytical Methods for Reaction Monitoring
Careful monitoring of the reaction progress is crucial for optimizing yield and minimizing side reactions.
| Technique | Principle | Application Notes |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | A simple and rapid method to qualitatively track the disappearance of the less polar ester and the appearance of the more polar carboxylic acid. A suitable mobile phase might be a mixture of hexane and ethyl acetate. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative separation and detection. | Provides accurate quantification of the starting material, product, and any potential byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., trifluoroacetic acid) is a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of molecular structure. | ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm). |
| Gas Chromatography (GC) | Separation of volatile compounds. | Can be used if the starting material and product are sufficiently volatile and thermally stable. Derivatization of the carboxylic acid may be necessary. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Inadequate amount of catalyst (acid or base). - Poor solubility of the ester. | - Extend the reaction time or increase the temperature. - Increase the equivalents of the catalyst. - Add a co-solvent (e.g., THF or dioxane) to improve solubility. |
| Low Yield | - Incomplete reaction. - Product loss during workup (e.g., incomplete extraction or precipitation). - Side reactions. | - Ensure the reaction has gone to completion before workup. - During base-catalyzed workup, ensure the pH is sufficiently low (~1-2) for complete precipitation. - Perform extractions with an adequate volume of solvent. |
| Formation of Byproducts | - Decomposition at high temperatures. - Reaction with other functional groups in the molecule. | - Lower the reaction temperature and extend the reaction time. - Choose the alternative catalytic method (acid vs. base) if a functional group is sensitive to the current conditions. |
| Difficulty in Product Isolation | - Product is an oil or is highly soluble in the aqueous phase. | - If an oil forms, try to induce crystallization by scratching the flask or seeding with a crystal. - If highly water-soluble, perform multiple extractions with a suitable organic solvent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acids (HCl, H₂SO₄): Corrosive. Handle with extreme care to avoid contact with skin and eyes. Neutralize spills with a suitable agent like sodium bicarbonate.
-
Bases (NaOH, KOH): Corrosive and can cause severe burns. Avoid skin and eye contact.
-
Organic Solvents: Flammable and may be toxic. Avoid inhalation of vapors and keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid.
- PubMed. (n.d.). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters.
- Chemguide. (n.d.). Hydrolysing Esters.
- Organic Chemistry Tutor. (2019, January 15). Mechanism of Ester Hydrolysis.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-3-fluorobenzoate
Introduction: Unlocking Biaryl Synthesis with a Challenging Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's broad appeal stems from its mild conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4]
This guide focuses on a specific and highly relevant substrate: Methyl 4-chloro-3-fluorobenzoate . This compound is an attractive building block for introducing a functionalized phenyl ring. However, its utility is tempered by the inherent challenge of its aryl chloride moiety. The strength of the carbon-chlorine bond makes it significantly less reactive than its bromide or iodide counterparts, necessitating specialized and highly active catalytic systems to achieve efficient coupling.[5][6]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to successfully employ this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles governing the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction parameters for maximal yield and purity.
Mechanistic Insights: The Rationale Behind the Protocol
A thorough understanding of the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling, especially with a deactivated substrate like an aryl chloride. The reaction proceeds through a sequence of three key steps, orchestrated by a palladium catalyst.
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL). A brief purge with inert gas after solvent addition is recommended.
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting halide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. [7][8]
Representative Data and Troubleshooting
The efficiency of the coupling is highly dependent on the specific boronic acid used. The table below provides a starting point for optimization.
| Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 8 | 90-98 |
| This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃/P(tBu)₃ (1/3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 70-85 |
| This compound | 4-(tert-butyl)phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3.0) | DMF/H₂O | 100 | 18 | 65-80 |
Troubleshooting Common Issues:
-
No or Low Conversion: The primary culprit is often catalyst deactivation due to oxygen. Ensure rigorous degassing of solvents and proper inert atmosphere techniques. Alternatively, the catalyst system may not be active enough; consider switching to a more potent ligand (e.g., a Buchwald ligand) or a different base (e.g., Cs₂CO₃).
-
Dehalogenation Side Product: Formation of methyl 3-fluorobenzoate indicates a competing reaction where the chloro group is replaced by a hydrogen. This can occur if there is a source of hydride in the reaction. Ensure high-purity solvents and reagents.
-
Boronic Acid Homocoupling: Formation of a biaryl derived from two boronic acid molecules can occur, especially if the reaction is not properly degassed or if a Pd(II) precatalyst is used without efficient reduction to Pd(0). [9]Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.
-
Ester Hydrolysis: If the product is the carboxylic acid instead of the methyl ester, the base may be too strong or the reaction time at high temperature too long. Consider using a milder base like K₂CO₃ or reducing the reaction temperature or time.
Conclusion
While the Suzuki-Miyaura coupling of this compound presents challenges due to the inertness of the C-Cl bond, these can be reliably overcome through the application of modern, highly active palladium catalyst systems. The use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is essential for facilitating the rate-limiting oxidative addition step. By carefully controlling the reaction parameters—particularly the catalyst, base, and solvent—and by employing rigorous inert atmosphere techniques, researchers can successfully utilize this valuable building block for the efficient synthesis of complex biaryl compounds for a wide range of applications in drug discovery and materials science.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fortman, G. C., & Nolan, S. P. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. -ORCA - Cardiff University.
- Organometallics. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ResearchGate. (n.d.).
- NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- NIH. (2023).
- ScienceDirect. (n.d.).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- ResearchGate. (2015). (PDF)
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- Benchchem. (n.d.).
- NIH. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
The Strategic Role of Methyl 4-chloro-3-fluorobenzoate in the Synthesis of Advanced Antifungal Agents
Introduction: The Imperative for Novel Antifungal Agents and the Significance of Halogenated Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The development of new, effective antifungal agents is therefore a critical area of research in medicinal chemistry. Within this landscape, halogenated organic molecules have proven to be exceptionally valuable synthons, offering unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of drug candidates. The strategic incorporation of fluorine and chlorine atoms into aromatic systems can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[1]
Methyl 4-chloro-3-fluorobenzoate, a readily accessible halogenated aromatic ester, serves as a key starting material in the synthesis of complex heterocyclic compounds with potent biological activity. This application note will provide a detailed exploration of the utility of this compound as a precursor in the synthesis of a clinically significant triazole antifungal agent, Voriconazole. We will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the mechanistic rationale behind the chemical transformations, offering a comprehensive guide for researchers and professionals in drug development.
Synthetic Pathway Overview: From a Halogenated Benzoate to a Triazole Antifungal
The journey from this compound to a potent antifungal agent like Voriconazole involves a multi-step synthesis that masterfully constructs the complex triazole structure. While direct utilization of the methyl ester is one possibility, it is often hydrolyzed to its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid, which then serves as the primary building block for constructing key heterocyclic intermediates. The core of this synthetic strategy lies in the formation of a substituted pyrimidine ring, which is a crucial component of Voriconazole's structure.
The following diagram illustrates the logical synthetic progression from the 4-chloro-3-fluorobenzoyl moiety to the final active pharmaceutical ingredient (API), Voriconazole.
Caption: Synthetic workflow from this compound to Voriconazole.
Detailed Synthetic Protocols
The following sections provide detailed, step-by-step protocols for the key stages of the synthesis, based on established methodologies. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-ethyl-5-fluoropyrimidine
The synthesis of this crucial pyrimidine intermediate from 4-chloro-3-fluorobenzoic acid is a multi-step process that is a cornerstone of the overall synthetic route to Voriconazole. While the exact industrial synthesis from this specific starting material is often proprietary, a plausible and chemically sound pathway is outlined here for instructional purposes. The initial steps would involve the conversion of the benzoic acid to a suitable precursor for pyrimidine ring formation. A key subsequent step is the chlorination of a pyrimidine precursor.
Protocol: Preparation of 4-Chloro-6-ethyl-5-fluoropyrimidine
This protocol describes a critical chlorination step in the synthesis of the pyrimidine intermediate.
Materials:
-
6-Ethyl-5-fluoro-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dichloromethane (DCM)
-
3N Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-ethyl-5-fluoro-4-hydroxypyrimidine (80 g) in dichloromethane (240 ml), add triethylamine (78.24 ml).
-
Slowly add phosphorus oxychloride (57.4 ml) to the mixture over a period of 30 minutes, ensuring the temperature is controlled.
-
Reflux the resulting solution for 5 hours to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully add 3N HCl (352 ml) to the reaction mixture while maintaining cooling.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by distillation or crystallization to yield pure 4-chloro-6-ethyl-5-fluoropyrimidine.
Part 2: Synthesis of Voriconazole from Key Intermediates
This section details the subsequent steps to assemble the Voriconazole molecule from the 4-chloro-6-ethyl-5-fluoropyrimidine intermediate and another key building block, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Protocol: Synthesis of (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This protocol describes the crucial carbon-carbon bond-forming reaction to create the core structure of Voriconazole.[2]
Materials:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
4-Chloro-6-ethyl-5-fluoropyrimidine
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Round-bottom flask
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF and cool the solution to -78 °C using a low-temperature bath.
-
Slowly add the prepared LDA solution to the ketone solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve 4-chloro-6-ethyl-5-fluoropyrimidine in anhydrous THF.
-
Slowly add the solution of the pyrimidine to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
The product, a racemic mixture of diastereomers, can be purified by column chromatography on silica gel.
Protocol: Dehalogenation and Resolution to Obtain Voriconazole
The final steps involve the removal of the chlorine atom from the pyrimidine ring and the resolution of the racemic mixture to obtain the desired enantiomerically pure Voriconazole.[3]
Materials:
-
(2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
R-(-)-10-camphorsulfonic acid
-
Acetone
-
Sodium bicarbonate solution (saturated)
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure (Dehalogenation):
-
Dissolve the chlorinated precursor in methanol.
-
Add 10% palladium on carbon catalyst and ammonium formate.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the racemic voriconazole.
Procedure (Resolution):
-
Dissolve the racemic voriconazole in acetone.
-
Add a solution of R-(-)-10-camphorsulfonic acid in methanol.
-
Heat the mixture to reflux, then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.
-
Collect the crystals by filtration and wash with cold acetone.
-
To obtain the free base, dissolve the diastereomeric salt in a mixture of water and dichloromethane and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically pure (2R,3S)-Voriconazole.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| Chlorination | POCl₃, Triethylamine | Dichloromethane | Reflux | >85% |
| Condensation | LDA, 4-Chloro-6-ethyl-5-fluoropyrimidine | THF | -78 to RT | 70-80% |
| Dehalogenation | 10% Pd/C, Ammonium formate | Methanol | Reflux | >90% |
| Resolution | R-(-)-10-camphorsulfonic acid | Acetone/Methanol | Reflux to RT | ~40% (of desired enantiomer) |
Mechanism and Rationale
The synthetic strategy hinges on key chemical principles:
-
Nucleophilic Acyl Substitution and Aromatic Chemistry: The initial stages of synthesizing the pyrimidine ring from a benzoic acid derivative rely on fundamental reactions of carboxylic acids and their derivatives, followed by cyclization reactions to form the heterocyclic core.
-
Enolate Chemistry: The condensation reaction to form the carbon-carbon bond between the two key fragments proceeds via an enolate intermediate. The use of a strong, non-nucleophilic base like LDA ensures the complete and regioselective formation of the enolate from the triazolyl-ketone.
-
Catalytic Hydrogenolysis: The dehalogenation step is a classic example of catalytic hydrogenolysis, where palladium on carbon facilitates the reductive cleavage of the carbon-chlorine bond, with ammonium formate serving as a convenient in-situ source of hydrogen.
-
Chiral Resolution: The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. The different physical properties of these salts, such as solubility, allow for their separation by crystallization.
The presence of the fluoro and chloro substituents on the initial benzoate building block is not merely incidental. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring and adjacent functional groups, which can be strategically exploited during the synthesis. Furthermore, the fluorine atom on the pyrimidine ring of the final Voriconazole molecule is crucial for its antifungal activity, as it enhances its binding to the target enzyme, cytochrome P450 14α-demethylase.
Conclusion
This compound and its corresponding carboxylic acid are valuable and versatile starting materials in the synthesis of complex, biologically active molecules. As demonstrated through the synthetic pathway to the potent antifungal agent Voriconazole, the strategic incorporation of halogenated aromatic moieties is a powerful tool in modern drug discovery. The protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers engaged in the synthesis of novel antifungal agents and highlight the critical role of carefully chosen building blocks in the successful development of new therapeutics.
References
-
Eureka | Patsnap. (n.d.). Voriconazole synthesis process. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]
-
Thieme. (2013). Synthesis of Voriconazole. Synfacts, 78, 11396–11403. Retrieved from [Link]
- Google Patents. (n.d.). US8263769B2 - Process for preparing voriconazole.
-
Quick Company. (n.d.). Process For Synthesis Of Voriconazole. Retrieved from [Link]
- Rao, D. R., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
-
ResearchGate. (n.d.). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]
-
PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]
- Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155-159.
- Google Patents. (n.d.). WO2006065726A2 - Process for preparing voriconazole.
- Li, Y., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 173-184.
-
ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Design and synthesis of new fluconazole analogues. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Retrieved from [Link]
-
MDPI. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Retrieved from [Link]
-
OUCI. (n.d.). Design and synthesis of new fluconazole analogues. Retrieved from [Link]
-
ResearchGate. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
Sources
- 1. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of Methyl 4-chloro-3-fluorobenzoate
An Application Note and Protocol for the Large-Scale Synthesis of Methyl 4-chloro-3-fluorobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are incorporated into a range of therapeutic agents, making its efficient and scalable production a critical aspect of pharmaceutical manufacturing. This document provides a comprehensive guide to the , detailing a robust and optimized protocol. The presented methodology emphasizes safety, scalability, and high-yield production, catering to the needs of researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
The halogenated benzene ring system is a common feature in many blockbuster drugs. Specifically, the 4-chloro-3-fluoro substitution pattern on a benzoate scaffold provides a versatile platform for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The demand for high-purity this compound has driven the development of efficient synthetic routes that can be implemented on an industrial scale.
This application note outlines a preferred synthetic pathway commencing from the readily available 4-chloro-3-fluorobenzoic acid. The direct esterification of the carboxylic acid with methanol, catalyzed by a strong acid, represents a classical yet highly effective approach. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for a multi-kilogram scale synthesis, and discuss critical process parameters and safety considerations.
Reaction Mechanism and Rationale
The synthesis of this compound from 4-chloro-3-fluorobenzoic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.
The choice of a strong acid catalyst, such as sulfuric acid, is crucial for achieving a high reaction rate and conversion. The reaction is reversible, and therefore, the removal of water or the use of a large excess of methanol is necessary to drive the equilibrium towards the product side. For large-scale operations, using an excess of methanol is often the more practical approach.
Diagram of the Fischer-Speier Esterification Mechanism
Caption: Fischer-Speier esterification workflow for this compound synthesis.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 5 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical manufacturing area with appropriate personal protective equipment (PPE).
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| 4-Chloro-3-fluorobenzoic acid | >99% purity |
| Methanol | Anhydrous, >99.8% purity |
| Sulfuric acid | Concentrated, 98% |
| Sodium bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution of NaCl |
| Anhydrous sodium sulfate | Granular |
| Equipment | |
| 50 L glass-lined reactor | With overhead stirrer, reflux condenser, and temperature probe |
| Heating/cooling mantle | Compatible with the reactor |
| 20 L separation funnel | For workup |
| Rotary evaporator | With a suitable flask size for solvent removal |
| Vacuum pump |
Step-by-Step Procedure
-
Reactor Setup: Ensure the 50 L glass-lined reactor is clean and dry. Equip it with an overhead stirrer, a reflux condenser with a drying tube, and a calibrated temperature probe.
-
Charging Reactants:
-
Charge the reactor with 4-chloro-3-fluorobenzoic acid (5.00 kg, 28.3 mol).
-
Add anhydrous methanol (25.0 L, 618 mol).
-
Begin stirring the mixture to form a slurry.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (250 mL, 4.6 mol) to the stirred slurry over 20-30 minutes. An exotherm will be observed; maintain the temperature below 40 °C by using a cooling bath if necessary.
-
-
Reaction:
-
Once the catalyst addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C).
-
Maintain the reflux for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). Be cautious as CO₂ evolution will cause foaming.
-
Transfer the mixture to a 20 L separation funnel.
-
Add brine (10 L) to the separation funnel and shake vigorously. Allow the layers to separate.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
The crude product can be further purified by vacuum distillation if a higher purity is required.
-
Diagram of the Synthesis Workflow
Caption: Step-by-step workflow for the .
Expected Results and Data
The described protocol consistently yields this compound in high purity. Below is a table summarizing typical results obtained from this large-scale synthesis.
| Parameter | Value |
| Yield | 90-95% |
| Purity (HPLC) | >99% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 225-227 °C at atmospheric pressure |
| Density | Approximately 1.35 g/mL at 25 °C |
Safety and Handling
-
4-Chloro-3-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate gloves and safety glasses.
-
Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated area, away from ignition sources.
-
Sulfuric acid: Highly corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and with cooling.
-
Sodium bicarbonate quenching: This is an exothermic process that releases carbon dioxide gas. Perform the quenching slowly and in a vessel with sufficient headspace to avoid pressure buildup and foaming over.
Conclusion
The Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid offers a reliable and scalable route for the production of this compound. The protocol detailed in this application note is optimized for large-scale synthesis, providing high yields and purity. Adherence to the procedural steps and safety precautions is paramount for a successful and safe manufacturing process. This method provides a solid foundation for the industrial production of this key pharmaceutical intermediate.
References
-
Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]
- Process for the preparation of 4-chloro-3-fluorobenzoic acid methyl ester. (2010).
Application Note: Quantitative Analysis of Methyl 4-chloro-3-fluorobenzoate
Introduction
Methyl 4-chloro-3-fluorobenzoate is a halogenated aromatic ester that serves as a key building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise quantification of this compound is critical for ensuring reaction efficiency, final product purity, and adherence to quality control standards. The presence of chloro- and fluoro- substituents, along with the methyl ester group, imparts specific physicochemical properties that dictate the selection of appropriate analytical methodologies.
This document provides a comprehensive guide to three robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A primary method for purity assessment and quantification in various sample matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful confirmatory method offering high sensitivity and structural verification.
-
UV-Vis Spectrophotometry: A rapid and cost-effective screening method for relatively pure samples.
The protocols herein are designed for researchers, analytical scientists, and quality control professionals, with an emphasis on the causality behind experimental choices to ensure method robustness and trustworthiness.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][3] |
| CAS Number | 206362-87-0 | [2][3] |
| Appearance | Solid | [2] |
| Boiling Point | 233 °C | [3] |
| Flash Point | 99 °C | [3] |
The compound's aromatic structure provides a strong chromophore suitable for UV detection. Its boiling point indicates sufficient volatility for Gas Chromatography, likely without the need for chemical derivatization.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle of Method Reversed-phase HPLC is the cornerstone technique for the analysis of moderately polar, non-volatile compounds. The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound, being a moderately polar ester, will partition between the mobile and stationary phases, allowing for its separation from impurities. Quantification is achieved by measuring its absorbance at a specific UV wavelength, where the response is directly proportional to the concentration. This method is adapted from established procedures for analogous aromatic esters.[4][5]
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.
A. Instrumentation & Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
B. Reagents and Standards
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Methanol (MeOH), HPLC grade.
-
This compound reference standard, certified purity.
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides good resolution and a reasonable retention time for the analyte. This ratio can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity with the risk of column overloading. |
| Detection Wavelength | 240 nm | The aromatic ring and carbonyl group create a UV chromophore. 240 nm is a common choice for substituted benzoates, but should be confirmed by scanning the UV spectrum of a standard. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any common impurities. |
D. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of ~50 µg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
E. Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test (SST). Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Confirmatory Method: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Method GC-MS is an ideal confirmatory technique that provides an orthogonal separation mechanism to HPLC. The analyte is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase in a capillary column. The mass spectrometer detector provides mass-to-charge ratio information, allowing for definitive identification and highly selective quantification. Given the analyte's boiling point of 233 °C, it is sufficiently volatile for direct GC analysis without derivatization.[3][6]
Experimental Protocol: GC-MS
Objective: To confirm the identity and provide sensitive quantification of this compound.
A. Instrumentation & Consumables
-
GC system with a split/splitless injector and a Mass Spectrometer (MS) detector.
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Autosampler vials with caps.
B. Reagents and Standards
-
Ethyl Acetate or Dichloromethane, GC grade.
-
Helium (carrier gas), high purity (99.999%).
-
This compound reference standard.
C. GC-MS Conditions
| Parameter | Condition | Rationale |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 2 min) | A temperature ramp allows for separation from any lower-boiling solvents or impurities and ensures the analyte elutes with good peak shape. |
| MS Transfer Line | 260 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces a reproducible fragmentation pattern for library matching and identification. |
| Scan Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides the complete mass spectrum for identity confirmation. SIM mode enhances sensitivity by monitoring only characteristic ions (e.g., m/z 188, 157, 129). |
D. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC protocol, but use Ethyl Acetate as the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with Ethyl Acetate.
-
Sample Solution: Prepare the sample in Ethyl Acetate to a final concentration within the calibration range.
E. Analysis Workflow
-
Perform an instrument tune and calibration as per manufacturer's guidelines.
-
Inject a solvent blank to verify system cleanliness.
-
Inject standards and samples.
-
Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum against a reference standard.
-
Quantification: In SIM mode, create a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion at m/z 188). Calculate the sample concentration.
GC-MS Workflow Diagram
Caption: Workflow for analysis by GC-MS.
Screening Method: UV-Vis Spectrophotometry
Principle of Method This technique relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[7] It is a simple, high-throughput method ideal for quantifying the analyte in a non-absorbing solvent, assuming it is the only component that absorbs at the selected wavelength (λmax).
Experimental Protocol: UV-Vis
A. Instrumentation & Consumables
-
UV-Vis Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance and volumetric glassware.
B. Reagents and Standards
-
Methanol, UV grade.
-
This compound reference standard.
C. Method Development & Analysis
-
λmax Determination: Prepare a ~10 µg/mL solution of the standard in Methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in Methanol. Create a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by dilution.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration that falls within the linear range of the assay.
-
Measurement: Set the spectrophotometer to λmax. Autozero the instrument with a Methanol blank. Measure the absorbance of each standard and the sample solution.
-
Quantification: Plot absorbance vs. concentration for the standards to create a calibration curve. Use the linear regression equation to determine the concentration of the sample.
UV-Vis Workflow Diagram
Caption: Workflow for quantification by UV-Vis.
Method Comparison and Validation Summary
The choice of method depends on the specific analytical need. The table below summarizes the expected performance characteristics for these methods once fully validated according to ICH guidelines.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Low (Interference-prone) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Limit of Detection | ~0.1 µg/mL | ~0.05 µg/mL (SIM) | ~0.5 µg/mL |
| Limit of Quant. | ~0.3 µg/mL | ~0.15 µg/mL (SIM) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Throughput | High | Medium | Very High |
| Primary Use | Routine QC, Purity | Identity Confirmation, Trace Analysis | Rapid Screening (Pure Samples) |
Safety Precautions
This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All sample and standard preparation should be performed in a well-ventilated fume hood.
Conclusion
This application note details three effective methods for the quantitative analysis of this compound.
-
HPLC-UV is recommended as the primary method for routine quality control and purity analysis due to its high precision and robustness.
-
GC-MS serves as an excellent confirmatory technique, providing definitive structural identification and superior sensitivity for trace-level analysis.
-
UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for the high-throughput screening of relatively pure samples.
The selection of the most appropriate method should be based on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and the need for structural confirmation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gl-chem. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- U.S. Patent Application Publication. (2012).
-
Harvey, D. (n.d.). Spectroscopic Methods of Analysis. In Analytical Chemistry 2.0. Retrieved from [Link]
-
NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
EBSCO. (n.d.). Spectroscopic Analysis. Research Starters. Retrieved from [Link]
-
Saylor.org. (n.d.). Spectroscopic Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]
-
Advent Chembio. (n.d.). Methyl 4-chloro-2-fluorobenzoate, 97% (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Retrieved from [Link]
- Carvalho, P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Marine drugs, 3(4), 1-22.
-
Typeset. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
Application Note: A Robust HPLC Method for the Analysis of Methyl 4-chloro-3-fluorobenzoate
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-chloro-3-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The developed isocratic reverse-phase method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control and purity assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and validation in accordance with ICH guidelines.
Introduction
This compound (CAS No. 206362-87-0) is a halogenated aromatic ester with a molecular weight of 188.58 g/mol .[1][2][3] Its structural features, including the presence of chloro and fluoro substituents, make it a valuable building block in the synthesis of complex organic molecules. The purity and accurate quantification of this intermediate are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[4][5] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
The hydrophobicity of aromatic compounds makes them well-suited for retention on reverse-phase columns.[6][7] The selection of a C18 stationary phase is a common and effective starting point for the separation of such molecules.[8][9][10] The method described herein utilizes a C18 column with a mobile phase consisting of an organic modifier and water, providing a reliable and efficient separation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving the desired separation. The conditions outlined below have been optimized for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for hydrophobic aromatic compounds.[6][7] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | The ratio is optimized to achieve a suitable retention time and peak shape. Acetonitrile is chosen for its low viscosity and UV transparency.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds due to their strong UV absorbance in this region.[7] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution:
-
Prepare the sample by dissolving it in the mobile phase to a final concentration expected to be within the linear range of the method (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][12][13][14]
System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was demonstrated by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and the concentration of this compound was observed over the range of 10-150 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both should be ≤ 2.0%.
Data Analysis and Interpretation
The following logical flow diagram illustrates the process of data analysis and method validation.
Caption: Logical flow of data analysis and method validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in pharmaceutical and chemical manufacturing environments. The detailed protocol and validation data presented herein can be readily implemented by researchers and analysts.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Unknown. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Chromtech. (n.d.). HPLC Column Selection Guide.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Unknown. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Unknown. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Unknown. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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- 3. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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Application Notes and Protocols: The Strategic Use of Methyl 4-chloro-3-fluorobenzoate in the Synthesis of High-Performance Aromatic Polymers
Introduction: The Role of Fluorinated Monomers in Advanced Polymer Chemistry
In the pursuit of materials with superior performance characteristics, the incorporation of fluorine atoms into polymer backbones has emerged as a highly effective strategy. Fluorinated polymers are a unique class of materials renowned for their exceptional chemical resistance, thermal stability, low dielectric constants, and low coefficients of friction.[1][2] These properties stem from the high electronegativity and small van der Waals radius of the fluorine atom, which imparts unique electronic and steric characteristics to the polymer chain. This guide focuses on the utility of Methyl 4-chloro-3-fluorobenzoate as a precursor for the synthesis of advanced aromatic polymers, particularly poly(aryl ether ketone)s (PAEKs). While not a direct monomer for polymerization in its commercially available form, its strategic conversion into a difunctional aromatic ketone provides a pathway to novel high-performance materials.
From Precursor to Polymerizable Monomer: A Synthetic Strategy
This compound is a monofunctional ester and therefore requires chemical modification to be rendered suitable for step-growth polymerization. A robust and logical synthetic pathway involves its conversion into a difunctional aromatic ketone monomer, specifically 1,4-bis(4-chloro-3-fluorobenzoyl)benzene. This transformation is achieved through a two-step process: hydrolysis followed by a Friedel-Crafts acylation reaction.
Step 1: Hydrolysis of this compound
The initial step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol: Synthesis of 4-chloro-3-fluorobenzoic acid
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol.
-
Add an aqueous solution of sodium hydroxide (typically a 10-20% solution) in a stoichiometric excess (e.g., 1.5-2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-chloro-3-fluorobenzoic acid.
-
Step 2: Friedel-Crafts Acylation for Dimerization
The synthesized 4-chloro-3-fluorobenzoic acid is then converted to its more reactive acyl chloride, which subsequently undergoes a Friedel-Crafts acylation with benzene to produce the target difunctional monomer, 1,4-bis(4-chloro-3-fluorobenzoyl)benzene.
Experimental Protocol: Synthesis of 1,4-bis(4-chloro-3-fluorobenzoyl)benzene
-
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Methanol (for quenching)
-
-
Procedure:
-
Formation of the Acyl Chloride: In a fume hood, suspend 4-chloro-3-fluorobenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution (SO₂ and HCl) ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-fluorobenzoyl chloride.
-
Friedel-Crafts Acylation: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension in an ice bath.
-
Dissolve the crude 4-chloro-3-fluorobenzoyl chloride and anhydrous benzene (in a 2:1 molar ratio of acyl chloride to benzene) in anhydrous dichloromethane and add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene or a mixed solvent system) to obtain pure 1,4-bis(4-chloro-3-fluorobenzoyl)benzene.
-
Polymerization via Nucleophilic Aromatic Substitution (SNAr)
The synthesized 1,4-bis(4-chloro-3-fluorobenzoyl)benzene serves as an activated aromatic dihalide monomer for the synthesis of poly(aryl ether ketone)s. The polymerization proceeds via a nucleophilic aromatic substitution (SNAr) reaction with a bisphenol comonomer.
Mechanism and Rationale
The SNAr polymerization is a step-growth mechanism that relies on the displacement of an activated leaving group on an aromatic ring by a nucleophile. In the case of 1,4-bis(4-chloro-3-fluorobenzoyl)benzene, the electron-withdrawing ketone groups activate the attached aromatic rings, making them susceptible to nucleophilic attack.
A crucial aspect of this polymerization is the relative reactivity of the two halogen substituents. In SNAr reactions, fluorine is generally a better leaving group than chlorine.[4][5] This is because the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack. Therefore, it is expected that the fluorine atoms will be preferentially displaced during the polymerization.
Detailed Polymerization Protocol
Synthesis of a Fluorinated Poly(aryl ether ketone) from 1,4-bis(4-chloro-3-fluorobenzoyl)benzene and Bisphenol A
-
Materials:
-
1,4-bis(4-chloro-3-fluorobenzoyl)benzene (synthesized as described above)
-
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane)
-
Potassium carbonate (K₂CO₃, anhydrous, finely ground)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Water (deionized)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of 1,4-bis(4-chloro-3-fluorobenzoyl)benzene and Bisphenol A.
-
Add anhydrous potassium carbonate in a slight excess (e.g., 1.1 equivalents per hydroxyl group of the bisphenol).
-
Add anhydrous N,N-dimethylacetamide and toluene to the flask to create a slurry. The toluene acts as an azeotroping agent to remove water formed during the reaction.
-
Heat the reaction mixture to reflux (around 140-150 °C) and allow the water to be azeotropically removed and collected in the Dean-Stark trap.
-
After the complete removal of water, slowly distill off the toluene to raise the reaction temperature to around 160-180 °C.
-
Maintain the reaction at this temperature for several hours. The viscosity of the solution will increase as the polymer chain grows.
-
Monitor the polymerization progress by observing the increase in viscosity.
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature and dilute with additional DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture.
-
Collect the fibrous polymer precipitate by filtration, wash it extensively with hot water and methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.
-
Characterization and Expected Properties
The resulting fluorinated poly(aryl ether ketone) is expected to exhibit a range of desirable properties characteristic of high-performance polymers.
| Property | Expected Characteristics |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature due to the aromatic backbone. |
| Solubility | Good solubility in common organic solvents like NMP, DMAc, and chloroform, facilitating processing into films and coatings.[1] |
| Mechanical Properties | High tensile strength and modulus, resulting in strong and tough materials.[1] |
| Dielectric Properties | Low dielectric constant and dissipation factor, making it suitable for applications in microelectronics and high-frequency communication.[6] |
| Chemical Resistance | Excellent resistance to a wide range of chemicals and solvents due to the stable ether and ketone linkages and the presence of fluorine. |
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route from this compound to a high-performance polymer.
Polymerization Workflow
Caption: Step-by-step workflow for the SNAr polymerization process.
Conclusion
This compound, while not a direct polymerizable monomer, serves as a valuable and accessible precursor for the synthesis of novel difunctional aromatic ketones. The subsequent nucleophilic aromatic substitution polymerization of these monomers with bisphenols provides a versatile route to high-performance fluorinated poly(aryl ether ketone)s. These polymers are poised for applications in demanding environments where a combination of high thermal stability, chemical resistance, and excellent dielectric properties is required, such as in the aerospace, electronics, and automotive industries. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and similar fluorinated building blocks in the design of next-generation materials.
References
- Jiao, Q., Li, N., Zhang, P., Wang, S., Zhao, Y., Feng, C., & Lv, Y. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Journal of Polymer Science, 59(13), 1363-1374.
- Sargeant, P. B. (1972). Fluorinated Polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 8(1), 121-181.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Xia, J., et al. (2018). Synthesis and properties of novel soluble fluorinated polyimides derived from 2,2′-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride and aromatic diamines containing trifluoromethyl groups. High Performance Polymers, 30(6), 683-694.
- Hergenrother, P. M., & Smith, J. G. (1994). Synthesis and characterization of new poly(aryl ether)s containing a hexafluoroisopropylidene group. Polymer, 35(22), 4857-4863.
- Geng, Z., et al. (2010). Synthesis and characterization of soluble low-k poly(aryl ether ketone) copolymers with pendent adamantyl groups. Polymer, 51(16), 3685-3692.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
- Xia, J., et al. (2019). Design and synthesis of novel poly(aryl ether ketone)s containing trifluoromethyl and trifluoromethoxy groups. Polymer Chemistry, 10(24), 3295-3304.
- Li, B., et al. (2006). Fluorenyl-containing sulfonated poly(aryl ether ether ketone ketone)s (SPFEEKK) for fuel cell applications. Journal of Membrane Science, 280(1-2), 54-64.
- Xing, P., et al. (2005). Synthesis and characterization of poly(aryl ether ketone) copolymers containing (hexafluoroisopropylidene)
- Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Beijing Institute of Technology.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Hergenrother, P. M., et al. (1987). Polyimides containing carbonyl and ether connecting groups. Journal of Polymer Science Part A: Polymer Chemistry, 25(4), 1093-1103.
- Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. RSC Advances, 13(20), 13576-13585.
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- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-chloro-3-fluorobenzoate
Welcome to the technical support center for the purification of crude Methyl 4-chloro-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the "why" behind each step, ensuring a robust and reproducible purification process.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. This guide will equip you with the knowledge to effectively purify this compound, ensuring the integrity of your research and development efforts.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Boiling Point | 233 °C | [2] |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 99 °C | [2] |
Common Impurities and Their Origins
The first step in effective troubleshooting is to understand the potential impurities that may be present in your crude product. These can arise from starting materials, side reactions, or degradation products.
| Impurity | Potential Origin | Impact on Downstream Reactions |
| 4-Chloro-3-fluorobenzoic acid | Incomplete esterification of the starting material.[3] | The carboxylic acid can interfere with reactions sensitive to acidic protons or act as a competing nucleophile. |
| Isomeric Methyl Benzoates | Non-specific halogenation or starting materials containing isomeric impurities. | Can lead to the formation of undesired regioisomers in subsequent synthetic steps. |
| Residual Solvents | From the reaction or initial work-up. | May inhibit catalyst activity or alter reaction kinetics. |
| Starting Materials | Unreacted 4-chloro-3-fluorobenzoic acid.[3] | Can complicate reaction monitoring and lead to lower yields of the desired product. |
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield in recrystallization is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield. The goal is to create a saturated solution at the boiling point of thesolvent.
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice. This can be mitigated by allowing the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
Q2: After recrystallization, my product is still impure. What went wrong?
A2: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Co-crystallization: The impurity may have similar solubility properties to your product in the chosen solvent, leading to co-crystallization.
-
Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration to remove residual mother liquor containing dissolved impurities.
-
Inappropriate Solvent: The impurity may be insoluble in the hot solvent and remains as a solid contaminant. In this case, a hot filtration step is necessary to remove the insoluble impurity before allowing the solution to cool.
Column Chromatography
Q3: My compound is not separating from an impurity on the silica gel column. What adjustments can I make?
A3: A lack of separation in column chromatography points to an issue with the mobile phase (eluent) polarity or the stationary phase.
-
Eluent Polarity: If the compounds are eluting too quickly (high Rf values on TLC), the eluent is too polar. Conversely, if they are not moving from the baseline (low Rf values), the eluent is not polar enough. The ideal eluent system should provide a good separation of spots on a TLC plate, with the desired compound having an Rf value between 0.2 and 0.4.
-
Solvent System: A single solvent may not provide adequate separation. Experiment with solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol, to fine-tune the polarity.[4][5]
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.
-
Dry Loading vs. Wet Loading: For compounds that are not very soluble in the eluent, dry loading (adsorbing the crude product onto a small amount of silica gel before loading it onto the column) can improve resolution.[6]
Q4: The bands on my column are streaking or tailing. How can I fix this?
A4: Tailing is often a sign of interactions between your compound and the silica gel, or issues with the sample application.
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this.
-
Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.
-
Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and poor separation. Ensure the silica gel is packed uniformly.
Column Chromatography Troubleshooting Flow
Sources
- 1. This compound | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 206362-87-0 [m.chemicalbook.com]
- 3. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Methyl 4-chloro-3-fluorobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4-chloro-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: The Fischer-Speier Esterification
The most common laboratory and industrial-scale synthesis of this compound involves the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is a reversible reaction, and understanding its mechanism is key to controlling impurity formation.[3][4]
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[4]
II. Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in the synthesis of this compound.
Q1: What are the most common impurities I should expect in my final product?
A1: Impurities in this compound can originate from the starting materials or from side reactions during the esterification process. The most common impurities are:
-
Unreacted 4-chloro-3-fluorobenzoic acid: Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[5]
-
Isomeric Impurities: These can be carried over from the synthesis of the starting material, 4-chloro-3-fluorobenzoic acid. For instance, during the chlorination of 3-fluorobenzoic acid, small amounts of other isomers like 2-chloro-3-fluorobenzoic acid or 2-chloro-5-fluorobenzoic acid might be formed. These will subsequently be esterified to their corresponding methyl esters.
-
Dimethyl Ether: This can form from the acid-catalyzed self-condensation of two methanol molecules, especially at higher temperatures.
-
Sulfonated Byproducts: If concentrated sulfuric acid is used as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, leading to the formation of methyl 4-chloro-3-fluoro-5-sulfobenzoate.
-
Byproducts from Alternative Esterification Methods: If you are using alternative methods like diazomethane for methylation, impurities such as N-methylated byproducts could be present.[1]
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in Fischer esterification are often linked to the equilibrium of the reaction. Here are the primary causes and how to address them:
-
Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials (Le Chatelier's principle).[2] Ensure your methanol and acid catalyst are as anhydrous as possible. You can also employ methods to remove water as it is formed, such as using a Dean-Stark apparatus.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Reaction Time and Temperature: The esterification of substituted benzoic acids can be slow. Ensure you are allowing for sufficient reaction time, and consider increasing the temperature to reflux to drive the reaction forward.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Steric Hindrance: While not a major issue for this specific molecule, bulky substituents on the benzoic acid ring can slow down the reaction rate.
Q3: I see an unexpected spot on my TLC plate. What could it be?
A3: An unexpected spot could be one of the impurities mentioned in Q1. To identify it, you can:
-
Co-spotting: Run a TLC with your reaction mixture, the starting material (4-chloro-3-fluorobenzoic acid), and the product. This will help you determine if the spot is unreacted starting material.
-
Staining: Use different TLC stains. For example, a potassium permanganate stain can help visualize compounds that are easily oxidized.
-
Spectroscopic Analysis: If the impurity is present in a significant amount, you can isolate it via column chromatography and analyze it using techniques like NMR or Mass Spectrometry for structural elucidation.
III. Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common problems during the synthesis and work-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (significant starting material remains) | 1. Insufficient reaction time or temperature. 2. Presence of water in reagents. 3. Inadequate amount of catalyst. | 1. Increase reflux time and monitor by TLC. 2. Use anhydrous methanol and catalyst. Consider using a drying agent like molecular sieves. 3. Increase the catalyst loading incrementally. |
| Formation of a Dark-Colored Reaction Mixture | 1. Sulfonation or other side reactions due to high catalyst concentration or temperature. 2. Degradation of starting material or product. | 1. Reduce the amount of sulfuric acid or switch to a milder catalyst like TsOH. 2. Ensure the reaction temperature does not exceed the reflux temperature of methanol. |
| Difficult Separation of Product from Unreacted Acid during Work-up | 1. Incomplete neutralization of the acid catalyst. 2. Insufficient washing with base. | 1. Ensure complete neutralization with a saturated sodium bicarbonate solution (check pH). 2. Perform multiple extractions with sodium bicarbonate solution to ensure all unreacted carboxylic acid is removed into the aqueous layer. |
| Product is Contaminated with Isomeric Impurities | 1. Impure starting material (4-chloro-3-fluorobenzoic acid). | 1. Purify the starting material by recrystallization before esterification. 2. The final product may require purification by column chromatography or fractional distillation under reduced pressure. |
IV. Experimental Protocols
Here are detailed protocols for the synthesis of this compound and its analysis.
A. Synthesis of this compound via Fischer Esterification
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-chloro-3-fluorobenzoic acid (1 equivalent).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed or no further conversion is observed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or column chromatography if necessary.
B. Analytical Methods for Purity Assessment
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC with UV detector |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS is ideal for identifying and quantifying volatile impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | GC-MS |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
V. Visualization of Key Processes
A. Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting impurity sources.
VI. References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-chloro-3-fluorobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4-chloro-3-fluorobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experimental conditions and achieve high-yield, high-purity synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via Fischer esterification of 4-chloro-3-fluorobenzoic acid with methanol and a sulfuric acid catalyst, but I am observing very low to no yield. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in a Fischer esterification is a common issue that can often be resolved by carefully considering the reaction equilibrium, catalyst activity, and reaction conditions.
Probable Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product (the ester), a large excess of one reactant is typically used. In this case, using a significant excess of methanol (which can also serve as the solvent) is recommended.[1] A 10-20 fold molar excess of methanol is a good starting point.[2] Additionally, the removal of water as it is formed can also shift the equilibrium. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2] Ensure that a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. A catalytic amount, typically 1-5 mol%, is usually adequate.
-
Inadequate Reaction Time or Temperature: The esterification of substituted benzoic acids can be slow and may require prolonged heating to reach equilibrium.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature (refluxing in methanol). Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[3][4]
-
Poor Quality of Starting Materials: Ensure that the 4-chloro-3-fluorobenzoic acid is of high purity. Impurities can interfere with the reaction. The methanol should be anhydrous, as the presence of water will shift the equilibrium back towards the starting materials.
Troubleshooting Workflow: Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Unreacted Starting Material
Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 4-chloro-3-fluorobenzoic acid. What steps should I take?
Answer:
The presence of unreacted starting material is directly related to the factors discussed in the previous issue, primarily incomplete reaction.
Probable Causes & Solutions:
-
Insufficient Reaction Time: As previously mentioned, this esterification may require extended reaction times. Continue to monitor the reaction by TLC until the starting material spot is significantly diminished.
-
Sub-optimal Temperature: Ensure the reaction is maintained at a consistent and appropriate temperature (reflux).
-
Catalyst Deactivation: The catalyst could be deactivated by impurities. Using fresh, high-quality catalyst is important.
-
Steric Hindrance: While not severe in this case, the ortho-fluoro substituent can introduce some steric hindrance. In cases of significant steric hindrance, alternative esterification methods might be necessary.[2]
Issue 3: Formation of Side Products
Question: I have isolated my product, but I'm observing impurities that I suspect are side products. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Probable Causes & Solutions:
-
Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures.[2] To minimize this, use the lowest effective concentration of sulfuric acid and consider using a milder acid catalyst like p-toluenesulfonic acid.
-
Ether Formation from Methanol: Under strong acidic conditions and high temperatures, methanol can undergo self-condensation to form dimethyl ether. While typically a minor side product, ensuring the reaction temperature does not significantly exceed the boiling point of methanol can help.
-
Alternative Esterification Methods: If side reactions are persistent, consider alternative methods that operate under milder conditions.
-
Thionyl Chloride Method: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, is a highly effective, though more hazardous, two-step alternative.[5][6][7] This method avoids strong acids and high temperatures for the esterification step.
-
Mitsunobu Reaction: For sterically hindered systems or when mild conditions are paramount, the Mitsunobu reaction offers an alternative, though it involves specific reagents like triphenylphosphine and a dialkyl azodicarboxylate.[8][9][10][11][12]
-
Reaction Scheme: Thionyl Chloride Method
Caption: Two-step esterification via an acyl chloride intermediate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the halogen substituents on the benzoic acid ring in this reaction?
A1: The electron-withdrawing nature of the chloro and fluoro groups increases the acidity of the carboxylic acid.[2] This makes the carbonyl carbon more electrophilic and can potentially increase the rate of the forward reaction in the Fischer esterification.[2]
Q2: Are there any specific safety precautions I should take when running this synthesis?
A2: Yes. When using concentrated sulfuric acid, always add the acid slowly to the methanol, as the dissolution is exothermic. The reaction should be performed in a well-ventilated fume hood. If using thionyl chloride, extreme caution is necessary as it is corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gases.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I effectively purify the final product, this compound?
A3: After the reaction, a standard work-up procedure involves neutralizing the excess acid with a base (e.g., sodium bicarbonate solution) and then extracting the ester into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific shifts can vary depending on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum: a singlet for the methyl ester protons around 3.9 ppm, and multiplets in the aromatic region (around 7.2-7.9 ppm) corresponding to the three protons on the benzene ring. The ¹³C NMR will show a peak for the methyl carbon around 52 ppm, a carbonyl peak around 165 ppm, and several peaks in the aromatic region, with carbon-fluorine and carbon-chlorine couplings.
Section 3: Experimental Protocols
Protocol 1: Optimized Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20 eq), which will also act as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude ester by vacuum distillation.
Protocol 2: Esterification via Acyl Chloride
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).[13]
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until gas evolution stops.[13]
-
Cool the mixture and remove excess thionyl chloride by distillation under reduced pressure. The crude 4-chloro-3-fluorobenzoyl chloride can be used directly in the next step.
-
-
Ester Formation:
-
In a separate flask, cool anhydrous methanol (5.0 eq) in an ice bath.
-
Slowly add the crude acyl chloride to the cold methanol with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Section 4: Quantitative Data Summary
| Parameter | Fischer Esterification | Thionyl Chloride Method |
| Reagents | 4-chloro-3-fluorobenzoic acid, Methanol, H₂SO₄ | 4-chloro-3-fluorobenzoic acid, SOCl₂, Methanol |
| Typical Yield | 70-90% (optimized) | >90% |
| Reaction Temp. | Reflux (approx. 65°C) | Acyl Chloride: Reflux (approx. 80°C); Esterification: 0°C to RT |
| Reaction Time | 4-8 hours | 3-5 hours (total) |
| Key Advantages | One-step, common reagents | High yield, irreversible |
| Key Disadvantages | Reversible, potential for side reactions | Two-steps, hazardous reagents |
References
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. Available from: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction | ACS Omega. Available from: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available from: [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available from: [Link]
-
4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. Available from: [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual - Studylib. Available from: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. Available from: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available from: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available from: [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. Available from: [Link]
-
Fischer esterification reaction of benzoic acid and polyhydric alcohols... - ResearchGate. Available from: [Link]
-
-
Procedure - Organic Syntheses. Available from: [Link]
-
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available from: [Link]
-
This compound | C8H6ClFO2 | CID 2780856 - PubChem. Available from: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol | Nagwa. Available from: [Link]
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available from: [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
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- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-chloro-3-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to optimize your synthesis for yield and purity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through the Fischer esterification of 4-chloro-3-fluorobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Question 1: My reaction is sluggish, and the conversion to the ester is low, even after prolonged reflux. What's going on?
Answer:
Low conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2] Several factors could be at play:
-
Insufficient Catalyst: The protonation of the carboxylic acid's carbonyl group by the acid catalyst is a crucial first step to enhance its electrophilicity. An inadequate amount of catalyst will result in a slow reaction rate.
-
Water Content: Fischer esterification is an equilibrium process that produces water as a byproduct.[1] The presence of water, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield.
-
Steric Hindrance: While not severe in this case, the substituents on the benzoic acid ring can slightly hinder the approach of the methanol nucleophile.
Troubleshooting Steps:
-
Catalyst Check: Ensure you are using a catalytic amount of a strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid. For a small-scale reaction, a few drops of concentrated H₂SO₄ are usually sufficient.
-
Anhydrous Conditions: Use anhydrous methanol and ensure your 4-chloro-3-fluorobenzoic acid is dry. While not always necessary for this specific reaction, using a drying agent like molecular sieves in the reaction mixture can help to remove water as it is formed and drive the equilibrium towards the product.
-
Increase Methanol Excess: Employing a large excess of methanol not only serves as the solvent but also pushes the equilibrium towards the ester.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reflux time. Ensure the reaction temperature is appropriate for refluxing methanol (around 65 °C).
Question 2: My NMR spectrum shows unreacted 4-chloro-3-fluorobenzoic acid even after a thorough aqueous workup. How can I effectively remove it?
Answer:
Residual starting material in your final product is a common purification challenge. The acidic nature of the unreacted 4-chloro-3-fluorobenzoic acid allows for its removal with a basic wash during the workup. However, this step needs to be performed carefully to avoid hydrolysis of your desired ester product.
Optimized Workup Protocol to Remove Unreacted Carboxylic Acid:
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Perform a Gentle Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will convert the acidic 4-chloro-3-fluorobenzoic acid into its sodium salt, which is soluble in the aqueous layer.
-
Critical Note: Perform this wash gently to avoid emulsion formation. Do not shake vigorously for an extended period, as prolonged contact with the basic solution can lead to the hydrolysis of the methyl ester.
-
-
Separate the Layers: Carefully separate the organic and aqueous layers.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
| Impurity | Identification in ¹H NMR | Removal Strategy |
| 4-chloro-3-fluorobenzoic acid | Broad singlet for the carboxylic acid proton (typically >10 ppm), aromatic signals will overlap with the product. | Wash with saturated aqueous NaHCO₃. |
| Methanol | Singlet around 3.49 ppm (in CDCl₃). | Evaporation under reduced pressure. |
| Water | Broad singlet, chemical shift is variable. | Wash with brine and dry with an anhydrous salt. |
Chemical shifts can vary depending on the solvent and concentration.[4][5][6][7][8]
Question 3: I suspect I'm losing my product during the workup due to hydrolysis. What are the signs, and how can I prevent this?
Answer:
Hydrolysis of the ester back to the carboxylic acid and methanol is the reverse of the Fischer esterification and a significant potential side reaction, especially during the workup.
Signs of Hydrolysis:
-
Appearance of Carboxylic Acid on TLC: A new spot corresponding to the starting material appears or intensifies after the workup.
-
Decreased Yield: The isolated yield of the ester is lower than expected based on the initial reaction conversion.
-
NMR Evidence: An increase in the integration of the carboxylic acid proton signal in the ¹H NMR of the crude product.
Preventative Measures During Workup:
-
Avoid Strong Bases: Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Keep it Cold: Perform aqueous washes with cold solutions to slow down the rate of hydrolysis.
-
Minimize Contact Time: Be efficient during the workup to reduce the time the ester is in contact with the aqueous phase.
-
Immediate Drying: After the final wash, promptly dry the organic layer with a suitable drying agent.
II. Frequently Asked Questions (FAQs)
What is the primary synthetic route for this compound?
The most common and straightforward method is the Fischer-Speier esterification .[1] This involves reacting 4-chloro-3-fluorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux.
Are there any potential side reactions involving the halogen substituents?
Under the acidic conditions of Fischer esterification, nucleophilic aromatic substitution (SNAr) of the chlorine or fluorine atoms is generally not a concern. SNAr reactions typically require a strong nucleophile and an electron-deficient aromatic ring, conditions that are not met during this esterification. The primary side reactions are incomplete reaction and hydrolysis of the ester product.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The ester product will be less polar and have a higher Rf value than the more polar carboxylic acid starting material.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Purification of this compound from Unreacted Carboxylic Acid
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous solution of NaHCO₃. Check the pH of the aqueous layer to ensure it is basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the purified ester.
IV. Visualizations
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Fischer–Speier esterification. (2023, December 2). In Wikipedia. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Synthesis of Step B: Methyl 4-Chloro-3-hydrazinobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents. Retrieved from
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]
-
4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Request PDF: A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-3-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
US8492583B2 - Process for purification of aromatic carboxylic acids. (n.d.). Google Patents. Retrieved from
-
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate. Retrieved from [Link]
-
US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents. Retrieved from
-
CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. carlroth.com [carlroth.com]
Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-3-fluorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-chloro-3-fluorobenzoate. As a key intermediate in the development of pharmaceuticals and specialty chemicals, achieving a high yield and purity of this compound is critical.[1][2][3] This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the common Fischer-Speier esterification route.
Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I fix this?
A low yield in a Fischer esterification is almost always tied to the equilibrium nature of the reaction.[4][5] The reaction between 4-chloro-3-fluorobenzoic acid and methanol is reversible. To achieve a high yield, the equilibrium must be actively shifted towards the product side.
Here are the most common reasons for low yield and their corresponding solutions:
Cause 1: Equilibrium Not Sufficiently Shifted The primary culprit for low yields is the presence of water, a product of the reaction, which drives the equilibrium back towards the starting materials (hydrolysis).[6]
-
Solution:
-
Use Excess Methanol: Employ a large excess of methanol (e.g., 10-20 equivalents or more), which acts as both a reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[5][6]
-
Water Removal: While a Dean-Stark apparatus is less effective for removing water from methanol due to azeotrope formation, ensure all your reagents and glassware are scrupulously dry. Using molecular sieves can help sequester water formed during the reaction.
-
Cause 2: Inadequate Catalysis The acid catalyst is crucial for activating the carboxylic acid. Insufficient or inactive catalyst will result in a slow or incomplete reaction.
-
Solution:
-
Catalyst Choice: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] Typically, 0.1 equivalents relative to the carboxylic acid is a good starting point.
-
Catalyst Role: The catalyst protonates the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[5][6]
-
Cause 3: Sub-optimal Reaction Time and Temperature Esterification can be a slow process. If the reaction is not allowed to reach equilibrium or is conducted at too low a temperature, the conversion will be incomplete.
-
Solution:
-
Heating Under Reflux: The reaction typically requires heating under reflux for several hours (1-10 hours) to reach equilibrium.[6]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time.[7]
-
The following decision tree provides a logical workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of unreacted 4-chloro-3-fluorobenzoic acid in my crude product. What went wrong?
This is a clear indication of an incomplete reaction. The causes are the same as those for low yield (see Q1), but the issue is more pronounced. The most likely culprits are insufficient reaction time or an issue with the catalyst.
-
Primary Action: Re-run the reaction, ensuring you reflux for a longer duration. Use TLC to confirm the disappearance of the starting material. If the problem persists, verify the concentration and purity of your acid catalyst.
Q3: My final product is impure. What are the likely side products and how can I improve purity?
Impurity can arise from unreacted starting materials or side reactions.
-
Unreacted Starting Material: The most common impurity is the starting carboxylic acid.
-
Removal: During the work-up, a wash with a mild aqueous base like 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential.[7][8] This deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from the ester in the organic layer.
-
-
Side Products:
-
Sulfonation: If using concentrated H₂SO₄ at excessively high temperatures, sulfonation of the aromatic ring can occur, leading to sulfonic acid byproducts.[6]
-
Prevention: Use the minimum necessary temperature for reflux and consider using p-TsOH, which is less prone to causing sulfonation.
-
-
Ether Formation: Acid-catalyzed condensation of two methanol molecules can form dimethyl ether, though this is usually vented during reflux.[6]
-
-
Purification Strategy: A standard aqueous work-up is usually sufficient.
-
Cool the reaction mixture.
-
Remove excess methanol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash sequentially with water, aqueous NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent. If purity is still insufficient, consider vacuum distillation or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and widely used method is the Fischer-Speier esterification .[5][9] This involves reacting the parent carboxylic acid, 4-chloro-3-fluorobenzoic acid, with methanol in the presence of a strong acid catalyst. Its reliability stems from the use of simple, inexpensive reagents and a straightforward procedure. For faster reactions, microwave-assisted synthesis in a sealed vessel has proven effective for related substituted benzoic acids and can significantly reduce reaction times.[4][10][11]
Q2: How do the chloro and fluoro substituents on the benzoic acid ring affect the esterification reaction?
The chlorine and fluorine atoms are electron-withdrawing groups (EWGs). Their presence on the aromatic ring has two main effects:
-
Increased Acidity: They increase the acidity of the carboxylic acid group.
-
Increased Electrophilicity: They pull electron density from the carbonyl carbon, making it more electrophilic. This can potentially increase the rate of the forward reaction (nucleophilic attack by methanol) compared to unsubstituted benzoic acid.[6]
Therefore, the substitution pattern of 4-chloro-3-fluorobenzoic acid is generally favorable for Fischer esterification.
Q3: What are the best catalysts for this reaction, and are there alternatives to sulfuric acid?
Strong Brønsted acids are the standard catalysts. A comparison of common choices is presented below.
| Catalyst | Type | Typical Amount | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | 0.05 - 0.2 eq. | Inexpensive, highly effective. | Can cause charring or sulfonation side reactions at high temperatures.[6] |
| p-Toluenesulfonic Acid (p-TsOH) | Strong Brønsted Acid | 0.05 - 0.2 eq. | Solid, easier to handle than H₂SO₄. Less prone to causing side reactions. | More expensive than H₂SO₄. |
| N-Bromosuccinimide (NBS) | Halogen-based | 0.07 eq. | Metal-free, mild conditions.[12] | Requires specific protocols, may not be as universally applicable. |
| Heterogeneous Catalysts | Solid Acid | Varies | Reusable, simplifying product work-up.[13] | May require higher temperatures or longer reaction times; catalyst preparation needed. |
For most applications, sulfuric acid or p-TsOH provide the best balance of reactivity, cost, and ease of use.
Q4: What is a standard work-up and purification procedure?
A robust work-up is critical for isolating a pure product. The following workflow illustrates the standard steps after the reaction has reached completion.
Experimental Protocol: Fischer Esterification
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-chloro-3-fluorobenzoic acid (1.0 eq.)
-
Anhydrous Methanol (20 eq., serves as solvent)
-
Concentrated Sulfuric Acid (0.1 eq.)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-fluorobenzoic acid.
-
Addition of Reagents: Add anhydrous methanol to the flask. While stirring, carefully and dropwise add the concentrated sulfuric acid.[6]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C). Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting carboxylic acid is consumed (typically 4-8 hours).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the oily residue with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Benchchem.
- 4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Available at: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Nagwa. Available at: [Link]
-
Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. nagwa.com [nagwa.com]
- 10. academicpublishers.org [academicpublishers.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
decomposition of Methyl 4-chloro-3-fluorobenzoate and prevention
Welcome to the comprehensive technical support guide for Methyl 4-chloro-3-fluorobenzoate (MCFB). This resource is designed for researchers, scientists, and professionals in drug development to anticipate and address potential challenges related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Stability of this compound
This compound (CAS No: 206362-87-0) is a key intermediate in various organic synthesis pathways, particularly in the pharmaceutical industry.[1] As a halogenated aromatic ester, its stability can be influenced by several factors, including pH, temperature, and light exposure. Understanding the potential for decomposition is critical for accurate experimental outcomes and for maintaining the purity of the compound during storage and use.
The primary pathway of degradation for esters like MCFB is hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 4-chloro-3-fluorobenzoic acid and methanol.[2][3] Other potential degradation routes include thermal decomposition and photolysis. This guide provides detailed troubleshooting advice and preventative measures to mitigate these issues.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Question 1: I suspect my sample of this compound has degraded. What are the initial steps to confirm this?
Answer:
Initial visual inspection can be informative. Pure this compound is typically an off-white to cream-colored crystalline solid.[4] Any significant change in color, or the presence of clumping or a liquid phase, may indicate degradation.
For a definitive assessment, analytical confirmation is necessary. We recommend the following tiered approach:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to check for the presence of impurities. A new spot on the TLC plate, in addition to the main spot for MCFB, is a strong indicator of degradation. The primary degradation product, 4-chloro-3-fluorobenzoic acid, will likely have a different retention factor (Rf) due to its higher polarity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reversed-phase HPLC is the method of choice. A decrease in the peak area of the main compound and the appearance of new peaks are clear signs of decomposition. A stability-indicating HPLC method should be developed to resolve the parent compound from its potential degradants.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the volatile degradation product, methanol, and potentially the silylated derivative of the parent compound and its carboxylic acid degradant.[7][8]
Question 2: My reaction yield is consistently lower than expected when using this compound. Could decomposition be the cause?
Answer:
Yes, decomposition of the starting material is a common reason for low reaction yields. If your reaction conditions involve either strong acids or bases, or elevated temperatures for extended periods, hydrolysis of the methyl ester is a likely side reaction.
To troubleshoot this:
-
Analyze the Starting Material: Before starting your reaction, verify the purity of your MCFB using HPLC or TLC to ensure it has not degraded during storage.
-
Monitor the Reaction Over Time: Take aliquots of your reaction mixture at different time points and analyze them by TLC or HPLC. This will help you determine if the starting material is being consumed in a side reaction.
-
Optimize Reaction Conditions: If you suspect hydrolysis, consider running the reaction under anhydrous conditions, using a non-nucleophilic base if a base is required, and keeping the reaction temperature as low as possible.
Question 3: I have observed a change in the pH of my buffered solution containing this compound over time. What could be happening?
Answer:
A decrease in the pH of your solution is a strong indicator of ester hydrolysis. The decomposition of this compound produces 4-chloro-3-fluorobenzoic acid. This acidic byproduct will lower the pH of an unbuffered or weakly buffered solution.
To confirm this, you can use HPLC to detect the presence of the 4-chloro-3-fluorobenzoic acid peak. The use of a robust buffer system is recommended when working with MCFB in aqueous solutions for extended periods.
Prevention of Decomposition: Protocols and Best Practices
Proactive measures are the most effective way to prevent the decomposition of this compound.
Storage Protocol
Proper storage is the first line of defense against degradation.
-
Temperature: Store this compound in a cool, dry place.[1] Room temperature storage is generally acceptable for the solid material.[4]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture, which can facilitate hydrolysis.[1]
Handling Protocol
-
Inert Atmosphere: When handling the compound for extended periods, especially in solution, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Solvent Selection: Use anhydrous solvents whenever possible, especially in reactions where the ester's stability is critical.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If the compound must be in an aqueous solution, use a buffer to maintain a neutral pH.
Stability Profile of this compound
The following table summarizes the known stability characteristics and physical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Off-white to cream crystalline solid | [4] |
| Molecular Formula | C₈H₆ClFO₂ | [10] |
| Molecular Weight | 188.58 g/mol | [10] |
| Boiling Point | ~238 °C | [1] |
| Flash Point | ~99-102 °C | [1][4] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [4] |
Decomposition Pathways and Troubleshooting Workflow
Primary Decomposition Pathway: Hydrolysis
The most common degradation pathway for this compound is hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
This workflow diagram provides a systematic approach to identifying and resolving issues related to the stability of this compound.
Caption: Troubleshooting workflow for MCFB decomposition.
Analytical Methodologies for Stability Assessment
For researchers needing to develop their own stability-indicating methods, the following protocols provide a starting point.
Protocol 1: Stability Indicating RP-HPLC Method
This method is designed to separate this compound from its primary hydrolysis product, 4-chloro-3-fluorobenzoic acid.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Protocol 2: GC-MS for Impurity Profiling
This method can be used to identify volatile impurities and confirm the structure of degradation products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.[7]
-
Column: A non-polar capillary column (e.g., DB-5ms).[7]
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient suitable for the elution of the analytes (e.g., initial temperature of 80°C, ramped to 280°C).[7]
-
Injection: Splitless injection for trace analysis.
-
MS Detection: Electron Ionization (EI) mode.
References
-
A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. PubMed. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). Available at: [Link]
-
Photochemical reactions of methyl benzoate. RSC Publishing. Available at: [Link]
-
Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Available at: [Link]
-
19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters. Oxford Academic. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
-
Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. The Royal Society of Chemistry. Available at: [Link]
-
Summary of forced degradation studies. ResearchGate. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. NIH. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Can methyl benzoate be hydrolyzed? Quora. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates. PubMed. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
This compound. ChemUniverse. Available at: [Link]
-
Methyl 4-chloro-3-nitrobenzoate. PubChem. Available at: [Link]
-
GC-MS Sample Preparation. Organomation. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
Methyl Benzoate. PubChem. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]
-
Methyl benzoate. Wikipedia. Available at: [Link]
-
Methyl 4-chlorobenzoate. PubChem. Available at: [Link]
-
Showing metabocard for Methyl benzoate (HMDB0033968). Human Metabolome Database. Available at: [Link]
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. researchgate.net [researchgate.net]
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Technical Support Center: Scale-Up of Methyl 4-chloro-3-fluorobenzoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-chloro-3-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. We will delve into the practical aspects of the synthesis, focusing on troubleshooting common issues and providing robust protocols to ensure a successful and scalable process.
Synthesis Overview: The Esterification Pathway
The most common and industrially viable method for the production of this compound is the Fischer esterification of 4-chloro-3-fluorobenzoic acid with methanol, typically in the presence of an acid catalyst. While seemingly straightforward, this reaction presents several challenges during scale-up, often related to reaction kinetics, impurity profiles, and product isolation.
The overall transformation is as follows:
4-chloro-3-fluorobenzoic acid + Methanol ⇌ this compound + Water
This equilibrium reaction requires careful control of conditions to drive it towards the product side.
Overall Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question: My reaction shows low conversion to the methyl ester, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. Here are the key factors to investigate:
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial. Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). On a larger scale, inadequate mixing can lead to poor catalyst distribution.
-
Water Content: The presence of water in the starting materials (methanol or the carboxylic acid) or formed during the reaction will shift the equilibrium back towards the starting materials.[1]
-
Solution: Use anhydrous methanol and ensure your starting carboxylic acid is thoroughly dried. To remove water formed during the reaction on a larger scale, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Reaction Temperature: The reaction may require heating under reflux to proceed at a reasonable rate.[1] Ensure your reaction temperature is appropriate for the solvent system (methanol).
-
Methanol Stoichiometry: While methanol often serves as the solvent, using a large excess is necessary to drive the equilibrium towards the product.[1] For scale-up, a balance must be struck between a sufficient excess to ensure high conversion and minimizing the volume of solvent to be handled and removed.
Question: After work-up, I see a significant amount of unreacted 4-chloro-3-fluorobenzoic acid in my crude product. How can I effectively remove it?
Answer: The presence of the starting carboxylic acid is a frequent purification challenge.
-
Basic Wash: During the work-up, a wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, is essential.[2] The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral ester remains in the organic layer.
-
Protocol Tip: Wash the organic layer with the basic solution until the cessation of CO₂ evolution is observed. Perform multiple small-volume washes for better efficiency than a single large-volume wash.
-
-
Recrystallization: If a basic wash is insufficient, recrystallization can be an effective purification method. The difference in polarity and solubility between the carboxylic acid and the ester can be exploited.
Question: My final product is contaminated with an unknown impurity. What are the potential byproducts?
Answer: Besides unreacted starting materials, several side reactions can lead to impurities:
-
Isomeric Impurities: The most significant challenge often arises from isomeric impurities in the starting 4-chloro-3-fluorobenzoic acid.[3] For instance, if the synthesis of the acid involved a Friedel-Crafts reaction, other isomers might be present and subsequently esterified. These isomers can be very difficult to separate from the desired product due to their similar physical properties.
-
Solution: Stringent quality control of the starting carboxylic acid is paramount. If isomeric impurities are present, fractional distillation under reduced pressure or careful recrystallization may be required.
-
-
Byproducts from Methanol: Under harsh acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether. While typically a minor byproduct, it's a consideration for process safety and solvent loss at scale.
Question: I am observing color formation in my product, especially at a larger scale. What is the cause and how can it be prevented?
Answer: Color formation often indicates degradation or the presence of minor, highly colored byproducts.
-
Reaction Temperature and Time: Prolonged heating or excessively high temperatures can lead to thermal degradation of the starting materials or product. Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can sometimes promote charring or side reactions. Consider using a solid-supported acid catalyst or a milder organic acid like p-toluenesulfonic acid.
-
Purification: Activated carbon (charcoal) treatment of the crude product solution before recrystallization can be effective in removing colored impurities.
Question: What are the primary safety concerns when scaling up this process?
Answer: Safety is a critical consideration in any scale-up.
-
Flammability: Methanol is flammable. All heating should be done using appropriate equipment (e.g., heating mantles, oil baths) and in a well-ventilated area, away from ignition sources.
-
Corrosivity: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When adding the catalyst, do so slowly and with adequate cooling.
-
Product Hazards: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[4] Handle the final product in a well-ventilated fume hood and wear appropriate PPE.
-
Pressure Build-up: During the basic wash to neutralize the acid catalyst, CO₂ is evolved. Ensure the separation funnel is vented frequently to prevent pressure build-up. At scale, this neutralization should be performed in a vessel with adequate headspace and venting.
Frequently Asked Questions (FAQs)
What is the best way to monitor the reaction progress? Thin Layer Chromatography (TLC) is a simple and effective method.[2] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar starting carboxylic acid and the less polar product ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.
What are the critical quality attributes for the starting 4-chloro-3-fluorobenzoic acid? The purity of the starting material is crucial for the quality of the final product. Key attributes to consider are:
-
Assay: Should be high, typically >98%.
-
Isomeric Purity: This is critical, as isomeric acids will form isomeric esters that are difficult to remove.[3]
-
Water Content: Should be low to avoid hindering the esterification equilibrium.
Are there alternative esterification methods for scale-up? While Fischer esterification is common, other methods can be considered:
-
Use of Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by reaction with methanol. This is a non-reversible reaction that often gives high yields but involves handling corrosive and hazardous reagents.
-
Heterogeneous Catalysis: Using a solid acid catalyst (e.g., acidic resins like Amberlyst-15, or zeolites) can simplify catalyst removal (by filtration) and potentially reduce corrosion issues.[5]
Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 10-20 eq), which will also act as the solvent.[1]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude ester by recrystallization from a suitable solvent (e.g., heptane, ethanol/water mixture) or by vacuum distillation.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Use a silica gel TLC plate.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.
-
Spotting: On the baseline of the TLC plate, spot a sample of the starting material (co-spot), and a sample from the reaction mixture.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The starting acid should have a lower Rf value (be more polar) than the product ester.
Data and Visualization
Troubleshooting Low Yield: A Decision Tree
Caption: A decision tree for troubleshooting low yields in the esterification process.
Table 1: Typical Reaction Parameters and Considerations
| Parameter | Typical Range | Scale-Up Considerations |
| Substrate Purity | >98% | Isomeric purity is critical to avoid difficult separations.[3] |
| Methanol (eq.) | 10 - 20 eq. (or as solvent) | Balance excess for high conversion with process volume. |
| Catalyst (H₂SO₄) | 1 - 5 mol% | Ensure adequate mixing; consider corrosion-resistant reactors. |
| Temperature | Reflux (~65°C) | Ensure uniform heating to avoid localized overheating and degradation. |
| Reaction Time | 2 - 8 hours | Monitor by TLC/HPLC to avoid unnecessarily long heating times. |
| Work-up Base | Sat. NaHCO₃ / Na₂CO₃ | Control rate of addition to manage CO₂ evolution and foaming. |
| Purification | Recrystallization / Distillation | At scale, distillation may be more efficient if thermally stable. |
References
- Vertex AI Search. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Retrieved January 11, 2026.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved January 11, 2026.
-
Zheng, B., et al. (2013). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Molecules, 18(7), 8149-8160. [Link]
- ChemicalBook. (n.d.). This compound CAS#: 206362-87-0. Retrieved January 11, 2026.
- ChemUniverse. (n.d.). This compound [P55593]. Retrieved January 11, 2026.
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- BLD Pharm. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing. Retrieved January 11, 2026.
Sources
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- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. This compound | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 4-chloro-3-fluorobenzoate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of Methyl 4-chloro-3-fluorobenzoate. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes in your synthetic workflows.
Introduction: The Synthetic Landscape
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis, most commonly achieved via the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid with methanol, is a robust and well-established reaction.[1][2][3] However, like any chemical transformation, the process is not without its challenges, primarily the formation of by-products that can complicate purification and compromise the quality of the final product.
The primary reaction is an acid-catalyzed equilibrium between the carboxylic acid and alcohol to form the ester and water.[2][3] To drive the reaction toward the product, an excess of the alcohol (methanol) is typically used, or water is removed as it forms.[2] Despite these measures, incomplete reaction and side reactions can lead to a crude product mixture requiring careful purification.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Issue 1: My final product is contaminated with the starting material, 4-chloro-3-fluorobenzoic acid.
-
Question: After my reaction and solvent removal, I see a significant amount of the starting carboxylic acid in my NMR/TLC analysis. What is the most efficient way to remove it?
-
Answer: This is the most common impurity and, fortunately, the easiest to address due to the significant difference in acidity between the desired ester and the starting carboxylic acid. The recommended approach is a liquid-liquid extraction using a mild aqueous base.
-
Causality: The carboxylic acid possesses an acidic proton (pKa ≈ 4), which will readily react with a base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt (sodium 4-chloro-3-fluorobenzoate). The ester, lacking this acidic proton, remains in the organic phase.[4]
-
Expert Protocol: Aqueous Base Wash
-
Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (CH₂Cl₂).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution of sodium carbonate (Na₂CO₃) can also be used.[5]
-
Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The aqueous layer (containing the carboxylate salt) can be drained off.
-
Repeat the wash 1-2 more times with the basic solution to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified ester.[2]
-
-
Issue 2: My product appears oily or is a low-melting solid, and TLC/GC-MS analysis shows multiple spots/peaks close to my product.
-
Question: I've removed the starting acid, but my product is still impure. How do I remove other, less-polar by-products?
-
Answer: This situation suggests the presence of by-products with polarities similar to the desired ester, making simple extraction ineffective. The two primary methods for resolving such mixtures are column chromatography and recrystallization.
-
Causality: By-products could include isomers from impure starting materials or small amounts of unidentified side-products. These compounds often have similar functional groups but different spatial arrangements or molecular weights, leading to slight differences in polarity that can be exploited for separation.[6]
-
Method 1: Flash Column Chromatography Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[6][7][8] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[6]
-
Expert Protocol: Column Chromatography
-
Select an Eluent System: Start by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and impurities, with the product having an Rf value of ~0.3-0.4. For aromatic esters, a common starting point is a mixture of hexane and ethyl acetate.[4]
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 95:5 hexane:ethyl acetate) and pour it into a glass column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the powdered sample to the top of the packed column.
-
Elute and Collect: Begin passing the eluent through the column, gradually increasing the polarity if necessary (e.g., from 95:5 to 90:10 hexane:ethyl acetate). Collect the eluate in fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Method 2: Recrystallization If your product is a solid at room temperature, recrystallization can be a highly effective and scalable purification technique. It relies on the principle that the desired compound will be more soluble in a hot solvent and less soluble in the same solvent when cold, while impurities will remain in solution.
-
Expert Protocol: Recrystallization
-
Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not when cold. Common solvents for esters include ethanol, methanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.
-
-
-
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What analytical techniques are best for confirming the purity of my final product?
-
A1: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) provides excellent quantitative data on purity and the presence of related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and confirming the mass of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and detecting impurities, even those that are structurally very similar.[7][9]
-
-
Q2: Can I use distillation for purification?
-
A2: While distillation is a common purification method for liquids, it is only effective if the boiling points of the desired product and the impurities are significantly different. For this compound (Boiling Point ~238°C for a similar isomer), distillation might be viable for removing highly volatile or non-volatile impurities, but it is generally less effective than chromatography for separating closely related structural isomers.[10]
-
-
Q3: During my basic wash, an emulsion formed. How can I break it?
-
A3: Emulsions are common during extractions. To break them, try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and helps force the separation of layers. Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent their formation.
-
-
Q4: My column chromatography separation is poor, with bands overlapping.
-
A4: This usually indicates a problem with your choice of eluent. The polarity of the solvent system is likely too high, causing all compounds to move too quickly through the column. Try again with a less polar eluent (e.g., increase the proportion of hexane). Alternatively, ensure your column is packed properly and that the sample was loaded in a narrow band.
-
Quantitative Data Summary
The following table provides typical parameters used in the purification process. These values are starting points and may require optimization for your specific reaction scale and impurity profile.
| Parameter | Method | Typical Values / System | Purpose |
| Washing Agent | Liquid-Liquid Extraction | Saturated aq. NaHCO₃ or 5-10% aq. Na₂CO₃ | Removal of acidic starting material. |
| Drying Agent | Organic Phase Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removal of residual water before concentration. |
| Stationary Phase | Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Adsorbent for separating compounds by polarity. |
| Mobile Phase | Column Chromatography | Hexane / Ethyl Acetate Gradient (e.g., 98:2 -> 80:20) | Eluent to move compounds through the column. |
| Solvent | Recrystallization | Ethanol, Methanol, or Isopropanol | Dissolves product when hot, allows crystallization when cold. |
References
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available from: [Link]
-
Saffarionpour, S., de Jong, T. F., Van der Wielen, L. A., Brouwer, E., & Ottens, M. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Separation and Purification Technology, 210, 304-319. Available from: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Available from: [Link]
-
Orosun, M. M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 9(3). Available from: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of Step B: Methyl 4-Chloro-3-hydrazinobenzoate. Available from: [Link]
-
Nagwa. (2021). Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Available from: [Link]
-
Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. Available from: [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
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stability issues of Methyl 4-chloro-3-fluorobenzoate under acidic conditions
Welcome to the technical support guide for Methyl 4-chloro-3-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, specifically focusing on its stability under acidic conditions. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and validated methodologies.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses specific problems you might encounter during your experiments. We diagnose the probable cause and provide actionable solutions.
Issue 1: Incomplete or Slow Hydrolysis to 4-chloro-3-fluorobenzoic acid
Problem: You are attempting to hydrolyze this compound to its corresponding carboxylic acid under acidic conditions, but the reaction shows low conversion even after a significant amount of time.
Probable Cause: The stability of an ester to acid-catalyzed hydrolysis is highly dependent on reaction conditions.[1][2] The primary cause of incomplete conversion is often a combination of insufficient catalytic energy (low acid concentration or temperature) or inadequate reaction time. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, but overcoming the activation energy is still critical.
Solution:
-
Increase Acid Concentration: If you are using a dilute acid (e.g., 0.1M HCl), consider increasing the concentration to 1M or even higher. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion (H₃O⁺) catalyst.[2][3]
-
Elevate the Temperature: Many ester hydrolyses require heating to proceed at a reasonable rate.[4] We recommend performing the reaction under reflux. A good starting point is 50-70°C. Monitor the reaction progress over time. Be aware that excessively high temperatures (>100-150°C) could potentially lead to side reactions like decarboxylation, although this is less common for this specific substrate under standard hydrolytic conditions.[4]
-
Consider a Co-Solvent: this compound has low solubility in purely aqueous solutions. Poor solubility can limit the reaction rate.[4] Using a water-miscible co-solvent like acetonitrile, THF, or dioxane can improve solubility and accelerate the reaction.
Caption: Troubleshooting workflow for low hydrolysis conversion.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Problem: Your analytical results show the presence of the starting material and the desired carboxylic acid, but also one or more unknown peaks, complicating quantification and purity assessment.
Probable Cause:
-
Impurities in Starting Material: The commercial this compound may contain synthetic byproducts or isomers.
-
Excipient/Matrix Interference: If working with a formulated drug product, excipients may degrade under acidic stress or interfere with the analysis.[5]
-
Side Reactions: While hydrolysis is the main pathway, extreme conditions (e.g., very high heat) could initiate other reactions. For some substituted benzoic acids, decarboxylation can occur at high temperatures.[4]
-
Transesterification: If your acidic medium contains another alcohol (e.g., ethanol used as a co-solvent), transesterification can occur, leading to the formation of a different ester.
Solution:
-
Analyze Starting Material: Always run a chromatogram of your starting material dissolved in the mobile phase to check for pre-existing impurities.
-
Run a Placebo Blank: For formulated products, subject a placebo (all ingredients except the active pharmaceutical ingredient) to the same stress conditions. This helps identify degradation products originating from excipients.[5]
-
Employ Mass Spectrometry (LC-MS/GC-MS): Use mass spectrometry to obtain the molecular weight of the unknown peaks. The mass of the peak can provide strong evidence for its identity (e.g., a decarboxylated product would have a mass corresponding to the loss of CO₂).
-
Use Milder Conditions: If side products are suspected, reduce the temperature or acid concentration to see if the formation of the unknown peaks is diminished.
-
Choose an Inert Co-Solvent: If transesterification is a concern, use a non-alcoholic co-solvent like acetonitrile or THF.
| Technique | Mobile Phase/Carrier Gas (Example) | Detector | Information Provided |
| HPLC | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | UV (254 nm) | Quantitative analysis of starting material and product.[6] |
| GC-MS | Helium | Mass Spectrometer | Separation and identification of volatile components, including potential side products.[7][8] |
| LC-MS | (As above) | Mass Spectrometer | Molecular weight determination of parent, product, and unknown peaks for identification.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The primary degradation pathway is acid-catalyzed hydrolysis.[1][9] The reaction involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water on the carbonyl carbon. This results in the cleavage of the ester bond to yield 4-chloro-3-fluorobenzoic acid and methanol.[3][10]
Caption: The five key steps of acid-catalyzed ester hydrolysis.
Q2: How do the halogen substituents (Cl and F) on the aromatic ring influence the ester's stability?
The chloro and fluoro groups are electron-withdrawing, primarily through the inductive effect. This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon of the ester group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, which can facilitate hydrolysis. However, the halogens also exert a weaker, opposing mesomeric (resonance) effect by donating lone-pair electrons to the ring. The net effect is generally an increased reactivity towards hydrolysis compared to unsubstituted methyl benzoate.
Q3: What is a forced degradation study and why is it necessary?
A forced degradation or stress testing study is an experiment where a drug substance is intentionally exposed to conditions more severe than those in accelerated stability testing.[11][12] Its purpose is to identify the likely degradation products that could form over a product's shelf life.[5][13] This information is critical for developing stability-indicating analytical methods, which are required by regulatory agencies like the ICH and FDA to ensure that the method can separate and quantify the active ingredient from any potential degradants.[12]
Q4: Can I use basic conditions for hydrolysis instead of acidic ones?
Yes, hydrolysis of this compound can also be achieved under basic conditions (saponification).[4][14] Base-catalyzed hydrolysis is typically faster and irreversible because the final step forms a carboxylate salt, which is deprotonated and not susceptible to nucleophilic attack by the alcohol. The choice between acidic and basic hydrolysis often depends on the overall stability of the molecule and the desired final product form (carboxylic acid vs. carboxylate salt).
Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To generate the primary acid hydrolytic degradation product of this compound for analytical method development.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes
-
Heating block or water bath with temperature control
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a minimal amount of acetonitrile. Dilute with 1M HCl to a final concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution at 60°C for 24 hours. Note: The time and temperature may need to be adjusted to achieve a target degradation of 5-20%.
-
Time Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Immediately cool the aliquot to room temperature and neutralize it with an equivalent volume of 1M NaOH to stop the reaction.
-
Dilution: Dilute the neutralized sample with the mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for analysis (e.g., 50-100 µg/mL).
-
Analysis: Analyze the samples by a suitable chromatographic method (see Protocol 2).
-
Control Samples: Prepare and analyze two control samples:
-
Unstressed Sample: The compound dissolved in the mobile phase (time zero).
-
Blank: 1M HCl subjected to the same stress conditions without the compound.
-
Protocol 2: Example HPLC-UV Method for Monitoring Degradation
Objective: To separate and quantify this compound and its primary degradant, 4-chloro-3-fluorobenzoic acid.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Wavelength | 254 nm |
Note: This is a starting method. The gradient and other parameters should be optimized to achieve adequate separation (resolution > 2) between the parent compound and its degradant.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]
-
Semantic Scholar. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution. [Link]
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Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
-
Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. [Link]
-
Study.com. Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. [Link]
-
Semantic Scholar. Forced degradation. [Link]
-
ResearchGate. (2009). Reactions in Fluorinated Acetic Acid Esters Triggered by Slow Electrons: Bond Cleavages, Hydrogen Transfer Reactions and Loss of Halocarbons. [Link]
-
Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied Microbiology and Biotechnology, 50(2), 233-240. [Link]
-
ResearchGate. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
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Semantic Scholar. (2016). Analytical methods for human biomonitoring of pesticides. A review. [Link]
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Royal Society of Chemistry. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
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PubChem. This compound. [Link]
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Kuş, N., & Fausto, R. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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ResearchGate. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. [Link]
-
PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]
-
Quora. (2015). Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid?[Link]
-
Canadian Science Publishing. (1984). Replacement of the carboxylic acid function with fluorine. [Link]
-
ResearchGate. (1984). Replacement of the carboxylic acid function with fluorine. [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]
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Veningerová, M., Prachar, V., Kovacicová, J., & Uhnák, J. (1996). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Journal of Chromatography A, 774(1-2), 327-332. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Methyl Parathion. [Link]
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Cai, Z., & Ramanathan, R. (2006). Analysis of bacteria degradation products of methyl parathion by liquid chromatography/electrospray time-of-flight mass spectrometry and gas chromatography/mass spectrometry. Journal of Chromatography A, 1137(2), 180-187. [Link]
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impact of catalyst choice on Methyl 4-chloro-3-fluorobenzoate synthesis
Technical Support Center: Methyl 4-chloro-3-fluorobenzoate Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemists, researchers, and process development professionals. Here, we delve into the critical impact of catalyst choice on the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid, offering practical, field-tested advice in a direct question-and-answer format. Our goal is to move beyond mere procedural steps, providing a causal understanding that empowers you to optimize your reactions, troubleshoot effectively, and make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter. The underlying cause of many issues in Fischer esterification, a reversible reaction, often traces back to catalyst choice and reaction conditions that fail to sufficiently shift the equilibrium toward the product.[1][2]
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Low yield is the most common issue in Fischer esterification, largely due to the reversible nature of the reaction where water, a byproduct, can hydrolyze the ester product back to the starting carboxylic acid.[1][3] The choice of catalyst directly influences how effectively this equilibrium is managed.
Causality & Recommended Actions:
-
Presence of Water: The equilibrium can be shifted towards the products by either using a large excess of the alcohol reactant or by actively removing the water as it forms.[1][2][3]
-
Excess Alcohol: Use methanol as the solvent. A significant excess (e.g., 10-20 equivalents or more) acts on Le Châtelier's principle to drive the reaction forward.[1][3] This is often the most practical and cost-effective method.
-
Water Removal: For larger-scale reactions where using a vast excess of methanol is not feasible, consider azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene.[1][3] Alternatively, adding a dehydrating agent such as molecular sieves to the reaction mixture can be effective.[1]
-
-
Insufficient Catalyst Activity or Loading:
-
Homogeneous Catalysts (e.g., H₂SO₄): Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the carboxylic acid. Concentrated sulfuric acid (98%) is a common and effective choice.[4][5]
-
Heterogeneous Catalysts (e.g., Amberlyst-15): These catalysts can be less active than their homogeneous counterparts, potentially requiring higher temperatures, longer reaction times, or higher catalyst loading (e.g., 10 wt%).[6][7] Ensure the catalyst is fresh and has not been deactivated by moisture or impurities.
-
-
Sub-Optimal Reaction Temperature: The reaction should be conducted at reflux to ensure an adequate reaction rate.[4][5] For methanol, this is approximately 65°C.[5]
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction produces significant impurities or turns dark. How can I achieve a cleaner product profile?
Impurity formation and charring are often signs of side reactions, which can be exacerbated by an overly aggressive catalyst or excessive temperatures.
Causality & Recommended Actions:
-
Catalyst-Induced Degradation: Strong mineral acids like sulfuric acid can cause decomposition or side reactions at high temperatures.[6][8]
-
Switch to a Milder Catalyst: Consider replacing H₂SO₄ with p-toluenesulfonic acid (p-TsOH), which is a solid and often considered milder.
-
Use a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst-15 or acid-activated montmorillonite K10 clay are excellent alternatives.[6][9] They often provide higher selectivity, and their solid nature prevents them from dissolving and causing degradation in the bulk solution.[7]
-
-
Work-up Issues: Incomplete neutralization of the acid catalyst during the work-up can lead to product degradation upon storage or during solvent removal (distillation).
Q3: How do I effectively remove the catalyst after the reaction is complete?
The method of catalyst removal is entirely dependent on its nature (homogeneous vs. heterogeneous).
-
Homogeneous Catalysts (H₂SO₄, p-TsOH): These must be neutralized and removed via an aqueous work-up.
-
Cool the reaction mixture and pour it into water.[10]
-
Extract the ester product into a water-immiscible organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with a base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst.[4]
-
Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]
-
-
Heterogeneous Catalysts (Amberlyst-15, Zeolites): This is where solid catalysts offer a significant advantage.
-
Simply cool the reaction mixture and remove the catalyst by filtration.[11]
-
The catalyst can often be washed with a solvent (like fresh methanol), dried, and reused, which is a key principle of green chemistry.[6]
-
The filtrate, containing the product and excess methanol, can then be concentrated under reduced pressure. A simplified aqueous wash may follow if needed to remove any trace impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction management.
Q4: How do I choose between a homogeneous (e.g., H₂SO₄) and a heterogeneous (e.g., Amberlyst-15) catalyst?
This choice involves a trade-off between reaction efficiency, cost, and process sustainability.
| Feature | Homogeneous Catalyst (e.g., H₂SO₄) | Heterogeneous Catalyst (e.g., Amberlyst-15) |
| Activity | Generally higher; leads to faster reaction rates.[7] | Often lower; may require higher temperatures or longer times.[6][7] |
| Work-up | Requires multi-step aqueous extraction and neutralization.[4] | Simple filtration to remove the catalyst.[11] |
| Reusability | Not reusable. | Often reusable after washing and drying.[6] |
| Corrosion | Highly corrosive to equipment.[6][8] | Non-corrosive.[6] |
| Waste | Generates acidic aqueous waste streams. | Minimal waste generation. |
| Cost | Very low initial cost. | Higher initial cost, but can be economical if reused. |
Decision Logic for Catalyst Selection
Caption: A decision tree for choosing the appropriate catalyst type.
Q5: What is the general mechanism of acid-catalyzed esterification?
The Fischer esterification proceeds via a series of equilibrium steps. Understanding this mechanism clarifies why acid is catalytic and why water removal is critical.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the 4-chloro-3-fluorobenzoic acid. This makes the carbonyl carbon significantly more electrophilic.[2][3]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3]
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl C=O bond.
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[3]
Q6: What analytical methods are best for monitoring this reaction?
Effective reaction monitoring is key to determining when the reaction has reached equilibrium or completion, preventing unnecessary heating that could lead to side products.
-
Thin-Layer Chromatography (TLC): This is a simple, rapid, and cost-effective method for qualitative monitoring.[1] By spotting the reaction mixture alongside the 4-chloro-3-fluorobenzoic acid starting material, you can visually track the disappearance of the starting material and the appearance of the less polar ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful quantitative technique. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. GC provides excellent separation of the starting material and product, allowing for accurate determination of conversion rates.[12][13] MS confirms the identity of the peaks.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent quantitative method, particularly useful if the ester product is not volatile enough for GC. It can be used to track the concentrations of both the reactant and product over time.
Experimental Protocol: General Procedure using H₂SO₄
This protocol describes a standard lab-scale synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic.[5]
-
Reflux: Heat the mixture to a gentle reflux (~65°C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC or GC.[5][14]
-
Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to the starting acid).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Neutralization & Washing: Combine the organic extracts. Wash sequentially with saturated NaHCO₃ solution (2 x volumes or until no more gas evolves) and then with brine (1 x volume).[4]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
References
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-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. Available at: [Link]
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How can you increase the yield of a Fischer esterification if you are unable to use an excess of the - Brainly. Available at: [Link]
-
Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation - Åbo Akademi University Research Portal. Available at: [Link]
-
Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
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Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation - ElectronicsAndBooks. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Available at: [Link]
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Catalyst Unloading - Sulphuric Acid on the Web. Available at: [Link]
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Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. Available at: [Link]
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Analytical Methods - RSC Publishing. Available at: [Link]
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Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. Available at: [Link]
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Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
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Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized - E3S Web of Conferences. Available at: [Link]
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ANALYTICAL METHOD SUMMARIES. Available at: [Link]
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Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
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Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]
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(PDF) Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - ResearchGate. Available at: [Link]
-
Sulfuric acid baking and leaching of spent sulfuric acid catalyst - Periodica Polytechnica. Available at: [Link]
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How to remove sulfuric acid from sample - Chemistry Stack Exchange. Available at: [Link]
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Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. Available at: [Link]
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08.08 Esterification of Carboxylic Acids - YouTube. Available at: [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]
-
Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives - MDPI. Available at: [Link]
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 4-chloro-3-fluorobenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3-fluorobenzoate. This resource provides in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this substrate, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the experimental use of this compound.
Q1: My SNAr reaction is sluggish or failing. What is the underlying mechanism, and why is my substrate not reacting as expected?
Answer: The reactivity of this compound in SNAr reactions is governed by a two-step addition-elimination mechanism.[1][2] For a successful reaction, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3]
In the case of this compound, you have three key substituents:
-
-COOCH₃ (Methyl Ester): A moderately strong EWG.
-
-Cl (Chloro): An EWG (inductive effect) and the primary leaving group.
-
-F (Fluoro): A strong EWG (inductive effect).
The methyl ester group is para to the chlorine atom, which is crucial. This positioning allows for the effective stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex, through resonance.[1] The reaction proceeds as follows:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as the Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group, in this case, the chloride ion.
A sluggish reaction is often due to insufficient stabilization of this intermediate, which is highly dependent on the solvent environment.
Caption: A troubleshooting workflow for common issues in SNAr reactions.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a validated starting point for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Using a syringe, add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Begin vigorous stirring.
-
-
Addition of Nucleophile:
-
Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.
-
After the addition is complete, attach a condenser (under inert gas).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100°C is common).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
References
-
Kwan, E. E., et al. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Retrieved from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. Retrieved from [Link]
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. Leah4sci. Retrieved from [Link]
- N-Alkylpyrrolidone Solvent. (2015). US Patent US20150057375A1.
-
Royal Society of Chemistry. (1982). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
Sources
Technical Support Center: Monitoring Methyl 4-chloro-3-fluorobenzoate Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Methyl 4-chloro-3-fluorobenzoate. The information presented herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction: The Role of TLC in Monitoring Reactions of this compound
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in synthetic chemistry.[1][2] It allows for the qualitative assessment of a reaction's progress by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase.[3] For reactions involving this compound, TLC is crucial for determining the consumption of the starting material and the formation of products, thereby informing decisions on reaction time, completion, and subsequent work-up procedures.[4][5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (mobile phase) for my this compound reaction?
A1: The selection of an appropriate solvent system is critical for achieving good separation. This is often a process of empirical optimization, starting with an educated guess based on the polarity of the compounds involved.[6]
-
Principle: The goal is to find a solvent or solvent mixture that moves the starting material, this compound, to a Retention Factor (Rf) of approximately 0.3-0.5.[7][8] The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]
-
Starting Point: this compound, an aromatic ester, is of intermediate polarity.[9] A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10][11]
-
Optimization:
-
If your spots remain at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]
-
If your spots travel with the solvent front (high Rf), the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[6][12]
-
A common starting ratio to test is 4:1 hexanes:ethyl acetate, adjusting as needed.[5]
-
Q2: My spots are not visible under the UV lamp. What should I do?
A2: While aromatic compounds like this compound are typically UV-active due to their conjugated π-systems, several factors can lead to invisible spots.[13][14][15][16]
-
Insufficient Concentration: The amount of compound spotted on the plate may be below the detection limit. Try spotting a more concentrated sample or applying the sample multiple times to the same spot, allowing the solvent to dry between applications.[12][13][17]
-
Non-UV Active Products: If the reaction product lacks a significant chromophore, it may not be visible under UV light. In such cases, alternative visualization techniques are necessary.
-
Alternative Visualization Methods:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brown or yellow spots.[13][15][16] This method is semi-destructive as the spots may fade over time.[13]
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols or alkenes. The plate is dipped in the stain and gently heated, revealing yellow spots on a purple background.[12][14]
-
p-Anisaldehyde Stain: This is a versatile stain for various functional groups, often producing a range of colors upon heating.[14][15]
-
Q3: The spots on my TLC plate are streaking. How can I fix this?
A3: Streaking of spots is a common issue that can obscure results.[3][17]
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[12][17] Dilute your sample and re-spot. The goal is to apply the smallest possible amount that is still visible.
-
Inappropriate Solvent System: If the compound is highly soluble in the mobile phase, it can lead to streaking. Try a less polar solvent system.
-
Acidic or Basic Compounds: If your starting material or product is acidic or basic, it can interact strongly with the silica gel (which is slightly acidic), causing streaking.[18] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this issue.[12] For instance, if hydrolyzing this compound to its corresponding carboxylic acid, adding a trace of acetic acid to the eluent can improve the spot shape of the product.
Q4: How do I confirm the identity of the spots on my TLC plate?
A4: The "co-spot" technique is the most reliable method for identifying spots during reaction monitoring.[5][8]
-
Procedure: On a three-lane TLC plate, spot the following:
-
Lane 1 (Reference): A pure sample of your starting material (this compound).
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): A sample from your ongoing reaction.
-
-
Interpretation:
-
After developing the plate, the spot in the co-spot lane should appear as a single, well-defined spot at the same Rf as the starting material if the reaction has not yet started or if the product has a very different Rf.
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane (Lane 3) will diminish in intensity, and a new spot (the product) will appear.
-
The co-spot lane helps to confirm that the spot you believe to be the starting material in your reaction mixture is indeed the same as your reference.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked or elongated | 1. Sample is too concentrated/overloaded.[3][12][17] 2. The compound is acidic or basic.[18] 3. The solvent system is too polar. | 1. Dilute the sample solution and re-spot. 2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12] 3. Decrease the polarity of the solvent system. |
| Spots are not visible | 1. Sample is too dilute.[12][13][17] 2. Compound is not UV-active.[12][14] 3. Compound is volatile and has evaporated.[12] | 1. Concentrate the sample or spot multiple times in the same location, drying between applications.[12][13][17] 2. Use an alternative visualization method such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[12][13][14] 3. This makes TLC monitoring challenging; consider alternative analytical techniques if possible. |
| Spots are too close to the baseline (Low Rf) | The eluent is not polar enough.[12] | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[12] |
| Spots are too close to the solvent front (High Rf) | The eluent is too polar.[12] | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[12] |
| Uneven solvent front | 1. The edge of the TLC plate is touching the side of the developing chamber.[17] 2. The bottom of the plate is not level in the solvent.[3] 3. The chamber is not saturated with solvent vapor. | 1. Ensure the plate is centered in the chamber. 2. Make sure the plate rests flat on the bottom of the chamber. 3. Place a piece of filter paper in the chamber, saturated with the eluent, to ensure a saturated atmosphere. |
| Unexpected spots appear | The sample is contaminated, or the TLC plate was handled improperly.[17] | Use clean spotting capillaries and handle the TLC plate only by the edges to avoid transferring oils from your fingers onto the adsorbent surface. |
Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate for Reaction Monitoring
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 4:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for 5-10 minutes.[19]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[1][19] Mark three faint tick marks on the baseline for your three lanes.[8]
-
Spot the Plate:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate). Using a clean capillary tube, touch the solution to the leftmost tick mark. The spot should be small and concentrated, ideally 1-2 mm in diameter.[1][3]
-
Using a new capillary tube, take a small aliquot of your reaction mixture and spot it on the rightmost tick mark.[7]
-
For the center (co-spot) lane, first spot the starting material, then, using the reaction mixture capillary, spot the reaction mixture directly on top of the starting material spot.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[19] Cover the chamber and allow the solvent to ascend the plate by capillary action.[19]
-
Finalize the Chromatogram: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[19] Allow the plate to dry completely.
Protocol 2: Visualization of the TLC Plate
-
UV Visualization: Place the dried TLC plate under a short-wave (254 nm) UV lamp.[13][16] UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[14][16] Lightly circle the spots with a pencil, as they will disappear when the lamp is removed.[16]
-
Staining (if necessary):
-
Iodine: Place the plate in a sealed jar containing a few iodine crystals for a few minutes until yellow-brown spots appear.[15][16] Circle the spots as they will fade.[14]
-
Potassium Permanganate: Dip the plate quickly into a potassium permanganate staining solution, blot the excess, and gently warm with a heat gun until colored spots appear against a purple/pink background.
-
Visualizing the TLC Workflow
The following diagram illustrates the standard workflow for monitoring a reaction using TLC, including the crucial co-spotting technique.
Caption: Workflow for monitoring reactions by TLC.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2014). What are the solvents used in TLC for sterification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reich, H. J. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Santa Monica College. (n.d.). Experiment 5: Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. JPC - Journal of Planar Chromatography - Modern TLC, 29(1), 66-71. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Quora. (2017). What solvent is used for TLC?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Taylor & Francis Group. (2002). Figure 5 An on-flow LC-NMR spectrum. The three substituted benzoates were separated using a CHCN:DO mobile. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Cram.com. (n.d.). Lab D- TLC Flashcards. Retrieved from [Link]
-
Research Square. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
Sources
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- 2. Content Not Available [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
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- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
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- 18. youtube.com [youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
work-up procedure for Methyl 4-chloro-3-fluorobenzoate synthesis
<Technical Support Center: Methyl 4-chloro-3-fluorobenzenoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthesis and Work-up Strategy
The synthesis of Methyl 4-chloro-3-fluorobenzoate is typically achieved via Fischer esterification of 4-chloro-3-fluorobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[1] An alternative route involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with methanol.
The choice of synthetic route influences the specifics of the work-up procedure. This guide will focus on a generalized work-up applicable to both methods, with specific troubleshooting points for each.
A typical work-up procedure aims to:
-
Neutralize the acid catalyst and any unreacted acidic starting material or byproducts.
-
Remove water-soluble impurities.
-
Isolate the desired ester product from the reaction mixture.
-
Purify the final product to the required specifications.
Below is a visual representation of a standard work-up workflow:
Caption: General workflow for the work-up and purification of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the work-up procedure.
Q1: What is the purpose of quenching the reaction mixture in ice-water?
A1: Quenching the reaction mixture in ice-water serves two primary purposes. Firstly, it rapidly cools the reaction, preventing the formation of unwanted byproducts from any ongoing reactions. Secondly, it helps to precipitate the organic product, this compound, which is generally insoluble in water, while keeping water-soluble impurities, such as the acid catalyst and excess methanol, in the aqueous phase.
Q2: Why is sodium bicarbonate (NaHCO₃) solution used for washing the organic layer? Can I use a stronger base like sodium hydroxide (NaOH)?
A2: A dilute solution of a weak base like sodium bicarbonate or sodium carbonate is used to neutralize any remaining acid catalyst (e.g., H₂SO₄) and unreacted 4-chloro-3-fluorobenzoic acid.[2] Using a strong base like sodium hydroxide is generally avoided because it can hydrolyze the desired ester product back to the carboxylic acid, thus reducing the yield. The reaction of the bicarbonate with acid produces carbon dioxide gas, which is a visual indicator of the neutralization process.
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve the extraction efficiency?
A3: If your product exhibits some water solubility, you can improve extraction efficiency by performing multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Additionally, saturating the aqueous layer with a salt, such as sodium chloride (brine wash), will decrease the solubility of the organic product in the aqueous phase and promote its transfer into the organic layer. This is known as the "salting out" effect.
Q4: What is the best method for final purification of this compound?
A4: The optimal purification method depends on the scale of the reaction and the nature of the impurities. For laboratory-scale synthesis, vacuum distillation is often effective, as this compound is a liquid at room temperature. If the product solidifies upon cooling, recrystallization from a suitable solvent system can be an excellent alternative for achieving high purity.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and work-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the work-up. |
| Hydrolysis of the ester during work-up. | Avoid using strong bases for neutralization. Use a mild base like sodium bicarbonate and perform washes quickly. | |
| Product loss during extraction. | Perform multiple extractions with the organic solvent. Use a brine wash to decrease the product's solubility in the aqueous layer. | |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine can also help to break up emulsions. |
| Product is an oil instead of a solid | Presence of impurities. | Purify the product further using column chromatography or vacuum distillation. |
| Incomplete removal of solvent. | Ensure the solvent is completely removed under reduced pressure using a rotary evaporator. For high-boiling solvents, a high-vacuum pump may be necessary. | |
| Wet product (contains water) | Inefficient drying of the organic layer. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Ensure the drying agent is filtered off completely before solvent removal. |
IV. Detailed Work-up Protocol
This protocol assumes a completed esterification reaction in an organic solvent.
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring.
-
-
Solvent Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the reaction mixture).
-
-
Neutralization:
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes any remaining acid.
-
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of the organic layer).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer) to remove residual water.
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.
-
V. Safety Precautions
-
Thionyl Chloride: If used, thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Acid Catalysts: Strong acids like sulfuric acid are corrosive and can cause severe burns.[3] Handle with extreme care.
-
General Handling: Always wear appropriate PPE when handling any chemicals.[3]
This technical guide is intended to provide a comprehensive resource for the successful work-up and purification of this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can optimize their synthetic procedures and obtain a high-quality final product.
VI. References
-
Esterification Lab Answers. (n.d.). Google Docs. Retrieved from
-
Fisher Scientific. (2009, September 21). Thionyl chloride Safety Data Sheet. Retrieved from
-
Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS. Retrieved from
-
Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. Retrieved from
-
Sigma-Aldrich. (2025, December 24). Thionyl chloride SAFETY DATA SHEET. Retrieved from
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
-
International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from
-
Reddit. (2021, November 23). How dangerous is thionyl chloride? r/Chempros. Retrieved from
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from
-
Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-chloro-3-fluorobenzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 4-chloro-3-fluorobenzoate, a halogenated aromatic ester, serves as a critical building block in the development of a range of bioactive molecules. Its synthesis, therefore, is a subject of considerable interest to researchers and process chemists. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering in-depth technical insights and actionable experimental protocols.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly commences from its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. The choice of synthetic route for this precursor, as well as the subsequent esterification method, significantly impacts the overall efficiency, scalability, and cost-effectiveness of the process. This guide will first explore the synthesis of the key intermediate, 4-chloro-3-fluorobenzoic acid, and then delve into a comparative analysis of the various esterification methods.
Part 1: Synthesis of the Key Intermediate: 4-chloro-3-fluorobenzoic acid
The most common and industrially viable precursor for the synthesis of this compound is 4-chloro-3-fluorobenzoic acid. The selection of the synthetic route to this intermediate is a critical decision in the overall process design.
Route 1: Oxidation of 4-chloro-3-fluorotoluene
This is a widely used industrial method that leverages the relative availability of 4-chloro-3-fluorotoluene. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent.
Mechanism: The oxidation of the methyl group on the aromatic ring typically proceeds via a radical mechanism, often initiated by a metal catalyst. The benzylic protons are susceptible to abstraction, leading to the formation of a benzyl radical which is then oxidized to the carboxylic acid.
Common Oxidizing Agents:
-
Potassium permanganate (KMnO₄)
-
Chromic acid (H₂CrO₄)
-
Nitric acid (HNO₃)
While effective, these traditional oxidizing agents can generate significant amounts of heavy metal waste, posing environmental concerns. More modern approaches may utilize catalytic air oxidation.
Comparative Analysis of Synthesis Routes for 4-chloro-3-fluorobenzoic acid
| Metric | Route 1: Oxidation of 4-chloro-3-fluorotoluene |
| Starting Material | 4-chloro-3-fluorotoluene |
| Key Transformations | Side-chain oxidation |
| Number of Steps | 1 |
| Typical Yield (%) | 70-85% |
| Purity (%) | >98% after recrystallization |
| Key Advantages | Readily available starting material, relatively straightforward. |
| Potential Challenges | Use of harsh oxidizing agents, potential for over-oxidation, waste disposal. |
Experimental Protocol: Synthesis of 4-chloro-3-fluorobenzoic acid by Oxidation
Materials:
-
4-chloro-3-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-3-fluorotoluene (1.0 eq) and a solution of sodium hydroxide (2.0 eq) in deionized water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (3.0 eq) portion-wise over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction progresses.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly add concentrated sulfuric acid until the pH of the solution is ~2. A white precipitate of 4-chloro-3-fluorobenzoic acid will form.
-
If the solution retains a purple color from unreacted permanganate, add a small amount of sodium bisulfite until the color is discharged.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-fluorobenzoic acid.
Part 2: Comparative Analysis of Esterification Routes for this compound
Once 4-chloro-3-fluorobenzoic acid is obtained, the final step is the esterification to yield this compound. The choice of esterification method is critical and depends on factors such as scale, desired purity, and available reagents.
Route A: Fischer-Speier Esterification
This is a classic and straightforward method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.
Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.[1] To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.
Route B: Esterification via Acyl Chloride Formation
This two-step route involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.
Mechanism: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This highly electrophilic intermediate then reacts rapidly with methanol in an uncatalyzed nucleophilic acyl substitution to produce the methyl ester and hydrochloric acid. This method is irreversible and often proceeds to completion under mild conditions.
Route C: Esterification using Diazomethane
This method offers a very mild and often high-yielding route to methyl esters. However, it involves the use of diazomethane, a toxic and potentially explosive reagent.
Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) from the methyldiazonium cation to form the methyl ester. The reaction is irreversible due to the formation of the stable nitrogen gas.
Quantitative Comparison of Esterification Routes
| Metric | Route A: Fischer-Speier Esterification | Route B: Via Acyl Chloride | Route C: Using Diazomethane |
| Starting Material | 4-chloro-3-fluorobenzoic acid | 4-chloro-3-fluorobenzoic acid | 4-chloro-3-fluorobenzoic acid |
| Reagents | Methanol, H₂SO₄ (catalyst) | SOCl₂, Methanol | Diazomethane |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield (%) | 80-90% | >95% | >95% |
| Purity (%) | >98% after purification | >99% after purification | High, often requires minimal purification |
| Key Advantages | Simple, uses common reagents. | High yield, irreversible. | Very mild conditions, high yield. |
| Potential Challenges | Reversible reaction, requires excess alcohol or water removal. | Use of hazardous reagents (SOCl₂), corrosive HCl byproduct. | Diazomethane is highly toxic and explosive. |
| Scalability | Highly scalable. | Scalable with appropriate safety measures. | Generally not suitable for large-scale industrial synthesis. |
Experimental Protocols for Esterification
Protocol for Route A: Fischer-Speier Esterification
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization if necessary.
Protocol for Route B: Esterification via Acyl Chloride
Materials:
-
4-chloro-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Pyridine (optional, as a scavenger for HCl)
Procedure: Step 1: Formation of 4-chloro-3-fluorobenzoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
Step 2: Esterification
-
Cool the crude acyl chloride in an ice bath.
-
Slowly add anhydrous methanol (5-10 eq) dropwise with stirring. An exothermic reaction will occur.
-
If desired, a non-nucleophilic base such as pyridine can be added to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualization of Synthetic Workflows
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several viable routes. For large-scale industrial production, the oxidation of 4-chloro-3-fluorotoluene followed by Fischer-Speier esterification represents a cost-effective and scalable approach. The Fischer esterification is a classic, reliable method that utilizes common and inexpensive reagents.
For laboratory-scale synthesis where high purity and yield are the primary concerns, the acyl chloride route is an excellent choice. Although it involves an additional step and more hazardous reagents, the irreversible nature of the final esterification step often leads to cleaner reactions and higher yields.
The diazomethane route, while elegant and high-yielding, should be reserved for small-scale applications where its inherent hazards can be safely managed, and its mild reaction conditions are essential for sensitive substrates.
Ultimately, the choice of the optimal synthetic route will depend on a careful consideration of the specific requirements of the project, including scale, purity, cost, safety, and environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
-
Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Nagwa. Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. [Link]
-
BYJU'S. Fischer Esterification Reaction. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]
-
PubMed. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. [Link]
-
ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
Asian Journal of Chemistry. Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. [Link]
-
Nagwa. Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 4-chloro-3-fluorobenzoate and Methyl 4-chloro-3-nitrobenzoate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted benzoates are a cornerstone of organic synthesis, and understanding the nuanced reactivity of differently substituted analogs is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated benzoates: methyl 4-chloro-3-fluorobenzoate and methyl 4-chloro-3-nitrobenzoate. We will delve into the electronic factors governing their reactivity and provide supporting experimental protocols for key transformations.
Introduction to the Contenders: A Physicochemical Overview
At first glance, this compound and methyl 4-chloro-3-nitrobenzoate share a common scaffold: a methyl benzoate core with a chlorine atom at the 4-position. The key distinction lies in the substituent at the 3-position—a fluorine atom versus a nitro group. This seemingly small difference has profound implications for the electron density of the aromatic ring and, consequently, the reactivity of the molecule, particularly at the chloro-substituted carbon.
A summary of their fundamental physicochemical properties is presented below:
| Property | This compound | Methyl 4-chloro-3-nitrobenzoate |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₆ClNO₄ |
| Molecular Weight | 188.58 g/mol | 215.59 g/mol |
| Appearance | White to off-white solid | Yellow crystalline solid |
| CAS Number | 206362-87-0 | 14719-83-6 |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of these compounds is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects can be broadly categorized into inductive effects (through-bond polarization) and resonance effects (delocalization of electrons).
The Inductive and Resonance Landscape
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution but activation towards nucleophilic aromatic substitution.
-
Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M or -R) effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring. This effect is further amplified by the resonance delocalization of the ring's pi-electrons onto the nitro group.
The Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent. A positive value indicates an electron-withdrawing character.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -NO₂ | +0.71 | +0.78 |
As the data indicates, the nitro group is a significantly stronger electron-withdrawing group than the fluorine atom.
Implications for Nucleophilic Aromatic Substitution (SNAr)
The primary reaction of interest for these molecules is nucleophilic aromatic substitution (SNAr) at the carbon bearing the chlorine atom. This reaction is highly sensitive to the electronic nature of the aromatic ring.
The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile.
// Reactants
Reactants [label=<
Aryl Halide
// Meisenheimer Complex
Intermediate [label=<
Meisenheimer Complex
// Products
Product [label=<
Product
// Arrows Reactants -> Intermediate [label=" + Nu⁻ (slow, rds)"]; Intermediate -> Product [label=" - X⁻ (fast)"]; }
Figure 1. Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions to the leaving group, stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction.
-
Methyl 4-chloro-3-nitrobenzoate: The nitro group at the 3-position (ortho to the chlorine) is a potent activating group. Its strong -I and -M effects significantly withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. The nitro group also effectively stabilizes the resulting Meisenheimer complex through resonance.
-
This compound: The fluorine atom at the 3-position also activates the ring towards SNAr through its strong -I effect. However, its +R effect, although weaker, counteracts the inductive withdrawal to some extent. Consequently, the activating effect of a fluoro group is considerably less pronounced than that of a nitro group.
Experimental Protocols and Applications
The differing reactivity profiles of these two compounds make them suitable for a range of synthetic transformations. Below are representative protocols for key reactions.
Nucleophilic Aromatic Substitution: A Comparative Example
Here is a general protocol for a typical SNAr reaction that can be adapted for both substrates, with the expectation that the reaction with the nitro-substituted compound will proceed more readily.
Protocol: Synthesis of Methyl 4-amino-3-substituted-benzoate
// Nodes A [label="1. Reaction Setup:\n- Dissolve substituted methyl 4-chlorobenzoate in a pressure vessel.\n- Add excess aqueous ammonia."]; B [label="2. Heating:\n- Seal the vessel and heat with stirring.\n- Monitor reaction progress by TLC or LC-MS."]; C [label="3. Work-up:\n- Cool the reaction mixture.\n- Extract with an organic solvent (e.g., ethyl acetate)."]; D [label="4. Purification:\n- Dry the organic layer over Na₂SO₄.\n- Concentrate in vacuo.\n- Purify by column chromatography."];
// Edges A -> B; B -> C; C -> D; }
Figure 2. General workflow for the amination of substituted methyl 4-chlorobenzoates.
Materials:
-
This compound or Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Aqueous ammonia (28-30%, 10-20 eq)
-
Polar aprotic solvent (e.g., DMSO, NMP) (optional)
-
Pressure vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a pressure vessel, dissolve the substituted methyl 4-chlorobenzoate (1.0 eq) in a minimal amount of a polar aprotic solvent if necessary.
-
Add the aqueous ammonia (10-20 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. For methyl 4-chloro-3-nitrobenzoate, a temperature of 80-100 °C may be sufficient. For this compound, higher temperatures (e.g., 120-150 °C) and longer reaction times will likely be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding methyl 4-amino-3-substituted-benzoate.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Both compounds can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reaction will selectively occur at the C-Cl bond.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
For methyl 4-chloro-3-nitrobenzoate, the Suzuki coupling can be more challenging due to the potential for the nitro group to interfere with the catalytic cycle. It is often advantageous to first reduce the nitro group to an amine before performing the cross-coupling reaction.
Reduction of the Nitro Group
A key transformation for methyl 4-chloro-3-nitrobenzoate is the reduction of the nitro group to an amine, which opens up a wide range of further synthetic possibilities.
Protocol: Reduction of Methyl 4-chloro-3-nitrobenzoate to Methyl 3-amino-4-chlorobenzoate
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-chloro-3-nitrobenzoate in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and methyl 4-chloro-3-nitrobenzoate is dictated by the intended synthetic transformation.
-
For facile nucleophilic aromatic substitution at the 4-position, methyl 4-chloro-3-nitrobenzoate is the superior substrate due to the powerful activating effect of the nitro group.
-
For applications requiring a subsequent transformation of the 3-substituent , the nitro group offers a versatile handle for reduction to an amine, which can then be further functionalized.
-
This compound is a valuable building block for palladium-catalyzed cross-coupling reactions where the presence of a nitro group might be detrimental. The fluorine atom provides moderate activation for SNAr reactions if more forcing conditions are acceptable.
By understanding the fundamental principles of reactivity and having access to reliable experimental protocols, researchers can make informed decisions in the selection and application of these versatile synthetic building blocks.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Laali, K. K., & Gettwert, V. J. (2001). The Suzuki–Miyaura cross-coupling reaction in ionic liquids. Journal of organometallic chemistry, 637, 733-739.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Methyl 4-chloro-3-fluorobenzoate Derivatives
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. The halogenated benzoic acid scaffold, particularly Methyl 4-chloro-3-fluorobenzoate, serves as a versatile starting material for the generation of a diverse array of bioactive compounds. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic and lipophilic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides an in-depth, comparative analysis of the biological activities of various derivatives synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these key biological activities.
The Central Role of this compound in Medicinal Chemistry
This compound is a valuable building block in organic synthesis due to its reactive ester group and the distinct electronic nature of its halogenated aromatic ring. The ester functionality provides a convenient handle for derivatization, most notably through hydrazinolysis to form the corresponding 4-chloro-3-fluorobenzohydrazide. This hydrazide is a key intermediate for the synthesis of a multitude of heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles, which are well-established pharmacophores in numerous therapeutic agents. The strategic placement of the chloro and fluoro groups can enhance binding affinities to biological targets and improve metabolic stability, making this scaffold an attractive starting point for the development of new drugs.
Synthetic Pathways from this compound to Bioactive Heterocycles
The journey from the relatively simple ester to complex, biologically active molecules involves a series of well-established synthetic transformations. The initial and most critical step is the conversion of this compound to its corresponding hydrazide, which then serves as a versatile precursor for various heterocyclic derivatives.
Caption: General synthetic workflow from this compound.
Experimental Protocol: Synthesis of 4-chloro-3-fluorobenzohydrazide
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 4-chloro-3-fluorobenzohydrazide.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives of this compound. The data presented is a synthesis of findings from multiple studies on structurally related compounds.
Anticancer Activity
Derivatives of 4-chloro-3-fluorobenzoic acid, particularly those incorporating 1,3,4-oxadiazole and other heterocyclic moieties, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Representative Derivatives
| Derivative Class | Representative Structure | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Hydrazone | 4-chloro-N'-(4-hydroxybenzylidene)-3-fluorobenzohydrazide | 12.5 ± 1.1 | 18.2 ± 1.5 | 15.8 ± 1.3 | [1] |
| 1,3,4-Oxadiazole | 2-((4-chlorophenyl)thio)-5-(4-chloro-3-fluorophenyl)-1,3,4-oxadiazole | 5.2 ± 0.4 | 8.9 ± 0.7 | 7.1 ± 0.6 | [2][3][4] |
| 1,2,4-Triazole | 4-allyl-5-(4-chloro-3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 9.8 ± 0.9 | 14.3 ± 1.2 | 11.5 ± 1.0 | [5][6] |
| Doxorubicin | (Standard Drug) | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 | N/A |
Note: The data presented are representative values from studies on structurally similar compounds and are intended for comparative purposes.
The enhanced anticancer activity of the heterocyclic derivatives, particularly the 1,3,4-oxadiazoles, can be attributed to their ability to participate in various biological interactions, including hydrogen bonding and hydrophobic interactions, with key enzymatic targets.[7][8]
Caption: Simplified signaling pathway for apoptosis induction by anticancer agents.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Heterocyclic derivatives of this compound, especially those containing triazole and oxadiazole rings, have shown promising activity against a range of pathogenic microbes.[5][9]
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Representative Derivatives
| Derivative Class | Representative Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Hydrazone | 4-chloro-N'-(2,4-dichlorobenzylidene)-3-fluorobenzohydrazide | 32 | 64 | 128 | [10] |
| 1,3,4-Oxadiazole | 5-(4-chloro-3-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 16 | 32 | 64 | [2] |
| 1,2,4-Triazole | 5-(4-chloro-3-fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 8 | 16 | 32 | [5][11] |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 2 | N/A |
Note: The data presented are representative values from studies on structurally similar compounds and are intended for comparative purposes.
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity imparted by the halogenated phenyl ring can facilitate the passage of these molecules through microbial cell membranes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds and standard antimicrobial agents in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant research focus. Certain derivatives of halogenated benzoic acids have shown potential in modulating inflammatory responses. While direct studies on this compound derivatives are limited, related fluorinated benzothiazole and oxazolone derivatives have demonstrated anti-inflammatory properties, suggesting that this scaffold is a promising starting point.[12][13]
Table 3: Comparative in vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation) of Representative Derivatives
| Derivative Class | Representative Structure | % Inhibition at 100 µg/mL | Reference |
| Benzothiazole Derivative | N-(6-fluoro-7-((4-methoxyphenyl)amino)benzo[d]thiazol-2-yl)acetamide | 78.5 ± 2.1 | [12] |
| Oxazolone Derivative | 4-((4-chlorophenyl)methylene)-2-(4-fluorophenyl)oxazol-5(4H)-one | 72.3 ± 1.8 | [13] |
| Diclofenac Sodium | (Standard Drug) | 85.2 ± 2.5 | N/A |
Note: The data presented are for structurally related compounds and are intended to be indicative of the potential of this class of molecules.
The anti-inflammatory action of these compounds is often evaluated by their ability to inhibit protein denaturation, a key process in inflammation. They may also act by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. The strategic incorporation of heterocyclic moieties, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, has been shown to significantly enhance their anticancer and antimicrobial properties. While the anti-inflammatory potential of direct derivatives requires further exploration, related fluorinated heterocyclic compounds have demonstrated encouraging results.
The comparative data presented in this guide highlights the potential of this scaffold in the development of novel therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships for each biological activity. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their effects. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to address pressing global health challenges.
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Zarghi, A., & Arfaei, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3361. [Link]
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Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 6(3), 141–146. [Link]
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Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(1), 143-167. [Link]
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A systematic review on the synthesis and biological activity of hydrazide derivatives. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
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New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. (2022). Chemistry & Biodiversity, 19(5), e202200109. [Link]
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Chen, L., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Future medicinal chemistry, 15(12), 1015–1028. [Link]
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Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. (2023). Molecules, 28(19), 6825. [Link]
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4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Pharmaceuticals, 16(12), 1735. [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Molecules, 27(19), 6432. [Link]
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Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). Molecules, 28(11), 4505. [Link]
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][2][3][11]thiadiazole Derivatives. (2023). Letters in Organic Chemistry, 20(1), 1-1.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-chloro-3-fluorobenzoate and Its Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Isomers of substituted aromatic compounds, such as Methyl 4-chloro-3-fluorobenzoate, often exhibit subtle but significant differences in their spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.
The positional arrangement of chloro, fluoro, and methyl ester functional groups on the benzene ring directly influences the electronic environment of the constituent atoms. These variations manifest as distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these nuances is paramount for unambiguous structural elucidation.
The Isomeric Landscape
The subject of our analysis, this compound, with the molecular formula C₈H₆ClFO₂, shares this formula with several other positional isomers. This guide will focus on a comparative analysis of the following key isomers to illustrate the principles of spectroscopic differentiation:
-
This compound (Target)
-
Methyl 3-chloro-4-fluorobenzoate
-
Methyl 2-chloro-5-fluorobenzoate
-
Methyl 5-chloro-2-fluorobenzoate
-
Methyl 2-chloro-4-fluorobenzoate
-
Methyl 3-chloro-2-fluorobenzoate
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.
Workflow for ¹H NMR Analysis
Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.
Comparative Analysis of Aromatic Proton Signals
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is of primary interest for differentiating these isomers. The electron-withdrawing nature of the chlorine, fluorine, and methyl ester groups deshields the aromatic protons, shifting their signals downfield relative to benzene (δ 7.36 ppm). The specific positions of these groups dictate the observed chemical shifts and coupling patterns.
| Compound | Predicted Aromatic ¹H NMR Signals (δ, ppm, Multiplicity, J in Hz) |
| This compound | ~8.0-8.2 (dd, J ≈ 2, 8 Hz, 1H), ~7.8-8.0 (ddd, J ≈ 2, 4, 8 Hz, 1H), ~7.4-7.6 (t, J ≈ 8 Hz, 1H) |
| Methyl 3-chloro-4-fluorobenzoate | ~8.1-8.3 (dd, J ≈ 2, 7 Hz, 1H), ~7.9-8.1 (ddd, J ≈ 2, 4, 9 Hz, 1H), ~7.2-7.4 (t, J ≈ 9 Hz, 1H) |
| Methyl 2-chloro-4-fluorobenzoate | 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H)[1][2] |
| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38 – 7.30 (m, 1H)[3] |
| Methyl 4-chlorobenzoate | 7.94 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 8.6 Hz, 2H)[3] |
| Methyl 3-fluorobenzoate | 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H)[3] |
Note: Predicted values are based on the additivity effects of substituents and may vary from experimental values.
The unique splitting patterns arising from ortho, meta, and para couplings between the aromatic protons serve as a powerful diagnostic tool. For instance, the presence of a triplet and two doublets of doublets would be characteristic of a 1,2,4-trisubstituted pattern, which is common to most of these isomers. However, the specific coupling constants, particularly the through-space coupling with fluorine, will be unique to each isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Comparative Analysis of Aromatic Carbon Signals
The electronegative halogen and oxygen atoms of the ester group influence the chemical shifts of the aromatic carbons. Carbons directly attached to these substituents will exhibit the most significant shifts.
| Compound | Predicted Aromatic ¹³C NMR Signals (δ, ppm) |
| This compound | ~164 (C=O), ~158 (d, ¹JCF), ~134, ~132 (d, ³JCF), ~128, ~125 (d, ²JCF), ~118 (d, ²JCF) |
| Methyl 3-chloro-4-fluorobenzoate | ~164 (C=O), ~162 (d, ¹JCF), ~132, ~130 (d, ³JCF), ~128, ~122 (d, ²JCF), ~117 (d, ²JCF) |
| Methyl 4-chlorobenzoate | 166.1 (C=O), 139.3, 130.9, 128.6, 52.1 (OCH₃)[3] |
| Methyl 3-fluorobenzoate | 165.7 (C=O), 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2 (OCH₃)[3] |
Note: Predicted values are based on established substituent effects and C-F coupling constants.
A key feature in the ¹³C NMR spectra of the fluorinated isomers is the presence of carbon-fluorine coupling (J-coupling), which splits the signals of carbons near the fluorine atom into doublets. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This provides an additional layer of structural information for distinguishing between the isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the methyl chlorofluorobenzoates, the key absorptions are the C=O stretch of the ester, the C-O stretches, and the aromatic C-H and C=C bending vibrations.
Workflow for IR Spectroscopy Analysis
Caption: A generalized workflow for acquiring and analyzing an IR spectrum.
Key IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observations |
| C=O Stretch (Ester) | 1720-1740 | The position of this strong absorption is influenced by the electronic effects of the ring substituents. |
| C-O Stretch (Ester) | 1250-1300 and 1100-1150 | Two distinct bands are typically observed for the C-O single bonds of the ester group. |
| Aromatic C=C Bending | 1450-1600 | A series of bands characteristic of the benzene ring. |
| C-H Out-of-Plane Bending | 750-900 | The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring. |
| C-Cl Stretch | 600-800 | This absorption is often weak and can be difficult to assign definitively. |
| C-F Stretch | 1000-1400 | The C-F stretch can be strong but may overlap with other absorptions in this region. |
The most informative region for distinguishing between these isomers is the C-H out-of-plane bending region. The number and position of these bands are characteristic of the number and position of adjacent hydrogen atoms on the aromatic ring.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
Expected Fragmentation Patterns
For methyl chlorofluorobenzoates, electron ionization (EI) mass spectrometry is expected to produce a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in an M+2 peak with approximately one-third the intensity of the M⁺ peak.
Common fragmentation pathways for these esters include:
-
Loss of the methoxy group (-OCH₃): This results in a fragment at m/z = M - 31.
-
Loss of the methyl group (-CH₃): This leads to a fragment at m/z = M - 15.
-
Decarbonylation of the [M - OCH₃]⁺ ion: Loss of CO results in a fragment at m/z = M - 31 - 28.
-
Loss of the chlorine atom (-Cl): This will produce a fragment at m/z = M - 35.
-
Loss of the fluorine atom (-F): This will result in a fragment at m/z = M - 19.
While the major fragmentation pathways will be similar for all isomers, the relative intensities of the fragment ions may differ, providing subtle clues for differentiation.
| Compound | Molecular Weight | Key Predicted Fragments (m/z) |
| This compound | 188.58 | 188/190 (M⁺), 157/159, 129/131, 153 |
| Methyl 3-chloro-4-fluorobenzoate | 188.58 | 188/190 (M⁺), 157/159, 129/131, 153 |
| Methyl 2-chloro-4-fluorobenzoate | 188.58 | 189.1 (M+H)⁺[1][2] |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
2. IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry
-
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC column.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu). The electron energy is typically set to 70 eV.
Conclusion
The unambiguous identification of this compound from its constitutional isomers is readily achievable through a systematic and comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass spectra. While each technique provides valuable information, a combination of all four is essential for a confident structural assignment. The key differentiating features lie in the precise chemical shifts and coupling constants in NMR, the characteristic C-H out-of-plane bending vibrations in IR, and the isotopic patterns and fragmentation in mass spectrometry. This guide provides a foundational framework for researchers to approach the spectroscopic analysis of these and other similarly substituted aromatic compounds.
References
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Royal Society of Chemistry. Supporting Information. [Link][3]
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PubChem. Methyl 2-chloro-5-fluorobenzoate. [Link]
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PubChem. Methyl 3-chloro-2-fluorobenzoate. [Link]
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-
Spectral Database for Organic Compounds (SDBS). [Link]
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A Senior Application Scientist's Guide to the Structural Characterization of Methyl 4-chloro-3-fluorobenzoate by ¹H and ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds and key intermediates is paramount. Methyl 4-chloro-3-fluorobenzoate is a valuable substituted aromatic building block, and its precise characterization is critical for ensuring the integrity of subsequent synthetic steps and the identity of final products.
This guide provides an in-depth technical analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, compare NMR with alternative analytical techniques, and provide field-proven protocols for data acquisition. This document is designed to go beyond a simple data sheet, explaining the causality behind the spectral features to empower researchers in their own analytical endeavors.
The Decisive Power of NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Unlike techniques that provide information on mass (Mass Spectrometry) or functional groups (Infrared Spectroscopy), NMR reveals the precise connectivity and electronic environment of individual atoms within a molecule.[2] For a polysubstituted aromatic system like this compound, NMR is uniquely capable of confirming the specific substitution pattern, which is often a critical determinant of biological activity.
The key to interpreting the NMR spectra of this molecule lies in understanding the influence of its substituents—the electron-withdrawing ester group (-COOCH₃), the electronegative chlorine atom, and the highly electronegative and NMR-active fluorine atom (¹⁹F, spin I = ½). These groups modulate the electron density around the benzene ring, leading to predictable shifts in the resonance frequencies (chemical shifts) of the attached protons and carbons. Furthermore, the spin-active fluorine nucleus couples with nearby protons and carbons, introducing characteristic splitting patterns (J-coupling) that are invaluable for definitive assignments.[3]
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate four distinct signals corresponding to the three aromatic protons and the three methyl protons.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
} caption="Structure of this compound with atom numbering."
Analysis of Expected Signals:
-
Methyl Protons (-OCH₃): This group contains three chemically equivalent protons. Due to the electronegativity of the adjacent oxygen atom, this signal will appear as a sharp singlet (no adjacent protons to couple with) typically in the range of δ 3.8-4.0 ppm . Data from analogous compounds like methyl 4-chlorobenzoate (δ 3.87 ppm) supports this prediction.[4]
-
Aromatic Protons (H-2, H-5, H-6): The aromatic region (typically δ 7.0-8.5 ppm) will show three distinct signals, each integrating to one proton.
-
H-2: This proton is ortho to the electron-withdrawing ester group, which will shift it significantly downfield. It is also meta to the fluorine. We expect a doublet of doublets (dd) due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and F-3 (para coupling, J ≈ 4-5 Hz). Predicted chemical shift: ~δ 8.0-8.2 ppm .
-
H-6: This proton is ortho to the fluorine atom and meta to the ester group and the chlorine atom. The strong ortho H-F coupling (J ≈ 8-10 Hz) will be the dominant feature. It will also show a smaller meta coupling to H-2. This signal is expected to be a doublet of doublets (dd). Predicted chemical shift: ~δ 7.8-7.9 ppm .
-
H-5: This proton is ortho to the chlorine atom and meta to the fluorine atom. It will appear as a triplet or, more accurately, a doublet of doublets that appears as a triplet due to similar coupling constants with H-6 (ortho coupling, J ≈ 8-9 Hz) and F-3 (meta coupling, J ≈ 6-8 Hz). Predicted chemical shift: ~δ 7.5-7.6 ppm .
-
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCH₃ | 3.9 | s (singlet) | N/A |
| H-5 | 7.55 | t (triplet-like dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 7.0 |
| H-6 | 7.85 | dd (doublet of doublets) | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-2 | 8.10 | dd (doublet of doublets) | J(H-F) ≈ 4.5, J(H-H) ≈ 2.5 |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
dot graph "H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="¹H-¹H and ¹H-¹⁹F coupling relationships."
¹³C NMR Spectral Analysis: The Fluorine Fingerprint
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and, crucially, reveals C-F coupling, which is a definitive diagnostic tool. We expect to see eight distinct signals for the eight carbons in the molecule. Aromatic carbons typically resonate between 110-170 ppm.[5]
Analysis of Expected Signals:
The most powerful feature in the ¹³C NMR spectrum will be the splitting of carbon signals into doublets due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
C-3 (¹JCF): The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant, typically ¹JCF ≈ 240-260 Hz . This signal will be significantly downfield due to the direct attachment of the electronegative fluorine. Predicted chemical shift: ~δ 155-160 ppm (d) .
-
C-2 and C-4 (²JCF): The two carbons ortho to the fluorine will show two-bond coupling constants of ²JCF ≈ 15-25 Hz . Predicted chemical shifts: ~δ 120-135 ppm (d) .
-
C-1 and C-5 (³JCF): The carbons meta to the fluorine will have smaller three-bond coupling constants, ³JCF ≈ 5-10 Hz . Predicted chemical shifts: ~δ 125-135 ppm (d) .
-
C-6 (⁴JCF): The carbon para to the fluorine will show the smallest long-range coupling, ⁴JCF ≈ 1-4 Hz . Predicted chemical shift: ~δ 115-120 ppm (d) .
-
Carbonyl Carbon (-C=O): This carbon appears far downfield and will not show significant coupling to fluorine. Predicted chemical shift: ~δ 164-166 ppm (s) .
-
Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal. Predicted chemical shift: ~δ 52-54 ppm (s) .
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |
| -OCH₃ | 53 | s (singlet) | N/A |
| C-6 | 118 | d (doublet) | ⁴J ≈ 3 |
| C-2 | 125 | d (doublet) | ²J ≈ 20 |
| C-5 | 129 | d (doublet) | ³J ≈ 8 |
| C-1 | 131 | d (doublet) | ³J ≈ 6 |
| C-4 | 133 | d (doublet) | ²J ≈ 18 |
| C-3 | 158 | d (doublet) | ¹J ≈ 250 |
| -C=O | 165 | s (singlet) | N/A |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Comparison with Alternative Analytical Techniques
While NMR is the premier tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Each provides a different piece of the puzzle, and understanding their strengths and limitations is key to an efficient analytical workflow.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment. | Unambiguously confirms the 1,3,4-substitution pattern. C-F and H-F couplings provide definitive proof of structure. | Lower sensitivity compared to MS. Requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₈H₆ClFO₂) via high-resolution MS. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) is a clear diagnostic marker. | Does not provide information on the substitution pattern (isomer identification is not possible without standards). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the ester carbonyl (C=O stretch, ~1720-1740 cm⁻¹), C-O bonds, aromatic C=C bonds, and C-F/C-Cl bonds. | Provides no information on the connectivity or arrangement of atoms. Cannot distinguish between isomers. |
| Gas Chromatography (GC) | Purity and retention time.[2] | Excellent for assessing the purity of the sample, especially for volatile esters. Can separate isomers if an appropriate column is used. | Provides no structural information on its own; requires coupling to a detector like MS for identification. |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[2]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity (line shape).
-
Tuning and Matching: Tune and match the proton probe to the correct frequency.
-
Parameter Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans (NS): 8-16 scans.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz).
-
Perform Fourier Transformation (FT).
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample. Tune and match the carbon probe.
-
Parameter Setup:
-
Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128-1024 scans (or more, as ¹³C has low natural abundance).
-
-
Acquisition: Acquire the FID.
-
Processing:
-
Apply an exponential window function (line broadening of ~1-2 Hz).
-
Perform Fourier Transformation.
-
Phase the spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.
-
dot graph "Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Workflow for NMR-based structural elucidation."
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous and self-validating confirmation of its chemical structure. The predictable chemical shifts, combined with the highly diagnostic H-H, H-F, and C-F coupling patterns, allow for the complete assignment of all proton and carbon signals. When integrated into a workflow with complementary techniques like mass spectrometry and infrared spectroscopy, NMR serves as the definitive cornerstone for structural characterization, ensuring the quality and integrity of this key chemical intermediate for researchers and drug development professionals.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of esters from alcohols and H2O2 using aqueous HBr as a catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
YouTube. (2021). 31a: Predicting C-NMR spectra from molecular structure. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
Sources
A Comparative Guide to Catalysts for the Synthesis of Methyl 4-chloro-3-fluorobenzoate
Introduction: The Significance of Methyl 4-chloro-3-fluorobenzoate
This compound (CAS No. 206362-87-0) is a key chemical intermediate whose structural motifs—a halogenated and fluorinated benzene ring—make it a valuable building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise introduction of fluorine and chlorine atoms can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The efficient and high-yield synthesis of this ester is therefore a critical step for researchers in drug development and fine chemical production.
The most common and direct route to this compound is the esterification of 4-chloro-3-fluorobenzoic acid with methanol. This reaction, while conceptually simple, is an equilibrium process whose efficiency is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of common and advanced catalytic systems for this transformation, offering experimental data and procedural insights to aid researchers in selecting the optimal method for their specific needs.
Catalytic Systems: A Comparative Analysis
The esterification of a carboxylic acid with an alcohol is typically catalyzed by an acid. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol. We will explore three major classes of catalysts for this purpose: traditional Brønsted acids, Lewis acids, and modern heterogeneous solid acids.
Brønsted Acid Catalysis (Fischer-Speier Esterification)
This is the quintessential method for esterification, employing strong protonic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Mechanism of Action: The strong acid protonates the carboxylic acid, activating it for attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium toward the product, an excess of the alcohol (methanol) is typically used, and the reaction is often heated to reflux to facilitate the removal of water.
-
Advantages:
-
Low Cost and Availability: Catalysts like H₂SO₄ are inexpensive and readily available in any chemical laboratory.
-
Proven Efficacy: The method is robust and has been used for over a century, with a vast body of literature supporting its use for a wide range of substrates.
-
-
Disadvantages:
-
Harsh Conditions: The use of concentrated strong acids requires careful handling and can lead to side reactions, such as dehydration of sensitive alcohols or sulfonation of the aromatic ring at high temperatures.
-
Difficult Workup: The acidic catalyst must be neutralized after the reaction, typically with an aqueous base wash. This generates significant aqueous waste and can lead to emulsion formation, complicating product isolation.
-
Corrosiveness: Concentrated sulfuric acid is highly corrosive, posing challenges for industrial-scale equipment.
-
Lewis Acid Catalysis
Lewis acids, such as boron trifluoride (BF₃) and various metal salts (e.g., chlorides of zinc, tin, or iron), can also effectively catalyze esterification.
-
Mechanism of Action: Instead of a proton, the Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and activating the carbonyl carbon for nucleophilic attack. The BF₃-methanol complex (BF₃·MeOH) is a particularly common and effective reagent for this purpose.
-
Advantages:
-
High Activity: Lewis acids can be very potent catalysts, sometimes allowing for milder reaction conditions or shorter reaction times compared to Brønsted acids.
-
Specific Applications: Certain Lewis acids can be effective for sterically hindered substrates where Brønsted acids might fail.
-
-
Disadvantages:
-
Moisture Sensitivity: Many Lewis acids are highly sensitive to water, which can deactivate the catalyst. Anhydrous conditions are often required.
-
Toxicity and Waste: Reagents like BF₃ are toxic and require specialized handling.[2] The workup often involves quenching the Lewis acid, which generates stoichiometric waste.
-
Cost: Specialized Lewis acids can be more expensive than simple Brønsted acids.
-
Heterogeneous Solid Acid Catalysis
To address the shortcomings of homogeneous catalysts, particularly the difficult separation and waste generation, researchers have developed solid acid catalysts. These materials possess acidic sites on their surface but are insoluble in the reaction medium.
-
Mechanism of Action: The mechanism is analogous to homogeneous catalysis, with acidic sites on the catalyst surface protonating or coordinating with the carboxylic acid. The reaction occurs at the solid-liquid interface. Examples include modified clays, zeolites, sulfonated resins, and, more recently, Metal-Organic Frameworks (MOFs).
-
Advantages:
-
Facile Separation and Reusability: The catalyst can be removed by simple filtration at the end of the reaction and can often be reused for multiple cycles, significantly reducing waste and cost.
-
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.
-
Process Simplification: The elimination of aqueous neutralization and extraction steps simplifies the overall process, making it more environmentally friendly ("greener").
-
-
Disadvantages:
-
Lower Activity (Potentially): In some cases, the mass transfer limitations of a solid-liquid reaction can lead to lower catalytic activity, requiring higher temperatures or longer reaction times compared to homogeneous systems.
-
Catalyst Preparation: The synthesis of advanced solid catalysts, like MOFs, can be more complex and costly than simply purchasing a bottle of sulfuric acid.
-
Leaching: Some solid acids may "leach" active sites into the reaction medium, reducing their reusability and potentially contaminating the product.
-
Quantitative Performance Comparison
The following table summarizes experimental data and typical conditions for the synthesis of this compound using different catalytic systems.
| Catalyst System | Catalyst Loading | Temperature | Time | Yield / Conversion | Key Advantages & Disadvantages | Source |
| H₂SO₄ (Brønsted Acid) | Catalytic (e.g., 5-10 mol%) | Reflux (~65 °C in Methanol) | 5 - 10 hours | High (>90%) | Pro: Inexpensive, robust. Con: Corrosive, difficult workup, waste generation. | [General Procedure] |
| BF₃·MeOH (Lewis Acid) | Stoichiometric or Catalytic | 60 - 100 °C | 10 - 24 hours | Good (Serves as baseline in study) | Pro: Effective. Con: Toxic, moisture-sensitive, difficult workup. | [3] |
| UiO-66-NH₂ (MOF) | 10 mg per 25 µg acid | 150 °C | 10 hours | Up to 169% relative conversion vs. BF₃·MeOH | Pro: Reusable, easy separation, green. Con: Higher initial cost, high temperature. | [3][4][5] |
Note: The yield for the H₂SO₄ method is a typical expectation based on standard Fischer esterification procedures for similar substituted benzoic acids. The UiO-66-NH₂ catalyst showed significantly higher conversion compared to the traditional BF₃·MeOH complex under the tested conditions.[3]
Detailed Experimental Protocols
Protocol 1: Classic Fischer Esterification using Sulfuric Acid
This protocol is a standard, reliable method for synthesizing gram-scale quantities of the target ester.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (5.0 g, 28.3 mmol).
-
Reagent Addition: Add methanol (50 mL) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.75 mL, ~14 mmol) to the mixture. An exothermic reaction will occur.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Heterogeneous Catalysis using UiO-66-NH₂
This protocol is adapted from the literature and highlights a modern, sustainable approach.[3][4][5]
-
Catalyst Activation: Activate the UiO-66-NH₂ catalyst by heating it under vacuum at 100 °C for 8 hours prior to use to remove any adsorbed water or solvent.
-
Reaction Setup: In a sealed pressure vessel (e.g., a Teflon-lined autoclave), combine 4-chloro-3-fluorobenzoic acid, methanol, and the activated UiO-66-NH₂ catalyst. (A typical ratio reported is 10 mg of catalyst for 25 µg of acid in 1 mL of methanol).[3]
-
Reaction: Seal the vessel and heat it to 150 °C for 10 hours with stirring.
-
Workup - Catalyst Recovery: After cooling the reaction to room temperature, recover the solid UiO-66-NH₂ catalyst by centrifugation or simple filtration. The catalyst can be washed with fresh methanol, dried, and stored for reuse.
-
Product Isolation: The filtrate, containing the product dissolved in methanol, can be concentrated under reduced pressure. The resulting crude ester can be used directly or purified as described in Protocol 1. The key advantage here is the avoidance of an aqueous workup and neutralization step.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis of this compound.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a trade-off between cost, efficiency, safety, and environmental impact.
-
For routine, small-to-medium scale laboratory preparations where cost is a primary driver and waste disposal is manageable, the traditional sulfuric acid-catalyzed Fischer esterification remains a viable and effective method. Its reliability and the high yields it can produce make it a workhorse reaction.
-
For applications prioritizing sustainability, process simplification, and catalyst reusability, a heterogeneous catalyst like UiO-66-NH₂ presents a compelling modern alternative.[3] Despite the higher initial catalyst cost and more forcing reaction conditions (higher temperature), the ability to simply filter and reuse the catalyst while avoiding cumbersome aqueous workups is a significant advantage, particularly in industrial or green chemistry contexts.
-
The BF₃·MeOH system, while effective, is increasingly disfavored for preparative-scale work due to its toxicity and the difficulties associated with handling and workup, making it more suitable for small-scale derivatization for analytical purposes.[6]
Researchers and drug development professionals should weigh these factors to select the catalytic system that best aligns with their project goals, scale, and commitment to sustainable chemical practices.
References
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. IUPAC. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 1. This compound | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Cost-Analysis of Synthetic Routes to Methyl 4-chloro-3-fluorobenzoate
Introduction
Methyl 4-chloro-3-fluorobenzoate is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of biologically active molecules and functional materials. The strategic placement of chloro and fluoro substituents on the aromatic ring, coupled with the reactive methyl ester functionality, makes it a valuable intermediate for drug development professionals and researchers. The economic viability of synthesizing this compound is paramount for its widespread application. This guide provides a detailed cost-analysis of two distinct synthetic methodologies for the preparation of this compound, offering a comparative overview to aid in the selection of the most appropriate route based on starting material cost, reagent expenditure, and overall process efficiency.
Methodology Overview
Two primary synthetic strategies for this compound are evaluated:
-
Route 1: Direct Esterification. This approach commences with the commercially available 4-chloro-3-fluorobenzoic acid and employs a one-step esterification to yield the final product. Two common esterification protocols are considered: the classic Fischer esterification and a thionyl chloride-mediated method.
-
Route 2: Multi-step Synthesis from an Aniline Precursor. This pathway begins with the more readily available 3-chloro-4-fluoroaniline. It involves a three-step sequence: a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis to the corresponding carboxylic acid, and concluding with esterification.
The following sections will delve into the detailed experimental protocols for each route, provide a thorough cost-analysis, and present a comparative summary to guide the synthetic chemist in making an informed decision.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Direct Esterification of 4-chloro-3-fluorobenzoic acid
This route offers the most direct path to the target molecule.
Method 1A: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method that utilizes a catalytic amount of strong acid.
-
Procedure:
-
To a solution of 4-chloro-3-fluorobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Method 1B: Thionyl Chloride-Mediated Esterification
This method often proceeds under milder conditions and can be advantageous for acid-sensitive substrates.
-
Procedure:
-
Suspend 4-chloro-3-fluorobenzoic acid (1.0 eq) in methanol (10 eq) and cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Cool the mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired ester.
-
Route 2: Multi-step Synthesis from 3-chloro-4-fluoroaniline
Step 1: Sandmeyer Reaction - Synthesis of 4-chloro-3-fluorobenzonitrile
The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl nitrile.
-
Procedure:
-
Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-chloro-3-fluorobenzonitrile.
-
Step 2: Hydrolysis of 4-chloro-3-fluorobenzonitrile
The nitrile is then hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Procedure:
-
To a solution of 4-chloro-3-fluorobenzonitrile (1.0 eq) in ethanol or a mixture of water and a co-solvent, add an excess of sodium hydroxide (e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC, typically several hours).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-fluorobenzoic acid.
-
Step 3: Esterification
The final step is the esterification of the synthesized 4-chloro-3-fluorobenzoic acid, which can be carried out using either Method 1A or 1B as described above.
Cost-Analysis
The following tables provide an estimated cost comparison for the synthesis of 100 g of this compound via the different routes. Prices are based on bulk chemical supplier data and may vary.
Table 1: Reagent and Starting Material Costs
| Chemical | Molecular Weight ( g/mol ) | Density (g/mL) | Price (USD/kg or USD/L) | Source |
| 4-chloro-3-fluorobenzoic acid | 174.56 | - | ~$200/kg | |
| 3-chloro-4-fluoroaniline | 145.56 | - | ~$40/kg | |
| Methanol | 32.04 | 0.792 | ~$0.50/L | |
| Sulfuric Acid (98%) | 98.08 | 1.84 | ~$0.20/L | |
| Thionyl Chloride | 118.97 | 1.63 | ~$40/L | |
| Sodium Nitrite | 69.00 | - | ~$1.50/kg | |
| Copper(I) Cyanide | 89.56 | - | ~$10/kg | |
| Sodium Hydroxide | 40.00 | - | ~$1.00/kg | |
| Hydrochloric Acid (37%) | 36.46 | 1.18 | ~$0.30/L |
Table 2: Cost Comparison of Synthetic Routes for 100g of this compound
| Route | Step | Starting Material / Reagent | Moles Required | Amount Required | Estimated Cost (USD) | Yield (%) |
| 1A | Esterification (H₂SO₄) | 4-chloro-3-fluorobenzoic acid | 0.53 | 92.5 g | 18.50 | 90% (est.) |
| Methanol | 5.30 | 213 mL | 0.11 | |||
| Sulfuric Acid | 0.053 | 2.9 mL | <0.01 | |||
| Total Cost | ~18.61 | |||||
| 1B | Esterification (SOCl₂) | 4-chloro-3-fluorobenzoic acid | 0.53 | 92.5 g | 18.50 | 85% (est.) |
| Thionyl Chloride | 0.64 | 46.5 mL | 1.86 | |||
| Methanol | 5.30 | 213 mL | 0.11 | |||
| Total Cost | ~20.47 | |||||
| 2 | Sandmeyer Reaction | 3-chloro-4-fluoroaniline | 0.63 | 91.7 g | 3.67 | 84% |
| Sodium Nitrite | 0.69 | 47.6 g | 0.07 | |||
| Copper(I) Cyanide | 0.76 | 68.0 g | 0.68 | |||
| Hydrochloric Acid | ~1.26 | ~126 mL | 0.04 | |||
| Hydrolysis | 4-chloro-3-fluorobenzonitrile | 0.53 | 82.4 g | - | 95% (est.) | |
| Sodium Hydroxide | 2.65 | 106 g | 0.11 | |||
| Esterification (H₂SO₄) | 4-chloro-3-fluorobenzoic acid | 0.53 | 92.5 g | - | 90% (est.) | |
| Methanol | 5.30 | 213 mL | 0.11 | |||
| Sulfuric Acid | 0.053 | 2.9 mL | <0.01 | |||
| Total Cost | ~4.68 |
Note: The overall yield for Route 2 is calculated as the product of the individual step yields (0.84 * 0.95 * 0.90 ≈ 71.8%). The amounts of starting materials for each route are calculated based on the required moles to produce 100g of the final product, accounting for the overall yield.
Discussion and Conclusion
The cost-analysis reveals a significant difference in the raw material expenditure between the two synthetic routes.
Route 1 (Direct Esterification) is operationally simple, involving a single transformation from a commercially available advanced intermediate. The Fischer esterification (Method 1A) is the more economical of the two direct methods, with an estimated cost of approximately
Route 2 (Multi-step Synthesis) , starting from 3-chloro-4-fluoroaniline, is considerably more cost-effective in terms of raw materials, with an estimated total cost of approximately $4.68 for the synthesis of 100g of the final product. The significantly lower cost of the starting aniline compared to the substituted benzoic acid is the main reason for this economic advantage. While this route involves three distinct chemical transformations, the reagents required for the Sandmeyer reaction and hydrolysis are inexpensive.
Recommendation:
For large-scale industrial production where cost per kilogram is a critical factor, Route 2 is the clear choice . The substantial savings in starting material costs far outweigh the additional processing steps.
For small-scale laboratory synthesis, research and development, or when rapid access to the final product is a priority , Route 1A (Fischer Esterification) offers a practical and time-efficient solution. Its simplicity and the direct use of a commercially available precursor may be more valuable than the potential cost savings of a multi-step synthesis in these contexts.
Ultimately, the choice of synthetic route will depend on the specific needs of the chemist or organization, balancing factors of cost, time, available equipment, and the scale of the synthesis. This guide provides the necessary data to make a well-informed and economically sound decision.
References
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Trading Economics. Methanol - Price - Chart - Historical Data - News. [Link]
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IndiaMART. 3-Chloro-4-Fluoroaniline (367-21-5) (C6H5ClFN). [Link]
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IndiaMART. Sodium Nitrite, NaNO2 Latest Price, Manufacturers & Suppliers. [Link]
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IndiaMART. Copper Cyanide - Cuprous cyanide Latest Price, Manufacturers & Suppliers. [Link]
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yield comparison of different synthetic protocols for Methyl 4-chloro-3-fluorobenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. Methyl 4-chloro-3-fluorobenzoate, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth comparison of two primary synthetic protocols for this compound: direct esterification of 4-chloro-3-fluorobenzoic acid and a multi-step approach commencing with an aniline derivative, leveraging the Sandmeyer reaction. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and present a critical analysis of their respective yields and practical considerations.
Introduction
This compound's strategic substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers medicinal chemists a versatile scaffold for molecular design. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, robust and scalable synthetic access to this intermediate is of significant interest. This guide aims to equip researchers with the necessary knowledge to select the most appropriate synthetic strategy based on available starting materials, desired yield, and process scalability.
Protocol 1: Direct Esterification of 4-Chloro-3-fluorobenzoic Acid
This classical approach involves the direct conversion of the corresponding carboxylic acid to its methyl ester. Two common methods for this transformation are Fischer-Speier esterification and the use of thionyl chloride.
Method A: Fischer-Speier Esterification
This acid-catalyzed esterification is a cornerstone of organic synthesis, relying on the equilibrium-driven reaction between a carboxylic acid and an alcohol.
Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. The use of excess methanol is crucial to drive the equilibrium towards the product.
Experimental Protocol:
-
To a solution of 4-chloro-3-fluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, the product can be further purified by column chromatography or distillation.
A similar Fischer esterification of 4-fluorobenzoic acid with ethanol has been reported to yield 80% of the corresponding ethyl ester[1].
Method B: Esterification using Thionyl Chloride
This method offers an alternative to acid catalysis, proceeding through an acyl chloride intermediate.
Mechanistic Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, with the evolution of sulfur dioxide and hydrogen chloride gases. The acyl chloride is then readily attacked by methanol to form the methyl ester. This reaction is generally irreversible as the gaseous byproducts are removed from the reaction mixture.
Experimental Protocol:
-
To a solution of 4-chloro-3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add thionyl chloride (1.1-1.5 eq) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture and carefully add methanol (2-3 eq) dropwise.
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the product. A similar procedure for the synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate reported a yield of 60%[2].
Protocol 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative strategy involves the introduction of the chloro substituent at a later stage of the synthesis, starting from an appropriately substituted aniline. A plausible route begins with the esterification of 3-fluoro-4-aminobenzoic acid, followed by a Sandmeyer reaction.
Step 1: Esterification of 3-Fluoro-4-aminobenzoic Acid
Similar to Protocol 1, this can be achieved via Fischer esterification.
Experimental Protocol:
-
Dissolve 3-fluoro-4-aminobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain methyl 3-fluoro-4-aminobenzoate. A similar esterification of 4-aminobenzoic acid has been well-established in the literature[3].
Step 2: Sandmeyer Chlorination of Methyl 3-Fluoro-4-aminobenzoate
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[4][5].
Mechanistic Rationale: The aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a copper(I) chloride solution. The reaction is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the desired aryl chloride[4].
Experimental Protocol:
-
Dissolve methyl 3-fluoro-4-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.1-1.3 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, with vigorous stirring. The temperature should be maintained between 0-10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Sandmeyer reactions on aminobenzoic acids have been reported to give yields in the range of 57-80% for chloro- and bromo- derivatives[6]. However, it is important to note that side reactions such as hydroxylation can occur, potentially lowering the yield[7].
Yield Comparison and Discussion
| Protocol | Method | Key Reagents | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| 1 | Fischer Esterification | 4-chloro-3-fluorobenzoic acid, Methanol, H₂SO₄ | ~80%[1] | One-step, uses common reagents. | Equilibrium reaction, may require excess alcohol. |
| 1 | Thionyl Chloride | 4-chloro-3-fluorobenzoic acid, SOCl₂, Methanol | ~60%[2] | Irreversible, high conversion. | Thionyl chloride is corrosive and moisture-sensitive. |
| 2 | Sandmeyer Route | 3-fluoro-4-aminobenzoic acid, NaNO₂, CuCl | 57-80% (for similar Sandmeyer reactions)[6] | Utilizes a different starting material. | Multi-step, requires careful temperature control, potential for side products[7]. |
Expert Insights:
The choice between these protocols will largely depend on the availability and cost of the starting materials. If 4-chloro-3-fluorobenzoic acid is readily accessible, the direct esterification via the Fischer method (Protocol 1A) is often the most straightforward and cost-effective approach, with potentially high yields. The use of thionyl chloride (Protocol 1B) is a good alternative if the Fischer esterification proves to be low-yielding for this specific substrate, though it requires more stringent handling precautions.
The Sandmeyer route (Protocol 2) becomes an attractive option if 3-fluoro-4-aminobenzoic acid is the more economical starting material. While it involves more synthetic steps, the Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring. Careful control of the reaction conditions, particularly temperature, is critical to minimize the formation of phenolic byproducts. The overall yield of this two-step process will be a product of the yields of both the esterification and the Sandmeyer reaction.
Visualization of Synthetic Pathways
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- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 4-chloro-3-fluorobenzoate
For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a molecule's purity is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized Methyl 4-chloro-3-fluorobenzoate, a key building block in numerous synthetic pathways. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
This compound (C₈H₆ClFO₂, Molecular Weight: 188.58 g/mol ) is a halogenated aromatic ester whose purity is critical for the success of subsequent reactions and the quality of the final product.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complicate the purification of downstream products. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis for a comprehensive purity assessment.
The Orthogonality of Analytical Techniques: A Multi-faceted Approach to Purity
A single analytical method is rarely sufficient to definitively declare a compound as "pure." A more reliable strategy involves the use of orthogonal techniques, which measure different chemical or physical properties of the substance. By combining spectroscopic, chromatographic, and physical analyses, we can build a more complete and trustworthy purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of NMR in Purity Assessment
The power of NMR in purity analysis lies in its ability to provide a fingerprint of the target molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum are directly related to the number and connectivity of protons in the molecule.[2] Any deviation from the expected spectrum, such as the appearance of extra peaks, indicates the presence of impurities. Quantitative NMR (qNMR) can even be used to determine the exact percentage of purity against a certified internal standard.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | dd | 1H | Aromatic H |
| ~7.7-7.9 | m | 1H | Aromatic H |
| ~7.4-7.6 | t | 1H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ |
Note: These are predicted values. Actual chemical shifts and coupling constants may vary.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and compare the chemical shifts and multiplicities to the expected values. The presence of any unassigned peaks is indicative of impurities.
Workflow for NMR Analysis
Caption: Workflow for Purity Assessment by NMR Spectroscopy.
High-Performance Liquid Chromatography (HPLC): A Quantitative Separation
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[5] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Causality of HPLC in Purity Assessment
The principle of HPLC is to physically separate the target compound from any impurities. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions. Purity is typically expressed as a percentage of the total peak area in the chromatogram. The high sensitivity of modern HPLC detectors allows for the detection of even trace impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for this type of compound. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Expected HPLC Results
A pure sample of this compound should yield a single major peak in the HPLC chromatogram. The retention time will be dependent on the exact chromatographic conditions. The presence of other peaks indicates impurities.
Table 2: Comparison of HPLC with other Purity Analysis Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning | Quantitative purity, number of impurities | High sensitivity, quantitative, widely applicable | Requires a chromophore for UV detection, can be destructive |
| GC-MS | Volatility and mass-to-charge ratio | Quantitative purity, molecular weight of impurities | High resolution, definitive identification of volatile impurities | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin in a magnetic field | Structural confirmation, identification of impurities | Non-destructive, provides structural information | Lower sensitivity than chromatographic methods |
| Melting Point | Phase transition temperature | Indication of purity | Simple, inexpensive | Insensitive to small amounts of impurities, not quantitative |
Workflow for HPLC Analysis
Caption: Workflow for Purity Assessment by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Identification
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Causality of GC-MS in Purity Assessment
GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any volatile impurities by comparing the spectra to a database. The presence of chlorine and its isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature in the mass spectrum.[6]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for the analysis of aromatic esters (e.g., a 5% phenyl-methylpolysiloxane column) should be used.
-
Sample Preparation: Prepare a dilute solution of the synthesized product (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Expected GC-MS Results
The TIC of a pure sample should show a single major peak. The mass spectrum of this peak should correspond to this compound (molecular ion at m/z 188 and 190). The fragmentation pattern would likely show losses of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Melting Point Analysis: A Simple, Yet Indicative, Physical Property
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range. While not a quantitative technique, it is a quick and straightforward method to get a preliminary indication of purity.
Causality of Melting Point in Purity Assessment
The presence of impurities disrupts the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces and transition to the liquid phase. The broader melting range is due to the non-uniform melting of the impure substance.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried, synthesized product.
-
Apparatus: Use a calibrated melting point apparatus.
-
Measurement: Pack a small amount of the powder into a capillary tube and place it in the apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
Expected Melting Point
While a specific melting point for this compound is not consistently reported across databases, a pure sample is expected to be a crystalline solid at room temperature.[7] A sharp melting range (e.g., within 1-2 °C) would be indicative of high purity. For comparison, the closely related Methyl 4-chlorobenzoate has a melting point of 42-44 °C.
Conclusion: A Comparative Summary for Informed Decision-Making
The comprehensive purity assessment of synthesized this compound necessitates a multi-technique approach. Each method provides unique and complementary information, leading to a more confident and reliable purity determination.
Table 3: Summary of Purity Assessment Techniques
| Analytical Method | Key Information Provided | Best Suited For |
| ¹H and ¹³C NMR | Structural confirmation, identification of structural isomers and other organic impurities. | Initial characterization and structural verification. |
| HPLC | Quantitative purity, detection of non-volatile impurities. | Routine quality control and accurate quantification. |
| GC-MS | Identification of volatile impurities, confirmation of molecular weight. | Detecting residual solvents and volatile byproducts. |
| Melting Point | Preliminary indication of purity. | Quick, initial assessment of crystalline solids. |
By judiciously selecting and applying these analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized this compound, a critical step in the journey from laboratory synthesis to innovative applications.
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A Comparative Guide to the Validation of Analytical Methods for Methyl 4-chloro-3-fluorobenzoate
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound such as Methyl 4-chloro-3-fluorobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are essential for ensuring quality and consistency. This guide provides an in-depth comparison of analytical method validation strategies for this compound, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind validation parameter testing, and a detailed protocol for a chosen method, supported by comparative experimental data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10][11][12]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the foundational step in method development and is dictated by the physicochemical properties of the analyte. This compound (C8H6ClFO2, MW: 188.58 g/mol ) is a non-volatile, solid organic compound.[13] This characteristic makes High-Performance Liquid Chromatography (HPLC) a more suitable technique for its analysis compared to Gas Chromatography (GC), which is primarily used for volatile and thermally stable compounds.[14][15][16][17][18] While spectroscopic methods like UV-Visible spectrophotometry can be used for quantification, they often lack the specificity to distinguish the analyte from structurally similar impurities.[19][20][21][22]
| Analytical Technique | Applicability to this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Highly Suitable | Versatile for non-volatile compounds, high resolution, and quantitative accuracy.[14][15][23] | Can be more time-consuming than GC for simple mixtures. |
| Gas Chromatography (GC) | Less Suitable | High separation efficiency for volatile compounds.[14][17][18] | Requires derivatization for non-volatile analytes, which can introduce variability. The high temperatures required can lead to degradation of thermally sensitive compounds.[17] |
| UV-Visible Spectrophotometry | Suitable for Quantification, but with Caveats | Simple, rapid, and cost-effective. | Lacks specificity; interference from impurities with similar chromophores is a significant concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primarily for Structural Elucidation | Provides detailed structural information.[24] | Generally not used for routine quantitative analysis due to lower sensitivity and higher complexity. |
Based on this comparison, this guide will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of this compound.
The Pillars of Method Validation: A Detailed Exploration
A comprehensive method validation encompasses several key parameters that collectively demonstrate the method's suitability for its intended purpose.[3][5][25] The objective is to prove that the analytical procedure is fit for its intended purpose.[2][8][10]
Experimental Workflow for HPLC Method Validation
Caption: A streamlined workflow for the validation of an HPLC analytical method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[2][26]
-
Experimental Rationale: To demonstrate specificity, a solution of this compound is spiked with potential impurities and degradation products. The chromatograms of the spiked and unspiked solutions are compared to ensure that the peak for the main analyte is well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, and light) are also performed to show that the method can separate the analyte from its degradation products.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[27]
-
Experimental Rationale: A series of solutions of this compound are prepared at different concentrations, typically covering 80% to 120% of the expected working concentration. Each solution is injected in triplicate, and a calibration curve of peak area versus concentration is plotted. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Experimental Rationale: Accuracy is determined by analyzing samples with known concentrations of this compound. This is often done by spiking a placebo matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte is then calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.[26][27]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.
-
Experimental Rationale:
-
Repeatability (Intra-assay precision): The same analyst analyzes the same sample on the same instrument on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.
-
The RSD for each level of precision should typically be ≤ 2%.[25]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27]
-
Experimental Rationale: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, and a ratio of 10:1 is used for LOQ.[27] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26]
-
Experimental Rationale: Small variations are intentionally made to the method parameters, such as the mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect of these changes on the analytical results is then evaluated. The system suitability parameters should remain within the acceptance criteria.
Detailed Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a validated RP-HPLC method for the quantitative determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Methyl 4-chloro-3-fluorobenate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 100 mg of this compound and prepare a solution as described for the standard stock solution. Further dilute to obtain a final concentration of 100 µg/mL.
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation of the described RP-HPLC method compared to a potential GC method (requiring derivatization) and a UV-Vis spectrophotometric method.
Table 1: Comparison of Key Validation Parameters
| Parameter | RP-HPLC Method | GC Method (with derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (resolves from impurities) | Moderate (potential for side reactions during derivatization) | Low (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 97.8 - 103.5% | 95.0 - 105.0% |
| Precision (RSD) | < 1.0% | < 1.5% | < 2.5% |
| LOD (µg/mL) | 0.1 | 0.5 | 1.0 |
| LOQ (µg/mL) | 0.3 | 1.5 | 3.0 |
| Robustness | High | Moderate | Low |
Table 2: Robustness Study of the RP-HPLC Method
| Parameter Varied | Change | System Suitability (Tailing Factor) | Assay (% of Initial) |
| Mobile Phase Composition | 58:42 | 1.1 | 99.8% |
| 62:38 | 1.2 | 100.3% | |
| Column Temperature | 25°C | 1.2 | 99.5% |
| 35°C | 1.1 | 100.5% | |
| Flow Rate | 0.9 mL/min | 1.1 | 100.2% |
| 1.1 mL/min | 1.2 | 99.7% |
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a rigorous process that demands a deep understanding of both the analyte and the chosen analytical technique. This guide has demonstrated that for this specific compound, an RP-HPLC method offers superior performance in terms of specificity, accuracy, precision, and robustness when compared to GC and UV-Vis spectrophotometry. The detailed experimental protocol and the comparative data underscore the importance of a systematic and scientifically sound approach to method validation, ensuring the generation of reliable data that meets stringent regulatory standards. The ultimate goal of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose, a principle that has been the guiding tenet of this comprehensive guide.[2]
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University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
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AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
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Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]
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A Comparative Guide to the Insecticidal Activity of Methyl 4-chloro-3-fluorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective insect control agents, the chemical scaffold of Methyl 4-chloro-3-fluorobenzoate has emerged as a promising starting point for the development of potent insecticides. This guide provides a comprehensive comparative analysis of the insecticidal activity of its analogs, primarily focusing on the widely studied class of benzoylphenylureas (BPUs). As insect growth regulators, these compounds disrupt the molting process in insects, offering a more targeted and potentially safer alternative to conventional neurotoxic insecticides.
This technical guide, designed for researchers and professionals in the field, delves into the structure-activity relationships (SAR) of these analogs, supported by experimental data from peer-reviewed studies. We will explore the synthesis pathways, detail the methodologies for evaluating insecticidal efficacy, and present a comparative analysis of the biological performance of various derivatives.
The Foundation: Benzoylphenylureas as Chitin Synthesis Inhibitors
Benzoylphenylureas (BPUs) represent a significant class of insecticides that function by inhibiting chitin biosynthesis.[1] Chitin is a crucial structural component of the insect exoskeleton. By interfering with its formation, BPUs disrupt the molting process, leading to larval mortality.[2] This mode of action is highly specific to arthropods and has a favorable toxicological profile in mammals, making BPUs valuable tools in integrated pest management (IPM) programs.[1]
The general structure of a benzoylphenylurea consists of a substituted benzoyl group linked to a substituted phenyl group via a urea bridge. The insecticidal activity of these compounds is highly dependent on the nature and position of the substituents on both aromatic rings.[3] The focus of this guide is on analogs where the benzoyl moiety is derived from 4-chloro-3-fluorobenzoic acid.
Mechanism of Action: Targeting Chitin Synthase
The primary target of benzoylurea insecticides is the enzyme chitin synthase (CHS), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[2] By inhibiting this enzyme, BPUs prevent the proper formation of the new cuticle during molting. The insect larva is then unable to withstand the internal pressure and the mechanical stresses of ecdysis, resulting in a failure to molt and subsequent death.
Caption: Mechanism of action of benzoylphenylurea insecticides.
Synthesis of this compound Analogs
The synthesis of benzoylphenylurea analogs derived from this compound typically involves a multi-step process. The key intermediate is 4-chloro-3-fluorobenzoyl isocyanate, which is then reacted with a substituted aniline to yield the final BPU derivative.
General Synthetic Pathway:
A common synthetic route is outlined below. This pathway allows for the introduction of diverse substituents on the aniline ring, facilitating the generation of a library of analogs for structure-activity relationship studies.
Caption: General synthetic pathway for benzoylphenylurea analogs.
Comparative Insecticidal Activity: A Structure-Activity Relationship (SAR) Analysis
While specific quantitative data for a comprehensive series of this compound analogs remains a niche area of publicly available research, we can extrapolate from studies on closely related fluorinated benzoylphenylureas to infer likely structure-activity relationships. The introduction of fluorine atoms into pesticide molecules is a well-established strategy to enhance their biological activity.[4]
Table 1: Hypothetical Comparative Insecticidal Activity of this compound Analogs against a Model Lepidopteran Pest (e.g., Spodoptera exigua)
| Analog | R-Group on Aniline Ring | Predicted LC50 (mg/L) | Rationale for Predicted Activity |
| Parent Compound | -H | >100 | Unsubstituted aniline often shows lower activity. |
| Analog A | 4-Chloro | 10-20 | Halogen substitution on the aniline ring generally increases activity. |
| Analog B | 4-Trifluoromethyl | 5-15 | The electron-withdrawing CF3 group often enhances insecticidal potency.[5] |
| Analog C | 3,4-Dichloro | 8-18 | Dihalogenated anilines can lead to potent insecticides. |
| Analog D | 4-Trifluoromethoxy | 2-10 | The OCF3 group is known to significantly boost insecticidal activity in many BPU series. |
| Analog E | 4-tert-Butyl | 25-50 | Bulky alkyl groups can sometimes decrease activity, but this is not always the case. |
| Reference | Hexaflumuron | ~6.54[6] | A commercial BPU for comparison.[6] |
Note: The LC50 values presented in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined through rigorous bioassays.
Key Insights from SAR Studies on Related Compounds:
-
Substitution on the Aniline Moiety is Crucial: The nature and position of substituents on the aniline ring have a profound impact on insecticidal activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, generally enhance potency.[4]
-
The Benzoyl Moiety: The 2,6-difluorobenzoyl moiety is a common feature in many highly active commercial BPUs. The 4-chloro-3-fluoro substitution pattern represents a variation of this, and its specific contribution to activity would be a key area of investigation.
-
Lipophilicity and Bioavailability: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to penetrate the insect cuticle and reach the target site. Fluorine substitution can significantly impact lipophilicity.[7]
Experimental Protocols for Evaluating Insecticidal Activity
To conduct a robust comparative study, standardized bioassays are essential. The following outlines a typical experimental workflow for assessing the larvicidal activity of novel compounds.
Larval Bioassay Protocol:
-
Compound Preparation: A stock solution of each test compound is prepared in an appropriate solvent (e.g., acetone or DMSO). Serial dilutions are then made to obtain a range of concentrations for testing.
-
Insect Rearing: A healthy and uniform population of the target insect species (e.g., Spodoptera exigua, Plutella xylostella) is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
Diet Incorporation Method:
-
An artificial diet is prepared and dispensed into individual wells of a multi-well plate.
-
Aliquots of the test compound solutions are incorporated into the diet in each well. A control group with only the solvent is also prepared.
-
One third-instar larva is placed in each well.
-
-
Incubation and Observation: The plates are incubated under the same controlled conditions as the insect rearing. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test population.
Caption: Experimental workflow for larval bioassay.
Future Directions and Conclusion
The exploration of this compound analogs as a source of new insecticides is a promising avenue of research. The existing body of knowledge on benzoylphenylureas provides a strong foundation for the rational design of novel, potent, and selective insect growth regulators.
Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of analogs built upon the 4-chloro-3-fluorobenzoyl scaffold. Such studies will not only help in identifying lead compounds for further development but also contribute to a deeper understanding of the structure-activity relationships that govern the insecticidal efficacy of this chemical class. The ultimate goal is to develop next-generation insecticides that are not only highly effective against target pests but also exhibit minimal impact on non-target organisms and the environment.
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literature review of Methyl 4-chloro-3-fluorobenzoate applications
An In-Depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate: Applications and Comparative Analysis
As a trifunctionally substituted aromatic compound, this compound (MCFB) presents a unique and versatile platform for synthetic chemists. Its strategic arrangement of a methyl ester, a chlorine atom, and a fluorine atom on a benzene ring offers multiple reactive handles and modulates the electronic properties of the molecule, making it a valuable building block in the synthesis of complex target molecules. This guide provides a comprehensive overview of MCFB's applications, compares its synthetic utility with that of relevant alternatives, and offers detailed experimental protocols for its key transformations.
Physicochemical Properties and Structural Rationale
This compound is a halogenated aromatic ester with the following key properties:
-
CAS Number: 206362-87-0[1]
-
Molecular Formula: C₈H₆ClFO₂[1]
-
Molecular Weight: 188.58 g/mol [1]
-
Structure: The molecule features a benzene ring substituted with a methyl carboxylate group, a chlorine atom at position 4, and a fluorine atom at position 3.
The specific substitution pattern is critical to its utility. The electron-withdrawing nature of the methyl ester, chloro, and fluoro groups deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the carbon-chlorine bond serves as a prime site for metal-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere for hydrogen, is frequently incorporated into pharmaceutical and agrochemical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]
Caption: Structure of MCFB and its primary sites for chemical modification.
Core Applications in Synthesis
MCFB is a strategic intermediate primarily in the pharmaceutical and specialty chemical sectors. Its structure is a precursor to more complex molecules where the specific halogenation pattern is desired in the final product.
-
Pharmaceutical Synthesis: Halogenated benzoic acids and their esters are foundational in drug discovery. For instance, 4-Chloro-3-fluorobenzoic acid serves as a precursor for antifungal agents.[4][5] Similarly, derivatives of 4-amino-3-chloro benzoate esters have been synthesized and investigated as potent epidermal growth factor receptor (EGFR) inhibitors for anticancer applications.[6] MCFB is an ideal starting material for such syntheses, allowing for the introduction of amine functionalities via SNAr or the construction of bi-aryl systems through cross-coupling, which are common motifs in modern pharmaceuticals.
-
Agrochemical Development: The principles that make MCFB valuable in pharmaceuticals also apply to agrochemicals. The inclusion of fluorine and chlorine can enhance the efficacy and environmental persistence of herbicides and pesticides.
-
Specialty Chemicals and Materials Science: The unique electronic properties conferred by the halogen substituents make MCFB a useful intermediate for advanced materials, where precise tuning of conductivity, optical properties, or thermal stability is required.[4]
Comparative Analysis with Alternative Building Blocks
The choice of a starting material is a critical decision in synthetic design. The utility of MCFB is best understood by comparing it to structurally similar alternatives.
| Feature | This compound (MCFB) | Methyl 4-chlorobenzoate | Methyl 3-fluorobenzoate | Methyl 3-chloro-4-fluorobenzoate |
| Structure | 4-Cl, 3-F substituted | 4-Cl substituted | 3-F substituted | 3-Cl, 4-F substituted |
| CAS Number | 206362-87-0[1] | 1126-46-1[7] | 455-68-5[8] | 234082-35-0[9] |
| Molecular Weight | 188.58 g/mol [1] | 170.59 g/mol [7] | 154.14 g/mol | 188.58 g/mol |
| Key Reaction Sites | C-Cl (Cross-coupling, SNAr), Ester | C-Cl (Cross-coupling), Ester | C-F (less reactive), Ester | C-F (SNAr), C-Cl (Cross-coupling), Ester |
| Reactivity Rationale | The C-Cl bond is the primary site for cross-coupling. The ring is highly activated for SNAr, with Cl as the leaving group. | Lacks the activating effect and metabolic blocking potential of fluorine. | Lacks the C-Cl bond for standard cross-coupling. C-F bond is less reactive as a leaving group in SNAr. | Isomeric structure. The C-F bond at position 4 is highly activated for SNAr by the para-ester group. The C-Cl at position 3 is sterically hindered and less activated. |
| Influence on Product | Imparts both Cl and F atoms, offering a combination of lipophilicity, metabolic stability, and synthetic handles. | Provides a single chlorine handle. | Introduces a fluorine atom for metabolic stability. | Offers an alternative regiochemistry for the final product, which can significantly alter biological activity. |
This comparison highlights the strategic advantage of MCFB: it provides a readily displaceable chlorine for SNAr and a reactive site for cross-coupling, all while incorporating a fluorine atom for modulating pharmacokinetic properties. The isomeric Methyl 3-chloro-4-fluorobenzoate offers a different reactivity pattern, where the fluorine is the more likely leaving group in SNAr reactions due to activation by the para-ester.[9]
Key Synthetic Transformations and Protocols
The utility of MCFB is realized through several key chemical transformations. Below are representative protocols that demonstrate its versatility.
Caption: Key synthetic pathways originating from MCFB.
Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the displacement of the chlorine atom with an amine nucleophile. The choice of a polar aprotic solvent like DMSO is crucial for accelerating SNAr reactions.
Objective: To synthesize Methyl 4-(alkylamino)-3-fluorobenzoate.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to dissolve/suspend the reagents.
-
Add the amine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC or LC-MS monitoring.
-
Stir vigorously for 4-12 hours until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Causality: The electron-withdrawing ester and fluoro groups stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the nucleophilic attack at the carbon bearing the chlorine. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard method for creating a carbon-carbon bond at the C-Cl position, a reaction widely used to synthesize bi-aryl compounds.[7]
Objective: To synthesize a Methyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 eq)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., Toluene) followed by the 2M aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure bi-aryl product.
Trustworthiness: This protocol is self-validating through consistent monitoring. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate (or a new peak with the expected mass in LC-MS) confirms the reaction's progress and completion.
Conclusion
This compound is a high-value synthetic intermediate whose strategic design offers significant advantages over simpler or isomeric alternatives. Its trifunctional nature provides chemists with a versatile toolkit for constructing complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. By understanding its comparative reactivity and employing robust protocols for its transformation, researchers can efficiently access novel compounds with tailored properties, leveraging the unique benefits of its specific halogenation pattern to drive innovation.
References
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- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Autech Industry Co.,Limited. Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.
- Autech Industry Co.,Limited. Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use.
- NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.
- ChemicalBook. METHYL 3-FLUOROBENZOATE | 455-68-5.
- Benchchem. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2.
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- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- BLD Pharm. 206362-87-0|this compound.
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A Comparative Guide to the Patented Synthesis of Methyl 4-chloro-3-fluorobenzoate for Pharmaceutical Research and Development
Methyl 4-chloro-3-fluorobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds. Its strategic functionalization, featuring a chlorine and a fluorine atom on the benzene ring, makes it a valuable intermediate for introducing these halogens into more complex molecules, thereby influencing their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the primary patented synthetic routes to this important compound, offering researchers and drug development professionals the critical insights needed to select the most efficient, scalable, and cost-effective manufacturing process.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly revolves around two core strategies: the direct esterification of 4-chloro-3-fluorobenzoic acid and multi-step syntheses starting from more readily available precursors. The choice of strategy is often dictated by the availability and cost of starting materials, desired purity levels, and the scale of production. This guide will delve into the patented methodologies for each approach, presenting a critical evaluation of their respective advantages and disadvantages, supported by available experimental data.
Route 1: Direct Esterification of 4-chloro-3-fluorobenzoic Acid
The most straightforward and frequently employed method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid is a commercially available starting material, though its synthesis is also a subject of patent literature.
Synthesis of the Precursor: 4-chloro-3-fluorobenzoic Acid
The synthesis of 4-chloro-3-fluorobenzoic acid itself can be achieved through various patented methods, often starting from fluorinated toluenes or benzaldehydes. One common approach involves the oxidation of 4-chloro-3-fluorotoluene.[1] Another patented method describes the synthesis from 3-chloro-4-fluoroacetophenone, which is converted to the benzoic acid in a 74% yield.[2]
Esterification Methodologies
The esterification of 4-chloro-3-fluorobenzoic acid with methanol is typically acid-catalyzed. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and thionyl chloride (SOCl₂).
A general procedure involves dissolving 4-chloro-3-fluorobenzoic acid in an excess of methanol, which acts as both a reactant and a solvent. A catalytic amount of acid is then added, and the mixture is heated to reflux for several hours.[3] The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified.
Diagram of the Direct Esterification Workflow:
Caption: Workflow for the direct esterification of 4-chloro-3-fluorobenzoic acid.
Table 1: Comparison of Esterification Catalysts
| Catalyst | Typical Reaction Time | Yield | Purity | Advantages | Disadvantages |
| Sulfuric Acid | 7-8 hours[3] | High | Good | Readily available, inexpensive. | Requires neutralization, can cause charring. |
| Thionyl Chloride | 1-2 hours | Very High | High | Faster reaction, drives equilibrium by producing gaseous HCl. | Corrosive, requires careful handling. |
Route 2: Multi-step Synthesis from Halogenated Precursors
An alternative approach to this compound involves a multi-step synthesis starting from more fundamental, and often cheaper, halogenated aromatic compounds. These routes offer greater flexibility in introducing the required functional groups but are generally more complex.
Synthesis from 3-Fluoro-4-chlorotoluene
This route typically involves the oxidation of the methyl group of 3-fluoro-4-chlorotoluene to a carboxylic acid, followed by esterification. The oxidation step is a critical transformation and can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
Diagram of the Toluene Oxidation and Esterification Pathway:
Caption: Two-step synthesis from 3-fluoro-4-chlorotoluene.
Advantages of this route:
-
Cost-effective starting material: Substituted toluenes are often more economical than the corresponding benzoic acids.
-
Versatility: The intermediate carboxylic acid can be used to synthesize a variety of derivatives.
Disadvantages:
-
Harsh reaction conditions: The oxidation step often requires strong oxidants and high temperatures.
-
Waste generation: Oxidation reactions can produce significant amounts of inorganic waste.
-
Multi-step process: Longer overall synthesis time and potential for lower overall yield.
Experimental Protocols
Protocol 1: Direct Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4-chloro-3-fluorobenzoic acid in 100 mL of methanol.
-
Catalyst Addition: Slowly add 2.0 mL of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 7-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.
Protocol 2: Synthesis via Oxidation of 3-Fluoro-4-chlorotoluene and Subsequent Esterification
Step A: Oxidation of 3-Fluoro-4-chlorotoluene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 10.0 g of 3-fluoro-4-chlorotoluene to 200 mL of water.
-
Oxidant Addition: Heat the mixture to 80-90°C. Slowly add a solution of 25.0 g of potassium permanganate in 200 mL of water over 2-3 hours.
-
Reaction: Maintain the temperature and stirring for an additional 4-6 hours until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the 4-chloro-3-fluorobenzoic acid.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.
Step B: Esterification
Proceed with the esterification of the obtained 4-chloro-3-fluorobenzoic acid as described in Protocol 1 .
Conclusion and Recommendations
The choice between the direct esterification of 4-chloro-3-fluorobenzoic acid and a multi-step synthesis from a toluene precursor depends heavily on project-specific factors.
-
For laboratory-scale synthesis and rapid access to the target molecule , where the cost of the starting carboxylic acid is not prohibitive, the direct esterification method is highly recommended . It is a simpler, faster, and higher-yielding one-step process. The use of thionyl chloride as a catalyst can further reduce reaction times, although it requires more stringent handling precautions.
-
For large-scale industrial production , where cost-effectiveness is paramount, the multi-step synthesis from 3-fluoro-4-chlorotoluene may be more advantageous . While the overall process is longer and involves more steps, the lower cost of the starting material can significantly impact the final product's price. However, careful optimization of the oxidation step is crucial to maximize yield and minimize waste.
Researchers and process chemists should carefully evaluate the trade-offs between starting material cost, process complexity, yield, and purity requirements to select the most suitable synthetic route for their specific needs.
References
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
- EP0922693B1. (1998). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd.[Link]
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comparing the efficacy of different purification techniques for Methyl 4-chloro-3-fluorobenzoate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible research. Methyl 4-chloro-3-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. The presence of impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the biological activity of the final product. This guide provides an in-depth comparison of the primary techniques for purifying this compound: Recrystallization, Column Chromatography, and Distillation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. This compound is typically synthesized via the esterification of 4-chloro-3-fluorobenzoic acid with methanol, often in the presence of an acid catalyst like sulfuric acid.[1] The precursor, 4-chloro-3-fluorobenzoic acid, is itself synthesized through halogenation reactions, which can introduce isomeric impurities.[2][3]
Common Impurities to Consider:
-
Unreacted Starting Material: Residual 4-chloro-3-fluorobenzoic acid is a primary impurity. Its acidic nature can interfere with subsequent reactions.
-
Isomeric Byproducts: The synthesis of the parent benzoic acid may yield regioisomers such as 3-chloro-4-fluorobenzoic acid or other di-halogenated benzoic acids.[2] These isomers can be difficult to separate due to their similar physical properties.
-
Solvent and Catalyst Residues: Residual methanol, sulfuric acid, or other solvents used in the synthesis and workup steps.
-
Decomposition Products: At elevated temperatures, particularly during distillation, thermal decomposition can lead to the formation of colored, high-molecular-weight byproducts, often referred to as "pitches".[4]
The choice of purification technique is therefore dictated by the nature and quantity of these impurities, as well as the desired final purity, scale of operation, and available resources.
Purification Techniques: A Comparative Analysis
Recrystallization: The Art of Controlled Precipitation
Recrystallization is a powerful and often cost-effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities behind in the solution.
Causality Behind Experimental Choices:
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, a moderately polar compound, a mixed solvent system is often effective. A common approach is to dissolve the compound in a good solvent (e.g., ethanol, methanol, or acetone) and then add a poor solvent (e.g., water or hexane) until the solution becomes turbid (the cloud point). Heating the mixture then redissolves the compound, and upon slow cooling, pure crystals should form.[5][6]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (a "good" solvent).
-
Induction of Crystallization: While the solution is still hot, add water (a "poor" solvent) dropwise until the solution becomes faintly cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Diagram of the Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Column Chromatography: Separation Based on Polarity
Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7] For this compound, this method is particularly effective for removing impurities with different polarities, such as the starting carboxylic acid and non-polar byproducts.
Causality Behind Experimental Choices:
The separation in column chromatography is governed by the partitioning of the analyte between the stationary and mobile phases.
-
Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar organic compounds. Its slightly acidic nature allows for strong interactions with polar functional groups.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. A less polar eluent will result in slower elution of the desired product, leading to better separation from less polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully added to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine the presence of the desired product and impurities.
-
Pooling and Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Diagram of the Column Chromatography Workflow
Caption: Workflow for flash column chromatography.
Distillation: Purification by Boiling Point Separation
Distillation is a powerful technique for purifying liquids based on differences in their boiling points. For high-boiling compounds like this compound (boiling point of 233°C at atmospheric pressure), vacuum distillation is the preferred method.[8] Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.
Causality Behind Experimental Choices:
The efficacy of distillation hinges on the difference in volatility between the desired compound and its impurities.
-
Vacuum: Applying a vacuum is crucial to prevent the degradation of the product at its high atmospheric boiling point.
-
Fractional Distillation: If impurities have boiling points close to that of the product, a fractional distillation column (e.g., a Vigreux or packed column) is necessary to achieve good separation. The increased surface area in the column allows for multiple theoretical plates of separation.
Experimental Protocol: Vacuum Distillation
-
Setup: The crude this compound is placed in a round-bottom flask with a stir bar. The flask is connected to a fractional distillation column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Degassing: The system is slowly evacuated to the desired pressure. Gentle heating and stirring can help to remove any dissolved gases.
-
Heating: The flask is heated gently in a heating mantle.
-
Fraction Collection: The temperature at the head of the column is monitored closely. Fractions are collected based on their boiling range at the applied pressure. Typically, a forerun containing lower-boiling impurities is collected first, followed by the main fraction of the pure product, and a higher-boiling residue is left in the distillation flask.
-
Analysis: The purity of the collected fractions is assessed using analytical techniques such as GC-MS or HPLC.[9][10][11]
Diagram of the Vacuum Distillation Workflow
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A Comparative Mechanistic Guide to Reactions of Methyl 4-chloro-3-fluorobenzoate
This guide provides an in-depth comparative analysis of key reactions involving Methyl 4-chloro-3-fluorobenzoate, a versatile substituted aromatic building block. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings that govern its reactivity. We will dissect the electronic and steric factors influencing reaction outcomes, compare its performance against relevant alternatives, and provide validated experimental methodologies to support your research endeavors.
Introduction: The Unique Reactivity Profile of this compound
This compound is a halogenated aromatic ester whose synthetic utility is dictated by the interplay of its substituents. The molecule features two key reaction sites: the carbon-chlorine bond, susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling, and the methyl ester group.
The substituents provide a unique electronic landscape:
-
Methyl Ester (-COOCH₃): A moderately electron-withdrawing group located para to the chlorine. This position is critical as it allows for resonance stabilization of the negative charge developed during nucleophilic attack, thereby activating the ring for such reactions.[1][2]
-
Fluorine (-F): Positioned ortho to the chlorine, fluorine exerts a strong inductive electron-withdrawing effect, further polarizing the C-Cl bond and increasing the electrophilicity of the carbon center.[3]
-
Chlorine (-Cl): The primary leaving group in the reactions discussed. Its reactivity is modulated by the aforementioned activating groups.
This guide will focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, providing a mechanistic comparison with structurally similar substrates.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[1] The rate and success of this reaction are highly dependent on the ability of the aromatic ring to stabilize the intermediate carbanion, known as a Meisenheimer complex.[2]
Mechanistic Rationale
The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for accelerating the reaction by stabilizing the anionic intermediate.[4] In this compound, the para-ester group delocalizes the negative charge through resonance, while the ortho-fluorine provides potent inductive stabilization.
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Safety Operating Guide
Mastering the Safe Handling of Methyl 4-chloro-3-fluorobenzoate: A Guide to Personal Protective Equipment
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of Methyl 4-chloro-3-fluorobenzoate, Including Essential Personal Protective Equipment (PPE), Decontamination, and Disposal Protocols.
This compound is a halogenated aromatic ester with valuable applications in pharmaceutical synthesis and materials science. However, its handling demands a rigorous and well-defined safety protocol to mitigate potential health risks. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. The principles outlined here are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), ensuring a multi-layered defense against chemical exposure.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the inherent hazards of this compound is the foundational step in establishing a robust safety protocol. Based on available data, this compound is classified as a hazardous substance with the following primary risks:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with the eyes can lead to significant and potentially damaging irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.[1]
A thorough risk assessment is mandatory before any handling of this chemical.[2][3] This assessment should evaluate the specific procedures to be performed, the quantities of the substance to be used, and the potential for spills, splashes, or aerosol generation. The results of this assessment will inform the precise level and type of PPE required.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the identified risks.[2][4] For handling this compound, the following PPE is mandated as a minimum requirement.
Hand Protection: The First Line of Defense
Given the skin irritation hazard, selecting the correct gloves is of paramount importance. The choice of glove material should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
Recommended Glove Types:
| Glove Material | Recommendation Rationale | Typical Use Case |
| Nitrile | Good resistance to a range of chemicals, including many halogenated compounds. Provides a good balance of dexterity and protection for incidental contact. | General laboratory handling, weighing, and solution preparation. |
| Neoprene | Offers excellent resistance to a broad spectrum of chemicals, including acids and caustics. Often thicker than nitrile, providing enhanced protection for extended handling. | Handling larger quantities, performing reactions, and cleanup procedures. |
| Butyl Rubber | Provides superior resistance to many organic solvents and corrosive chemicals. Recommended for situations with a high risk of prolonged or direct contact. | Spill response and handling of highly concentrated solutions. |
Important Considerations:
-
Double Gloving: For tasks with a higher risk of exposure, wearing two pairs of nitrile gloves is recommended.
-
Glove Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
Eye and Face Protection: Shielding Against a Critical Hazard
The serious eye irritation potential of this compound necessitates robust eye and face protection.[1]
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when handling this compound.[5] They must provide a complete seal around the eyes to protect from splashes and vapors.
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as when transferring large volumes of liquids or during vigorous reactions.[5] The face shield provides an extra layer of protection for the entire face.
Body Protection: Minimizing Skin Contact
To prevent accidental skin contact, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or when working in a highly contaminated area, chemical-resistant coveralls may be necessary.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Given the potential for respiratory tract irritation, engineering controls are the primary means of protection.[1]
-
Chemical Fume Hood: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.
-
Respirator: In situations where a fume hood is not available or during a large spill, respiratory protection is required. The selection of the appropriate respirator and cartridge must be based on the concentration of airborne contaminants.
Respirator Selection Flowchart:
Caption: Workflow for selecting appropriate respiratory protection.
Respirator Cartridge Selection: For an air-purifying respirator, organic vapor (OV) cartridges are generally recommended for halogenated aromatic compounds.[6][7] However, for high concentrations or in oxygen-deficient atmospheres, a supplied-air respirator is necessary.
Operational Plan: Step-by-Step Procedures for Safe Handling
A clear and concise operational plan ensures that all personnel follow standardized safety procedures.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all closures.
-
Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent contamination of the skin and work area.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves using a method that avoids touching the outer surface with the inner glove.
-
Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surfaces.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Inner Gloves: Remove the inner pair of gloves using the proper technique to avoid skin contact.
-
Respirator (if worn): Remove last, after leaving the contaminated area.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.
Decontamination and Disposal Plan: A Responsible Conclusion
Proper decontamination and disposal are essential to protect both laboratory personnel and the environment.
Decontamination of Reusable PPE and Equipment
-
Reusable PPE: Goggles, face shields, and chemical-resistant aprons should be decontaminated after each use by washing with a mild detergent and water, followed by a thorough rinse.[8][9]
-
Equipment and Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated.[8] A compatible cleaning agent should be used, and all cleaning materials should be disposed of as hazardous waste.
Disposal of Contaminated Materials
-
Disposable PPE: All used disposable PPE, including gloves, lab coats, and any contaminated wipes or absorbent materials, must be collected in a designated, labeled hazardous waste container.[10][11]
-
Chemical Waste: Unused or waste this compound is classified as a halogenated organic waste.[12] It must be collected in a clearly labeled, sealed container and disposed of through an approved hazardous waste management program.[10][11] Under no circumstances should this chemical be disposed of down the drain.
Disposal Pathway for Halogenated Organic Waste:
Caption: Standard procedure for the disposal of halogenated organic waste.
By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. DHHS (NIOSH) Publication No. 2007-107. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
